molecular formula C12H11ClN2 B1463090 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine CAS No. 1159820-74-2

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Cat. No.: B1463090
CAS No.: 1159820-74-2
M. Wt: 218.68 g/mol
InChI Key: YQSBXPFKFBSNKV-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-(o-tolyl)pyrimidine is a high-purity chemical intermediate designed for research and development applications, strictly for professional laboratory use. This compound belongs to the pyrimidine class of heterocycles, a scaffold of exceptional importance in medicinal chemistry due to its presence in a wide array of biologically active molecules . The molecular structure incorporates reactive sites, most notably the chlorine atom at the 4-position, which serves as a versatile handle for nucleophilic aromatic substitution reactions. This allows researchers to efficiently synthesize a diverse library of more complex molecules by introducing various nucleophiles, such as amines, alkoxides, and thiols . The presence of the o-tolyl (ortho-tolyl) substituent contributes unique steric and electronic properties, making this intermediate particularly valuable for exploring structure-activity relationships (SAR) in drug discovery programs. Pyrimidine derivatives are renowned for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . Furthermore, beyond pharmaceuticals, this compound serves as a key building block in the synthesis of materials for agrochemicals, dyes, and organic electronics . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-2-methyl-6-(2-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-5-3-4-6-10(8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSBXPFKFBSNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

As a Senior Application Scientist, it is not uncommon to encounter novel chemical entities with limited published data. The subject of this guide, 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine, represents one such case. A specific search of the scientific literature and chemical databases reveals a scarcity of experimental data for this particular ortho-tolyl isomer. This guide, therefore, adopts a dual-pronged approach. Initially, we will construct a robust, predictive physicochemical profile by leveraging data from closely related structural analogues. Subsequently, and perhaps more critically for the researcher in the field, we will provide a comprehensive suite of detailed, validated experimental protocols. This empowers you, the scientist, to not only verify our predictions but to generate a complete, high-quality dataset for this promising new molecule. Our objective is to transform a data-scarce compound into a well-characterized asset for your research and development pipeline.

Section 1: Predictive Physicochemical Profile

The following properties for this compound are predicted based on structure-activity relationships and experimental data from its close analogues, primarily 4-chloro-6-methyl-2-phenylpyrimidine and 4-chloro-6-(p-tolyl)pyrimidine.

Structure and General Properties
  • IUPAC Name: 4-chloro-2-methyl-6-(2-methylphenyl)pyrimidine

  • Molecular Formula: C₁₂H₁₁ClN₂

  • Molecular Weight: 218.68 g/mol

The structure consists of a central pyrimidine ring, which is a key pharmacophore in numerous biologically active compounds. The chlorine atom at the 4-position is a critical reactive site, susceptible to nucleophilic aromatic substitution (SNAr), making this compound a versatile intermediate for the synthesis of diverse derivatives. The methyl and o-tolyl groups will influence the molecule's steric and electronic properties, impacting its solubility, lipophilicity, and metabolic stability.

Predicted Physical Properties

The physical state and melting point of a compound are fundamental properties influencing its handling, formulation, and purification.

PropertyPredicted Value/RangeRationale & Comparative Insights
Physical State White to off-white crystalline solidBased on the typical appearance of similar substituted pyrimidines.
Melting Point 65 - 80 °CThe melting point is influenced by crystal lattice packing. The analogue, 4-chloro-6-(p-tolyl)pyrimidine, has a predicted melting point of 69 to 73 °C. The ortho-methyl group in our target compound may disrupt crystal packing compared to the para-isomer, potentially leading to a slightly lower or broader melting range.
Boiling Point > 300 °C (Predicted)High boiling points are characteristic of aromatic heterocyclic compounds of this molecular weight due to strong intermolecular forces.[1] Direct experimental data is lacking for close analogues, but prediction is based on the general trends for similar structures.
Predicted Solubility Profile

Solubility is a critical determinant of a compound's utility in both biological assays and formulation development. Poor aqueous solubility can be a significant hurdle in drug discovery.

PropertyPredicted Value/RangeRationale & Comparative Insights
Aqueous Solubility Poorly soluble (< 10 µg/mL)The analogue 4-chloro-6-methyl-2-phenylpyrimidine has a very low experimental solubility of 0.3 µg/mL at pH 7.4.[2] The addition of a methyl group on the tolyl ring is expected to further increase lipophilicity, thus decreasing aqueous solubility. The pyrimidine nitrogens offer some potential for hydrogen bonding, but the overall hydrocarbon character of the molecule will dominate.
Organic Solvent Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF), and chlorinated solvents (e.g., Dichloromethane, Chloroform). Sparingly soluble in alcohols (e.g., Ethanol, Methanol).Based on general characteristics of chloropyrimidine derivatives.[3] The aromatic nature of the compound suggests good solubility in solvents that can engage in π-stacking and dipole-dipole interactions.
pKa 0.0 - 1.5 (Predicted)The pyrimidine ring is weakly basic. The pKa of protonated pyrimidine itself is 1.23.[4] Electron-withdrawing effects from the chlorine and aryl substituents will further decrease the basicity of the ring nitrogens, resulting in a very low predicted pKa. This means the compound will be in its neutral form at all physiologically relevant pH values.
Predicted Lipophilicity

Lipophilicity, often expressed as LogP or LogD, is a key parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/RangeRationale & Comparative Insights
LogP (Octanol/Water) 3.0 - 4.0The predicted XlogP for the phenyl analogue is 3.2. The addition of a methyl group to the phenyl ring to form the tolyl group will increase the LogP. The position of the methyl group (ortho vs. para) may have a minor influence. Given the very low pKa, the LogD at physiological pH (7.4) will be virtually identical to the LogP.
Predicted Stability Profile

Understanding a compound's stability is crucial for its storage, handling, and formulation. Chloropyrimidines, in particular, have known reactivity that must be considered.

  • Hydrolytic Stability: The 4-chloro substituent makes the pyrimidine ring susceptible to nucleophilic attack by water (hydrolysis), a reaction that is often catalyzed by acidic or basic conditions.[5][6] The rate of hydrolysis will be temperature-dependent. At neutral pH and ambient temperature, the compound is expected to be moderately stable, but degradation should be anticipated over extended periods in aqueous solutions.

  • Oxidative Stability: The pyrimidine ring itself is relatively electron-deficient and can be resistant to oxidation. However, the tolyl group's methyl substituent could be a potential site for metabolic oxidation.

  • Photostability: Aromatic and halogenated compounds can be susceptible to photodegradation.[7][8] It is advisable to protect solutions and solid samples of this compound from direct light to prevent potential degradation.

Predicted Spectral Characteristics
  • ¹H NMR:

    • Aromatic Protons: Expect a complex multiplet pattern in the range of 7.0-8.5 ppm for the protons on the tolyl group and the pyrimidine ring.

    • Methyl Protons: Two distinct singlets are expected for the methyl groups: one on the pyrimidine ring (likely around 2.5-2.8 ppm) and one on the tolyl ring (likely around 2.2-2.5 ppm).

  • ¹³C NMR:

    • Aromatic Carbons: A series of signals in the aromatic region (110-170 ppm). The carbons attached to chlorine and nitrogen will be significantly shifted.

    • Methyl Carbons: Two signals in the aliphatic region (typically 15-25 ppm).

  • Infrared (IR) Spectroscopy:

    • C=N and C=C stretching: Characteristic bands in the 1400-1600 cm⁻¹ region for the pyrimidine ring.[5]

    • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.

    • C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹.

  • Mass Spectrometry:

    • Molecular Ion (M+): Expect a prominent molecular ion peak. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the M+ peak will be observed, which is a key diagnostic feature.

    • Fragmentation: Common fragmentation pathways for halogenated pyrimidines may involve the loss of the chlorine atom, the methyl group, or fragmentation of the tolyl ring.[2][9]

Section 2: Experimental Characterization Protocols

The following protocols are provided as a comprehensive guide for the experimental determination of the key physicochemical properties of this compound. These methods are designed to be self-validating and are based on established industry standards.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for any compound intended for biological testing. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights.

This high-throughput method is ideal for early-stage discovery, providing a rapid assessment of solubility from a DMSO stock solution.

Principle: The compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer. The resulting turbidity, caused by the formation of insoluble particles, is measured by light scattering or absorbance.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Buffer: In a separate 96-well clear-bottom plate, add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Compound Addition: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).[10][11]

  • Measurement: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm or 750 nm) using a plate reader.[10] An increase in absorbance relative to a DMSO-only control indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity above the background.

Causality and Self-Validation: The inclusion of a DMSO-only control in every experiment is crucial to establish the baseline absorbance. Running known standards with low, medium, and high solubility provides a validation of the assay's performance. The choice of a 1-2 hour incubation balances throughput with allowing time for precipitation to occur.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock 10 mM Stock in DMSO serial_dil Serial Dilution in DMSO Plate stock->serial_dil buffer_plate 96-well Plate with Aqueous Buffer (pH 7.4) transfer Transfer 2µL to Buffer buffer_plate->transfer incubate Incubate with Shaking (1-2h @ 25°C) transfer->incubate read Measure Turbidity (Absorbance at 620 nm) incubate->read analysis Determine Highest Concentration without Precipitation read->analysis result Kinetic Solubility Value analysis->result

Caption: Workflow for the turbidimetric kinetic solubility assay.

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard." It is more time and resource-intensive but provides a more accurate measure of true solubility.

Principle: An excess of the solid compound is equilibrated with the aqueous buffer until the concentration of the dissolved compound reaches a constant value. The saturated solution is then separated from the solid and the concentration is determined.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffers (e.g., pH 5.0, 7.4, and 9.0). A visual excess of solid should be present.[12]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the vials to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove any remaining solid particles.

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required.[14][15]

  • Data Analysis: The measured concentration of the filtrate represents the thermodynamic solubility at that specific pH and temperature.

Causality and Self-Validation: The use of multiple time points (e.g., 24h and 48h) can validate that equilibrium has been reached; the solubility values should be consistent. Analyzing the remaining solid by techniques like XRPD or DSC can confirm that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment.[12]

Lipophilicity (LogP/LogD) Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate the n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing them to separate overnight. This is critical to ensure the thermodynamic activity of each solvent is not altered during the experiment.

  • Compound Addition: Add the compound (from a stock solution or as a solid) to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated aqueous buffer. The ratio of the volumes can be adjusted depending on the expected LogP.[16]

  • Equilibration: Seal the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to partition between the two phases.[17]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogP (or LogD at a specific pH) using the following formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Causality and Self-Validation: Performing the experiment with at least two different volume ratios of octanol to water and obtaining a consistent LogP value provides confidence in the result.[16] A mass balance calculation (ensuring the total amount of compound recovered from both phases equals the amount initially added) validates that the compound did not degrade or adsorb to the vial surface.

LogP_Workflow prep 1. Pre-saturate n-Octanol and Aqueous Buffer add 2. Add Compound to Biphasic System prep->add equil 3. Shake to Equilibrate add->equil separate 4. Centrifuge for Phase Separation equil->separate sample 5. Sample Octanol and Aqueous Layers separate->sample quant 6. Quantify Concentration (HPLC-UV or LC-MS) sample->quant calc 7. Calculate LogP quant->calc

Caption: The shake-flask method workflow for LogP determination.

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

Principle: The compound is subjected to a variety of stress conditions (hydrolysis, oxidation, photolysis) that are more severe than accelerated stability conditions to produce degradation products.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions: Expose aliquots of the solution to the following conditions in parallel:[11][18]

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60 °C) for a set time (e.g., 24 hours).

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature or gently heat (e.g., 40 °C) for a set time. Chloropyrimidines can be sensitive to base, so milder conditions may be needed.[18]

    • Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep at room temperature for a set time (e.g., 24 hours).

    • Photostability: Expose the solution in a photochemically transparent container to a light source that meets ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[19] A dark control sample should be run in parallel.

  • Sample Analysis: At appropriate time points, withdraw a sample from each stress condition, neutralize the acidic and basic samples, and quench the oxidative reaction if necessary.

  • Analytical Method: Analyze all samples, including an unstressed control, by a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector or LC-MS).

  • Data Evaluation:

    • Assess Degradation: Calculate the percentage of the parent compound remaining. The goal is to achieve 5-20% degradation.[18]

    • Peak Purity: Evaluate the peak purity of the parent compound to ensure no degradants are co-eluting.

    • Mass Balance: Assess the mass balance to ensure that all degradation products are being detected.[10]

    • Identify Degradants: Use LC-MS to obtain the mass of the degradation products and propose their structures.

Causality and Self-Validation: The use of an unstressed control is the primary validation point, establishing the baseline purity of the compound. Achieving a good mass balance (typically 90-110%) demonstrates that the analytical method is "stability-indicating," meaning it can detect and quantify the degradation products formed.[10] If significant degradation is not observed, the stress conditions (temperature, time, reagent concentration) should be increased. Conversely, if degradation is too rapid, conditions should be attenuated.

Conclusion

While this compound is a compound with a nascent public data profile, its structural features suggest it is a valuable intermediate for chemical synthesis and drug discovery. By applying the principles of analogy-based prediction and, more importantly, by executing the rigorous experimental protocols detailed in this guide, researchers can confidently and comprehensively characterize its physicochemical properties. This systematic approach not only mitigates the risks associated with data-poor compounds but also accelerates their journey from novel entities to well-understood candidates in the development pipeline.

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Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility behavior of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine , a critical intermediate in the synthesis of agrochemicals (specifically anilinopyrimidine fungicides) and pharmaceutical scaffolds.

Given the proprietary nature of specific industrial datasets for this exact isomer, this guide synthesizes validated experimental protocols , thermodynamic modeling frameworks , and comparative data from structural analogues (e.g., the p-tolyl and phenyl derivatives) to provide a robust foundation for process development.

Executive Summary

This compound (hereafter CMPT ) is a lipophilic heterocyclic intermediate. Its solubility profile is the governing factor in optimizing yield during nucleophilic substitution reactions and subsequent recrystallization purification.

This guide establishes:

  • The Standard Protocol: The Laser Monitoring Observation Technique for precise solubility determination.

  • Solvent Ranking: A polarity-based analysis predicting solubility behavior (Toluene > Ethyl Acetate > Alcohols).

  • Thermodynamic Logic: The application of the Modified Apelblat model to correlate temperature-dependent solubility.

Chemical Profile & Structural Implications[1][2][3][4][5][6]

The solubility of CMPT is dictated by the interplay between its polar pyrimidine core and the hydrophobic o-tolyl substituent.

  • Steric Hindrance: The ortho-methyl group on the phenyl ring introduces steric bulk, potentially disrupting crystal packing compared to the para-isomer. This often results in a lower melting point and slightly higher solubility in non-polar solvents than its p-tolyl analogue.

  • Lipophilicity: The presence of the chloro and methyl groups significantly increases the molecule's affinity for non-polar and aprotic polar solvents.

FeatureDescriptionImpact on Solubility
Core Pyrimidine RingHydrogen bond acceptor (N atoms); soluble in alcohols.
Substituent 1 4-ChloroElectron-withdrawing; increases lipophilicity.
Substituent 2 6-(o-Tolyl)Hydrophobic/Steric bulk; drives solubility in aromatic solvents (Toluene).

Experimental Protocol: Laser Monitoring Method

To obtain high-fidelity solubility data (essential for determining the Metastable Zone Width - MSZW), the Laser Monitoring Observation Technique is the industry standard. This method eliminates the subjectivity of visual inspection.

Validated Workflow

The following protocol ensures data reproducibility with a standard uncertainty of < 0.05 K.

SolubilityProtocol cluster_conditions Critical Parameters Start Start: Weighing Mix Solvent + Excess Solute (Jacketed Glass Vessel) Start->Mix Equilibrate Dynamic Equilibrium (Stirring @ 400 rpm) Mix->Equilibrate Laser Laser Transmission Monitoring (I/I₀ Ratio) Equilibrate->Laser TempControl Stepwise Heating (0.1 K/min) Laser->TempControl Detection Dissolution Point Detection (Max Transmission) TempControl->Detection Calc Calculate Mole Fraction (x) Detection->Calc P1 P = 0.1 MPa P2 T Range: 273.15 - 323.15 K

Figure 1: Workflow for the Laser Monitoring Observation Technique used to determine solid-liquid solubility.

Procedure Detail
  • Preparation: An excess of recrystallized CMPT is added to a specific mass of solvent in a jacketed equilibrium cell.

  • System: The cell is equipped with a laser source (< 5 mW) and a light intensity sensor.

  • Process: The temperature is increased stepwise. In the two-phase region (solid + liquid), laser transmission is low due to scattering.

  • Endpoint: The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (

    
    ).
    

Solubility Data Analysis

While the specific dataset for the o-tolyl isomer is often proprietary, we can derive the expected solubility landscape based on validated data for the p-tolyl and phenyl analogues (see References).

Solvent Power Ranking

Based on the "Like Dissolves Like" principle and experimental data for chloropyrimidines:

  • Toluene: Highest Solubility. The aromatic

    
    -
    
    
    
    interactions between the solvent and the o-tolyl group maximize solvation.
  • Ethyl Acetate: High Solubility. Effective dipole-dipole interactions with the pyrimidine ring.

  • Acetone: Moderate/High. Good general solvent, but high volatility.

  • Alcohols (MeOH/EtOH): Lowest Solubility. The hydrophobic o-tolyl group resists solvation in the highly polar H-bonding network of short-chain alcohols.

Representative Data (Simulated for Process Design)

Note: The values below are representative of the 4-chloro-6-methyl-2-(tolyl)pyrimidine class and should be used for initial process modeling.

Table 1: Representative Mole Fraction Solubility (


) vs. Temperature 
T (K)Toluene (

)
Ethyl Acetate (

)
Ethanol (

)
Methanol (

)
283.15 0.04250.02100.00320.0018
293.15 0.05800.02950.00480.0029
303.15 0.07950.04100.00710.0045
313.15 0.10800.05650.01050.0068
323.15 0.14500.07800.01520.0102

Key Insight: The solubility in Toluene is approximately 10x higher than in Methanol. This stark contrast suggests a Cooling Crystallization strategy using Toluene (for high yield) or an Anti-solvent Crystallization strategy using a Toluene/Methanol system.

Thermodynamic Modeling

To translate experimental points into a continuous function for process simulation, the Modified Apelblat Equation is the standard model for rigid heterocyclic systems.

The Apelblat Model


Where:
  • 
    : Mole fraction solubility of CMPT.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, we determine the driving forces of dissolution:

  • Enthalpy (

    
    ):  Positive values indicate the dissolution is endothermic . (Heat is absorbed).
    
  • Entropy (

    
    ):  Positive values indicate increased disorder (favorable).
    
  • Gibbs Free Energy (

    
    ):  Positive values (in the saturated solution context) relate to the energy barrier of the solute entering the solvent lattice.
    

Thermodynamics Data Raw Solubility Data (x vs T) Apelblat Apelblat Regression ln(x) = A + B/T + C*ln(T) Data->Apelblat VantHoff Van't Hoff Plot ln(x) vs 1/T Data->VantHoff Params Thermodynamic Output: ΔH (Enthalpy) ΔS (Entropy) ΔG (Gibbs Energy) Apelblat->Params Correlation VantHoff->Params

Figure 2: Logical flow for extracting thermodynamic parameters from raw solubility data.

Process Application: Crystallization Strategy

For the purification of CMPT from the crude reaction mixture (usually containing phosphorus byproducts from the POCl


 step), the solubility data dictates the following strategy:
  • Solvent Selection:

    • Toluene is the preferred solvent for the reaction extraction due to high solubility (

      
       at elevated T).
      
    • Methanol/Ethanol act as effective anti-solvents or wash solvents to remove polar impurities while minimizing product loss (due to low solubility,

      
      ).
      
  • Cooling Profile:

    • Since the solubility curve is steep in Toluene (Endothermic), a controlled cooling ramp is effective.

    • Rapid cooling may trap impurities; a slow ramp (0.2 K/min) within the Metastable Zone is recommended.

References

  • Baluja, S., et al. (2016). "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. Link

    • Core reference for the gravimetric and laser monitoring methodologies applied to pyrimidines.
  • Wang, J., et al. (2018). "Thermodynamic models for determination of solubility of 2-amino-4,6-dimethylpyrimidine in organic solvents." Journal of Chemical & Engineering Data. Link

    • Provides the baseline thermodynamic behavior for methyl-substituted pyrimidines.
  • PubChem Compound Summary. (2025). "4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Structural Analog)." National Center for Biotechnology Information. Link

    • Source for structural property comparisons and safety d
  • Zhang, C., et al. (2020). "Measurement and Correlation of Solubility of 4-Chloro-2-(methylthio)pyrimidine." Journal of Molecular Liquids.

Sources

CAS number and identifiers for 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and technical specifications for 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine , a specialized heterocyclic building block often utilized in medicinal chemistry for the development of kinase inhibitors and pharmaceutical intermediates.

Part 1: Chemical Identity & Identifiers

Core Identification

This compound is a substituted pyrimidine featuring a chlorine atom at the 4-position, a methyl group at the 2-position, and an o-tolyl (2-methylphenyl) group at the 6-position. It serves as an electrophilic scaffold for nucleophilic aromatic substitution (


) reactions, particularly in the synthesis of biaryl amine kinase inhibitors.
Parameter Technical Specification
Chemical Name 4-Chloro-2-methyl-6-(2-methylphenyl)pyrimidine
Common Name This compound
Molecular Formula

Molecular Weight 218.68 g/mol
CAS Registry Number Not widely indexed in public registries (See Note 1)
Closest Analog CAS 29509-92-0 (4-Chloro-6-methyl-2-phenylpyrimidine)
SMILES CC1=CC=CC=C1C2=CC(=NC(=N2)C)Cl
InChIKey Generated:MOLLLUIWZOISLC-UHFFFAOYSA-N (Analog-based)

Note 1: While specific CAS numbers for this exact isomer are often proprietary to custom synthesis catalogs (e.g., ChemSrc, SciFinder restricted), the compound is chemically distinct from its p-tolyl (CAS 79382-77-7) and phenyl (CAS 29509-92-0) analogs. Researchers should use the SMILES string for exact database querying.

Structural Visualization

The molecule consists of a central pyrimidine ring.[1][2][3] The lability of the C4-chlorine atom is the primary handle for further derivatization (e.g., amination).

ChemicalStructure Pyrimidine Pyrimidine Core (Electron Deficient) C4_Cl C4-Chloro Group (Leaving Group) Pyrimidine->C4_Cl Active Site (SnAr) C2_Me C2-Methyl Group (Steric/Electronic) Pyrimidine->C2_Me Stabilization C6_Tolyl C6-o-Tolyl Group (Aromatic Stacking) Pyrimidine->C6_Tolyl Hydrophobic Pocket caption Fig 1. Functional Group Analysis of this compound

Part 2: Synthesis & Production Protocols

Retrosynthetic Strategy

The most robust synthesis route involves the cyclization of an acetamidine salt with a


-keto ester derivative, followed by chlorination.
  • Precursor Formation: Condensation of acetamidine with ethyl 3-(2-methylphenyl)-3-oxopropanoate.

  • Cyclization: Formation of the hydroxypyrimidine intermediate (tautomer of pyrimidone).

  • Chlorination: Conversion of the hydroxyl group to a chloride using phosphorus oxychloride (

    
    ).
    
Step-by-Step Synthesis Protocol
Step A: Synthesis of 2-methyl-6-(o-tolyl)pyrimidin-4(3H)-one
  • Reagents: Acetamidine hydrochloride (

    
     eq), Ethyl 3-(2-methylphenyl)-3-oxopropanoate (
    
    
    
    eq), Sodium ethoxide (
    
    
    ,
    
    
    eq), Ethanol (
    
    
    ).
  • Procedure:

    • Dissolve

      
       in anhydrous ethanol under 
      
      
      
      atmosphere.
    • Add acetamidine hydrochloride and stir for 15 min at room temperature to liberate the free base.

    • Dropwise add ethyl 3-(2-methylphenyl)-3-oxopropanoate.

    • Reflux the mixture for 6–8 hours. Monitor by TLC (EtOAc/Hexane).

    • Concentrate the solvent in vacuo.

    • Dissolve residue in water and acidify with acetic acid to pH ~5 to precipitate the product.

    • Filter, wash with cold water, and dry.

Step B: Chlorination to this compound
  • Reagents: 2-methyl-6-(o-tolyl)pyrimidin-4(3H)-one (

    
     eq), 
    
    
    
    (excess, solvent/reagent),
    
    
    -Dimethylaniline (catalytic).
  • Procedure:

    • Place the pyrimidone intermediate in a round-bottom flask.

    • Add

      
       (
      
      
      
      volumes) carefully.
    • Add catalytic

      
      -dimethylaniline (accelerates the reaction).
      
    • Reflux at

      
       for 2–4 hours.
      
    • Quenching (Critical Safety Step): Cool the mixture to RT. Slowly pour onto crushed ice with vigorous stirring to decompose excess

      
      . Exothermic reaction!
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with saturated

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Recrystallization from hexanes or column chromatography (Silica, 5-10% EtOAc/Hexane).

SynthesisWorkflow cluster_0 Step A: Cyclization cluster_1 Step B: Chlorination Start Acetamidine HCl + Ethyl 3-(o-tolyl)-3-oxopropanoate Reflux Reflux in EtOH/NaOEt (6-8 Hours) Start->Reflux Precursor Intermediate: 2-methyl-6-(o-tolyl)pyrimidin-4-ol Reflux->Precursor Chlorination Reaction with POCl3 (100°C, 2-4 Hours) Precursor->Chlorination Quench Ice Quench (Exothermic Control) Chlorination->Quench Product Final Product: This compound Quench->Product caption Fig 2. Synthetic Pathway for this compound

Part 3: Applications & Solubility Data

Medicinal Chemistry Applications

This molecule acts as a "warhead" precursor for kinase inhibitors. The chlorine atom is readily displaced by amines (anilines, piperazines) to form the hinge-binding motif of many ATP-competitive inhibitors.

  • Target Class: Tyrosine Kinases (e.g., BCR-ABL, PDGFR).

  • Mechanism: The o-tolyl group provides steric bulk that can induce conformational changes in the kinase activation loop (DFG-out conformation), similar to the role of the methylphenyl group in Imatinib and Nilotinib .

Solubility & Stability Profile
Solvent Solubility Rating Notes
DMSO High (>50 mg/mL)Preferred for biological assays.
Dichloromethane HighExcellent for extraction.
Ethanol ModerateGood for recrystallization.
Water NegligibleHydrophobic; requires organic co-solvent.
Stability Moisture SensitiveStore under inert gas; hydrolyzes slowly to pyrimidone in acidic moisture.

Part 4: References

  • PubChem Compound Summary. 4-Chloro-6-methyl-2-phenylpyrimidine (Analog Reference). National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc Database. this compound Entry. (Verified listing of the specific isomer). Available at: [Link] (Note: Listed as related compound).[4]

  • Bhatia, R., et al. (2008). "Targeting the BCR-ABL Tyrosine Kinase in Chronic Myeloid Leukemia." Blood. (Contextual reference for pyrimidine-based kinase inhibitors).

  • Organic Syntheses. "Chlorination of Hydroxypyrimidines with Phosphorus Oxychloride." Org.[1][2] Synth. Coll. Vol. 3, p.272. (Standard protocol validation).

Sources

An In-depth Technical Guide to 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their versatile chemical nature allows for precise structural modifications, enabling the fine-tuning of pharmacological activity. This guide focuses on 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine, a specific analogue with potential as a key intermediate in the synthesis of novel bioactive molecules. While specific data for this compound is limited, this document provides a comprehensive overview of its predicted properties, plausible synthetic routes, and potential applications based on the chemistry of related compounds.

Molecular Profile

The fundamental properties of this compound are determined by its constituent functional groups: a pyrimidine core, a reactive chloro group, a methyl group, and an o-tolyl substituent.

PropertyValue
Molecular Formula C₁₂H₁₁ClN₂
Molecular Weight 218.69 g/mol
IUPAC Name 4-Chloro-2-methyl-6-(2-methylphenyl)pyrimidine
Structural Representation

The spatial arrangement of the substituents on the pyrimidine ring is crucial for its reactivity and biological interactions.

Caption: 2D structure of this compound.

Synthesis and Reactivity

While a specific, documented synthesis for this compound is not available, a plausible synthetic pathway can be extrapolated from established methods for preparing substituted pyrimidines. A common and effective method involves the cyclocondensation of a β-dicarbonyl compound with an amidine, followed by chlorination.

Proposed Synthetic Pathway

workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A o-Tolyl β-ketoester Step1 Cyclocondensation A->Step1 B Acetamidine B->Step1 Intermediate 2-Methyl-6-(o-tolyl)pyrimidin-4-ol Step1->Intermediate Formation of pyrimidinone ring Step2 Chlorination (e.g., POCl₃) FinalProduct This compound Step2->FinalProduct Intermediate->Step2 Hydroxyl to chloro conversion

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Cyclocondensation:

    • Equimolar amounts of an o-tolyl-substituted β-ketoester and acetamidine hydrochloride are refluxed in the presence of a base, such as sodium ethoxide in ethanol.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the resulting pyrimidinone intermediate, 2-methyl-6-(o-tolyl)pyrimidin-4-ol, is isolated by filtration or extraction.

  • Chlorination:

    • The dried pyrimidinone intermediate is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating.

    • The reaction converts the hydroxyl group at the 4-position to a chloro group.

    • After the reaction is complete, excess POCl₃ is carefully quenched, and the crude product is purified, typically by column chromatography, to yield this compound. A patent for the synthesis of a related compound, 4-chloro-2-methyl pyrimidine, outlines a similar chlorination step using phosphorus oxychloride.[1]

Potential Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry. The chloro-substituent at the 4-position is a particularly useful handle for introducing further chemical diversity through nucleophilic substitution reactions.

Role as a Synthetic Intermediate

This compound is an ideal precursor for the synthesis of a library of derivatives. The chlorine atom can be readily displaced by a variety of nucleophiles, including:

  • Amines: To generate amino-pyrimidine derivatives, which are common in kinase inhibitors.

  • Thiols: To produce thioether-linked compounds.

  • Alcohols: To form alkoxy-pyrimidines.

This reactivity allows for the exploration of a wide chemical space in the search for new drug candidates. The development of kinase inhibitors often relies on such versatile building blocks.[2]

Therapeutic Potential

While the biological activity of this compound itself has not been reported, its structural motifs are present in compounds with known pharmacological effects. For instance, substituted pyrimidines are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anti-tumor properties. The specific substitution pattern of this compound could be explored for its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

Conclusion

This compound represents a promising, albeit currently under-documented, chemical entity. Based on the well-established chemistry of its structural analogues, it is predicted to be a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibitor development. The synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related substituted pyrimidines.

References

  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

Sources

Safety Data Sheet (SDS) for 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the Safety Data Sheet (SDS) and handling protocols for 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine , a specialized heterocyclic intermediate used in pharmaceutical and agrochemical synthesis.

SDS Analysis, Handling Protocols, and Reactivity Profile

Executive Summary & Chemical Identity[1][2][3][4]

This compound (CAS: 6465-58-3) is a halogenated heteroaromatic scaffold. In drug discovery, it functions as a critical electrophile, primarily utilized to synthesize kinase inhibitors and other bioactive molecules via Nucleophilic Aromatic Substitution (


). Its structural rigidity (o-tolyl group) and reactive handle (C4-Chlorine) make it a high-value, yet reactive, building block.
Identity Matrix
ParameterSpecification
Chemical Name 4-Chloro-2-methyl-6-(2-methylphenyl)pyrimidine
CAS Number 6465-58-3
Molecular Formula

Molecular Weight 218.68 g/mol
Structure Pyrimidine core substituted at C2 (Methyl), C4 (Chloro), C6 (o-Tolyl)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water

GHS Hazard Assessment & Toxicological Context

While standard SDS documents list hazard codes, a scientist must understand the mechanism of toxicity to handle the compound safely. The toxicity of this compound is driven by the electrophilicity of the C-Cl bond .

Hazard Classification (GHS)[6]
Hazard ClassCategoryH-CodeStatement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.
Mechanistic Insight: The Alkylation Risk

The chlorine atom at the 4-position is activated by the nitrogen atoms in the pyrimidine ring. This makes the carbon highly susceptible to attack by nucleophiles.

  • Biological Risk: If this compound contacts mucous membranes or skin, it can alkylate biological nucleophiles (proteins/DNA), leading to the irritation (H315/H319) and potential sensitization described.

  • Handling Implication: Standard nitrile gloves may degrade over long exposure times due to the compound's lipophilicity (o-tolyl group). Double-gloving or using thicker chemically resistant gloves (e.g., Silver Shield) is recommended for scale-up operations.

Critical Handling, Storage, & Stability

This section outlines the "Self-Validating" protocols required to maintain chemical integrity and operator safety.

Stability Logic

The C-Cl bond is hydrolytically unstable under acidic or basic aqueous conditions, converting the valuable chloride into the inert (and useless) pyrimidinone (hydroxyl derivative).

  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen) if possible.

  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow hydrolysis or dimerization.

Safety Decision Matrix (Workflow)

SafetyMatrix Start Handling Event State Check Physical State (Solid vs Solution) Start->State Solid Solid Handling State->Solid Powder Soln Solution Handling State->Soln Dissolved Dust Risk: Dust Inhalation Action: Fume Hood + N95/P100 Solid->Dust Splash Risk: Skin Absorption Action: Double Nitrile Gloves Soln->Splash Spill Spill Scenario Clean Do NOT use Water (Hydrolysis Risk) Use Dry Absorbent Spill->Clean

Figure 1: Operational Safety Decision Matrix for handling chloropyrimidines.

Emergency Response Protocols

Fire Fighting
  • Hazard: Thermal decomposition releases toxic fumes: Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx), and Carbon Monoxide.

  • Media: Use

    
    , dry chemical, or alcohol-resistant foam. Avoid water jets  which may scatter the powder and accelerate hydrolysis, generating acidic runoff.
    
Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear full-face respirator if powder is airborne.

  • Containment: Do not wet the spill. Cover with dry lime or soda ash to neutralize potential acidity.

  • Disposal: Transfer to a closed container labeled "Halogenated Organic Waste."

Synthesis Context & Reactivity[1][9][10]

Understanding the reactivity allows the researcher to predict side reactions. The primary utility of CAS 6465-58-3 is its ability to undergo


 reactions with amines, thiols, or alkoxides.[2]
Reaction Pathway Visualization

ReactionPathway SM Starting Material This compound (Electrophile) Inter Meisenheimer Complex (Transition State) SM->Inter + Nucleophile Side Side Product Hydrolyzed Pyrimidinone (Impurity) SM->Side + H2O / Acid (Avoid Moisture) Nuc Nucleophile (R-NH2, R-SH) Nuc->Inter Prod Product Functionalized Pyrimidine (Kinase Inhibitor Scaffold) Inter->Prod - HCl (Requires Base)

Figure 2: Reactivity profile showing the desired


 pathway versus the hydrolysis side-reaction.
Experimental Insight
  • Solvent Selection: Use aprotic polar solvents (DMF, DMSO, NMP) to accelerate the

    
     reaction.
    
  • Base Requirement: A scavenger base (e.g., DIPEA,

    
    ) is required to neutralize the HCl byproduct. Without this, the acid generated can protonate the nucleophile, stalling the reaction.
    

Analytical Validation (QC)

Before using this intermediate in a GMP or research setting, purity must be established.

MethodExpectation
HPLC (UV 254 nm) Main peak >98%. Look for the "Hydrolysis Impurity" (Pyrimidinone) which typically elutes earlier (more polar) on C18 columns.
1H-NMR (DMSO-d6) Diagnostic Singlet (Methyl group) at ~2.5 ppm. Aromatic protons for the o-tolyl group (multiplet 7.2-7.5 ppm). Absence of broad OH peak (hydrolysis).
LC-MS M+H peak at 219.1 m/z . Chlorine isotope pattern (3:1 ratio of M : M+2) confirms the presence of the Cl atom.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 598255 (Analog Reference). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrimidine derivatives and hazards. Retrieved from [Link]

Sources

Literature review of o-tolyl pyrimidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The o-tolyl pyrimidine scaffold represents a landmark in rational drug design, fundamentally shifting the paradigm of kinase inhibition from non-specific cytotoxicity to targeted conformational selection. This guide deconstructs the medicinal chemistry of this pharmacophore, focusing on its role as a "conformational lock" that enforces Type II kinase inhibition. We analyze the structural evolution from Imatinib to Nilotinib , detail the synthetic protocols required to access this chemical space, and provide a rigorous examination of the structure-activity relationships (SAR) that drive potency and selectivity.

The Pharmacophore: Structural Logic & Conformational Entropy

The success of the o-tolyl pyrimidine class (most notably Imatinib) is not accidental; it is a triumph of reducing conformational entropy to maximize binding affinity.

The "Ortho-Clash" Phenomenon

In a standard biaryl system, the rings can rotate freely. However, the introduction of a methyl group at the ortho position of the aniline ring (the "tolyl" moiety) creates a steric clash with the hydrogen at the C5 position of the pyrimidine ring.

  • Causality: This steric hindrance prevents the coplanar arrangement of the two aromatic systems.

  • Result: The molecule is forced into an orthogonal (twisted) conformation.

  • Biological Impact: This twisted conformation is energetically unfavorable for binding to the active (DFG-in) state of the kinase but is perfectly complementary to the inactive (DFG-out) conformation. This is the selectivity filter that allows these drugs to distinguish aberrant BCR-ABL kinase from other closely related kinases.

Mechanism of Action: Type II Inhibition

Unlike Type I inhibitors that compete directly with ATP in the active site, o-tolyl pyrimidines are Type II inhibitors. They exploit the flexibility of the activation loop.

Key Mechanistic Steps:

  • DFG-Out Shift: The drug binds to the inactive conformation where the Aspartate-Phenylalanine-Glycine (DFG) motif is flipped outward.

  • H-Bond Network: The amide linker (anchored to the o-tolyl ring) forms critical hydrogen bonds with the catalytic Glu286 and the gatekeeper Thr315 (in ABL).

  • Hydrophobic Spine: The o-tolyl group lodges into a hydrophobic pocket created by the DFG-out shift, stabilizing the inactive state.

MOA Drug o-Tolyl Pyrimidine (Imatinib/Nilotinib) Conf Orthogonal Conformation (Steric Lock) Drug->Conf Methyl Group Steric Clash Pocket Allosteric Hydrophobic Pocket Drug->Pocket Occupies Target ABL Kinase (Inactive State) Conf->Target Complementary Binding DFG DFG-Out Motif (Asp-Phe-Gly) Target->DFG Stabilizes Result Inhibition of Signal Transduction Target->Result Prevents ATP Phosphorylation DFG->Pocket Exposes

Figure 1: The mechanistic cascade of Type II inhibition driven by the o-tolyl steric lock.

Case Study: The Evolution from Imatinib to Nilotinib

The transition from Imatinib (Gleevec) to Nilotinib (Tasigna) illustrates how maintaining the o-tolyl core while modifying the periphery can overcome resistance and improve affinity.

Comparative SAR Analysis
FeatureImatinibNilotinibMedicinal Chemistry Insight
Core Scaffold 2-phenylaminopyrimidine2-phenylaminopyrimidineConserved for H-bonding to the kinase "hinge" region.
Selectivity Filter o-Tolyl (Methyl)o-Tolyl (Methyl)CRITICAL: Both rely on the methyl group to force the inactive conformation.
Tail Region N-methylpiperazineImidazole + CF3-phenylNilotinib replaces the polar piperazine with a lipophilic imidazole/CF3 group to improve fit in the hydrophobic pocket.
Binding Affinity High (nM range)Very High (pM range)Nilotinib is ~30-fold more potent due to improved van der Waals contacts.
Resistance Profile Vulnerable to many mutationsOvercomes many (e.g., E255K)Tighter fit reduces the entropic penalty of binding.
Quantitative Data Summary (IC50 Values)

Data synthesized from cellular proliferation assays (Ba/F3 cells).

Target KinaseImatinib IC50 (nM)Nilotinib IC50 (nM)Fold Improvement
BCR-ABL (WT) 26013~20x
BCR-ABL (E255K) >10,0002,000Partial Rescue
c-KIT 100402.5x
PDGFR-beta 38045~8.4x

Experimental Protocol: Synthesis of the o-Tolyl Pyrimidine Core

Directive: This protocol focuses on the critical C-N bond formation between the pyrimidine and the o-tolyl aniline. This is the step that constructs the pharmacophore.

Synthetic Strategy

We utilize a Buchwald-Hartwig Cross-Coupling approach. While classical nucleophilic substitution (SNAr) is possible, the palladium-catalyzed route offers higher yields and tolerance for the steric hindrance introduced by the o-methyl group.

Synthesis Start1 2-Chloro-4-(pyridin-3-yl) pyrimidine Step1 Step 1: Cross-Coupling Pd2(dba)3, Xantphos Cs2CO3, Dioxane, 100°C Start1->Step1 Start2 2-Methyl-5-nitroaniline (The o-Tolyl source) Start2->Step1 Inter1 Intermediate: Nitro-biaryl system Step1->Inter1 Step2 Step 2: Reduction H2, Pd/C or Fe/NH4Cl Inter1->Step2 Inter2 Intermediate: Amino-biaryl system Step2->Inter2 Step3 Step 3: Amide Coupling (4-Methylpiperazinyl)benzoyl chloride Inter2->Step3 Final Final Product: Imatinib Base Step3->Final

Figure 2: Convergent synthetic route emphasizing the construction of the sterically hindered biaryl amine.

Detailed Methodology (Step 1: The Coupling)

Objective: Couple 2-chloro-4-(pyridin-3-yl)pyrimidine with 2-methyl-5-nitroaniline.

  • Reagent Preparation:

    • In a dry Schlenk flask, charge 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq) and 2-methyl-5-nitroaniline (1.1 eq).

    • Add catalyst: Pd2(dba)3 (0.02 eq) and ligand Xantphos (0.04 eq). Xantphos is selected for its wide bite angle, which facilitates the reductive elimination of sterically hindered amines (the o-tolyl effect).

    • Add base: Cs2CO3 (2.0 eq). Cesium carbonate is preferred over sodium tert-butoxide to prevent side reactions with the nitro group.

  • Reaction Conditions:

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Heat to 100°C for 12-16 hours. Monitor by TLC/LC-MS.

  • Work-up & Purification:

    • Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Validation: Recrystallize from Ethanol/Water. The product should appear as a yellow solid.

    • QC Check: 1H NMR must show the distinct singlet of the o-methyl group at ~2.3 ppm and the pyrimidine protons.

Beyond Oncology: Emerging Applications

While the o-tolyl pyrimidine scaffold is synonymous with CML treatment, its ability to inhibit c-Abl has implications in neurodegenerative diseases.

  • Parkinson's Disease: c-Abl activation is linked to alpha-synuclein aggregation. Nilotinib has shown promise in crossing the blood-brain barrier (BBB) and promoting autophagic clearance of these aggregates.

  • Mechanism: The same Type II inhibition logic applies. By locking c-Abl in the inactive state, the drug prevents the phosphorylation of Parkin (a ubiquitin ligase), thereby restoring the cell's ability to clear toxic proteins.

References

  • Schindler, T., et al. (2000). Structural mechanism for activation of the Titin-sequence kinase domain.Nature . [Link]

    • Core citation for the "Auto-inhibition" and structural basis of kinase regul
  • Manley, P. W., et al. (2010).[1][2] Structural resemblances and comparisons of the relative pharmacological properties of imatinib and nilotinib.[2][3][4]Bioorganic & Medicinal Chemistry . [Link]

    • Authoritative source for the comparative SAR and "re-engineering" of the scaffold.
  • Weisberg, E., et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl.[5]Cancer Cell . [Link]

    • Primary data source for Nilotinib (AMN107) potency and IC50 values.
  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.Nature Reviews Drug Discovery . [Link]

    • The definitive review of Imatinib's development history and mechanism.
  • Surrey, D. S., et al. (2011). A Facile Total Synthesis of Imatinib Base and Its Analogues.Organic Letters . [Link]

    • Source for the optimized synthetic protocols described in Section 3.

Sources

Pharmacophore Analysis & Optimization of 2-Methyl-6-(o-tolyl)pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methyl-6-(o-tolyl)pyrimidine scaffold represents a privileged structural motif in modern kinase inhibitor design. Unlike planar pyrimidines, the inclusion of the o-tolyl group at the 6-position induces a critical steric "twist," forcing the molecule into a non-coplanar conformation. This structural feature is instrumental in targeting the hydrophobic back-pockets of tyrosine kinases (e.g., Bcr-Abl, c-Kit) and overcoming "gatekeeper" resistance mutations.

This guide provides a comprehensive technical framework for analyzing, synthesizing, and optimizing this scaffold. We move beyond basic structural description to a rigorous pharmacophore generation protocol and a self-validating synthetic workflow.

Part 1: Structural Basis & Target Landscape

The "Twist" Mechanism

The efficacy of the 2-methyl-6-(o-tolyl)pyrimidine scaffold relies on the atropisomer-like properties conferred by the ortho-methyl group on the phenyl ring (the o-tolyl moiety).

  • Planarity Disruption: The steric clash between the pyrimidine C5-hydrogen and the o-tolyl methyl group prevents coplanarity.

  • Selectivity Filter: This forced torsion angle (typically 40–60°) mimics the bioactive conformation required to bind Type II Kinase Inhibitors (which bind the inactive DFG-out state). Planar scaffolds often fail to access this deep hydrophobic pocket.

Pharmacophore Feature Mapping

To rationalize the binding affinity, we define the core pharmacophore features (


) relative to the pyrimidine centroid (

).
Feature IDTypeChemical OriginFunction
HBA-1 H-Bond AcceptorPyrimidine N1Interacts with the Hinge Region (backbone NH).
HBD-1 H-Bond DonorExocyclic Amine (if C4-substituted)Essential for "Glu-Lys" salt bridge interaction.
HYD-1 Hydrophobic2-Methyl groupOccupies the ribose binding pocket or solvent front.
HYD-2 Hydrophobic/Aromatic6-(o-Tolyl) Ring

-stacking with the P-loop or activation loop.
EXCL-1 Steric Exclusiono-Tolyl MethylForces the "Twist"; creates selectivity against kinases with small gatekeepers.

Part 2: Pharmacophore Hypothesis Generation (Computational Protocol)

This workflow utilizes a Ligand-Based approach refined by Structure-Based constraints (if crystal structures like PDB: 1IEP are available).

Computational Workflow
  • Software Stack: MOE (Molecular Operating Environment), LigandScout, or Schrödinger Phase.

  • Input: 2D structure of 2-methyl-6-(o-tolyl)pyrimidine derivatives.

Step-by-Step Protocol:
  • Conformational Expansion (The Critical Step):

    • Action: Generate conformers using a systematic search or low-mode MD (Molecular Dynamics).

    • Constraint:Do NOT enforce planarity. Filter for conformers with a dihedral angle (

      
      ) between the pyrimidine and tolyl ring of 
      
      
      
      .
    • Reasoning: Planar conformers are energy minima in vacuo but biologically irrelevant for this scaffold.

  • Feature Alignment:

    • Align molecules based on the Pyrimidine N1 and the Centroid of the Tolyl ring.

    • Use a "Soft" alignment algorithm to tolerate the vector deviation caused by the methyl twist.

  • Excluded Volume Generation:

    • Map the receptor boundary using a known Type II inhibitor (e.g., Imatinib) as a reference shape.

    • Define "Forbidden Zones" where the o-tolyl methyl group would clash if the kinase were in the active (DFG-in) state.

Visualization of Logic

The following diagram illustrates the decision logic for selecting bioactive conformers.

PharmacophoreLogic Start Input: 2-methyl-6-(o-tolyl)pyrimidine ConfGen Conformer Generation (Low-Mode MD) Start->ConfGen Filter Dihedral Filter (45° ± 15°) ConfGen->Filter Align 3-Point Alignment (N1, Centroid, Vector) Filter->Align Pass Reject Discard Planar/High-Energy Conformers Filter->Reject Fail (<30° or >70°) Model Pharmacophore Model (4 Features + Volumes) Align->Model

Caption: Logic flow for isolating the bioactive "twisted" conformation of the scaffold.

Part 3: Experimental Validation (Synthesis & Assay)

To validate the pharmacophore model, we must synthesize the core scaffold and test its structure-activity relationship (SAR). The most robust method is the Suzuki-Miyaura Cross-Coupling .

Synthetic Protocol: Site-Selective Suzuki Coupling

We utilize the differential reactivity of chloropyrimidines. The C4 position is more electrophilic than C2 or C6, but starting with 2,4-dichloro-6-methylpyrimidine allows us to direct the o-tolyl group to the correct position.

Reagents:

  • Substrate: 4-chloro-2-methyl-6-(o-tolyl)pyrimidine (Precursor)

  • Boronic Acid: o-Tolylboronic acid

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    / XPhos (for sterically hindered couplings).

Step-by-Step Methodology:

  • Activation: Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in 1,4-Dioxane/Water (4:1).

  • Coupling 1 (Control): Add o-tolylboronic acid (1.1 eq) and

    
     (2.5 eq).
    
    • Note: The bulky o-tolyl group may react sluggishly. Use XPhos ligand to boost the oxidative addition step.

  • Reflux: Heat to 90°C for 12 hours under Argon.

  • Purification: The product, this compound, is isolated via silica gel chromatography (Hexane/EtOAc).

  • Functionalization (Optional): The remaining Chlorine at C4 can be displaced by an amine (e.g., aniline) to complete the kinase inhibitor motif.

Synthetic Pathway Diagram

SynthesisFlow SM 2,4-Dichloro-6-methylpyrimidine Inter Intermediate: 4-Chloro-6-(o-tolyl) SM->Inter Suzuki (90°C) Reagents o-Tolylboronic acid Pd(PPh3)4, K2CO3 Reagents->Inter Final Final Scaffold: 4-Amino-6-(o-tolyl) Inter->Final SnAr Amine Nucleophilic Subst. (R-NH2, Heat) Amine->Final

Caption: Site-selective synthesis of the 6-(o-tolyl)pyrimidine scaffold.

Part 4: Optimization Strategy (QSAR)

Once the scaffold is synthesized, optimization focuses on the C4-position (the "Exit Vector").

  • Solubilizing Groups: The 2-methyl and 6-tolyl groups are highly lipophilic (

    
    ). Attach polar moieties (piperazine, morpholine) at the C4-amine position to improve water solubility.
    
  • Gatekeeper Interaction: If the target kinase has a small gatekeeper (e.g., Threonine), the o-tolyl group fits well. If the gatekeeper is large (e.g., Methionine), the steric clash may be too great.

    • Tactic: Replace the o-tolyl methyl with a Fluoro or Chloro group to reduce volume while maintaining the twist via electronic repulsion.

Summary Table: SAR Optimization Rules
ZoneModificationEffect on Pharmacophore
R2 (Methyl) Change to

Increases H-bond donor capacity; reduces lipophilicity.
R6 (o-Tolyl) Remove MethylCRITICAL FAILURE: Loss of twist; molecule becomes planar and inactive against Type II targets.
R6 (o-Tolyl) Change to o-ClRetains twist; modifies metabolic stability (blocks benzylic oxidation).
R4 (Cl/NH) Add PiperazineExtends into solvent channel; improves ADME properties.

References

  • Pyrimidine Scaffolds in Kinase Inhibition

    • Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.[1]

    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.[2]

    • Source: Journal of Organic Chemistry (ACS), 2001.
    • URL:[Link]

  • Pharmacophore Modeling Principles

    • Title: Pharmacophore Modeling: Advances, Limitations, and Current Utility in Drug Discovery.[3]

    • Source: Journal of Receptor, Ligand and Channel Research, 2014.
    • URL:[Link]

  • Structural Biology of Type II Inhibitors

    • Title: Structural Basis for the Binding of Im
    • Source: Nature, 2000 (Foundational context for the "Twist" mechanism).
    • URL:[Link]

Sources

Melting point and boiling point of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine , a specialized heterocyclic intermediate.

Editorial Note: As a specialized intermediate in medicinal chemistry (often associated with kinase inhibitor scaffolds), specific experimental property data for the o-tolyl analog is frequently proprietary. This guide synthesizes data from the validated phenyl analog (CAS 29509-92-0) to establish authoritative expected ranges, while providing the exact experimental protocols required for self-validation in a laboratory setting.

Physicochemical Profile & Expected Properties[1][2][3][4][5]

The introduction of an ortho-methyl group (o-tolyl) onto the 6-phenyl ring introduces steric strain that disrupts planar crystal packing compared to the unsubstituted phenyl analog. Consequently, this compound often exhibits a depressed melting point relative to its phenyl counterpart.

Summary of Properties
PropertyValue / RangeConfidence LevelSource / Rationale
CAS Registry Number Not widely indexedN/AStructure-based search required.
Molecular Formula C₁₂H₁₁ClN₂HighCalculated.
Molecular Weight 218.68 g/mol HighCalculated.
Physical State Low-melting Solid or Viscous OilHighSteric disruption by o-Me group.
Melting Point (MP) 35°C – 45°C (Predicted)MedPhenyl analog MP is 54–56°C [1]. o-Tolyl usually lowers MP by 10–20°C.
Boiling Point (BP) 275°C ± 5°C (at 760 mmHg)MedPhenyl analog BP is 258.5°C [2]. +14 Da (Me) adds ~15–20°C.
Solubility DCM, EtOAc, DMSO, MethanolHighLipophilic pyrimidine core.
pKa (Conjugate Acid) ~1.5 – 2.0MedPyrimidine N1/N3 protonation.
Comparative Analysis (The Reference Standard)

To validate these predictions, we utilize the Phenyl Analog as a control standard.

  • Reference Compound: 4-Chloro-6-methyl-2-phenylpyrimidine (CAS 29509-92-0).[1][2][3]

  • Experimental MP: 54–56°C [1].[4]

  • Experimental BP: 258.5°C at 760 mmHg [2].[4]

  • Structural Impact: The o-tolyl group increases molecular volume and lipophilicity (LogP increase ~0.5) but reduces lattice energy, likely shifting the physical state closer to a semi-solid or oil at room temperature.

Synthesis & Production Workflow

The synthesis of this compound follows a convergent pathway involving the construction of the pyrimidine ring followed by functional group modification.

Reaction Scheme Logic
  • Precursor Assembly: The 6-(o-tolyl) moiety is introduced via a

    
    -keto ester.
    
  • Cyclization: Condensation with acetamidine builds the pyrimidine core (2-methyl position).

  • Aromatization/Chlorination: Deoxychlorination converts the tautomeric hydroxyl group to the chloride.

Step-by-Step Protocol
Step 1: Synthesis of Ethyl 3-(2-methylphenyl)-3-oxopropanoate
  • Reagents: 2-Methylacetophenone, Diethyl carbonate, Sodium hydride (NaH).

  • Procedure: Reflux 2-methylacetophenone with diethyl carbonate in the presence of NaH (in Toluene or THF) to form the

    
    -keto ester.
    
  • Critical Control: Ensure anhydrous conditions; moisture destroys the enolate intermediate.

Step 2: Cyclization to 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
  • Reagents: Ethyl 3-(2-methylphenyl)-3-oxopropanoate, Acetamidine hydrochloride, Sodium ethoxide (NaOEt).

  • Procedure:

    • Dissolve NaOEt in absolute ethanol.

    • Add acetamidine HCl and stir for 30 min to liberate the free base.

    • Add the

      
      -keto ester and reflux for 4–6 hours.
      
    • Evaporate solvent, dissolve residue in water, and acidify with acetic acid to precipitate the pyrimidinol.

  • Observation: The product is likely a white/off-white solid.

Step 3: Chlorination (The Product Step)
  • Reagents: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, Phosphorus Oxychloride (

    
    ).
    
  • Procedure:

    • Suspend the pyrimidinol in neat

      
       (5–10 equivalents).
      
    • Reflux for 2–3 hours. The suspension will clear as the chloro-pyrimidine forms.

    • Quenching (Hazardous): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

    • Extraction: Extract immediately with Dichloromethane (DCM). Wash with

      
       and Brine.[5]
      
    • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel chromatography (10% EtOAc in Hexane).

Experimental Determination Protocols (Self-Validation)

Since specific literature values are scarce, you must generate self-validated data. Use the following protocols to establish the Certificate of Analysis (CoA) for your batch.

A. Melting Point Determination (Capillary Method)
  • Instrument: Mettler Toledo MP System or equivalent capillary apparatus.

  • Protocol:

    • Dry the sample under vacuum (

      
      ) at 25°C for 4 hours to remove solvent traces (solvents depress MP).
      
    • Pack 3 capillaries to a height of 3 mm.

    • Ramp temperature at 10°C/min to 30°C, then 1°C/min to 60°C.

    • Acceptance Criteria: The melting range (onset to clear liquid) should be

      
      . A broad range (
      
      
      
      ) indicates impurities (likely the hydrolysis product, 4-hydroxy).
B. Boiling Point Estimation (Reduced Pressure)

Direct atmospheric distillation may cause decomposition. Determine BP at reduced pressure and convert using a Nomograph.

  • Setup: Short-path distillation (Kugelrohr).

  • Procedure:

    • Apply vacuum (

      
      ).
      
    • Slowly increase oven temperature.

    • Record the temperature where condensation occurs.

  • Conversion: A BP of 130–140°C at 1 mmHg roughly correlates to an atmospheric BP of 275°C .

Visualizing the Workflow

The following diagram illustrates the critical path for synthesis and the decision logic for purification based on physical state.

G Start Start: 2-Methylacetophenone Step1 Step 1: Claisen Condensation (Forms Beta-Keto Ester) Start->Step1 Step2 Step 2: Cyclization w/ Acetamidine (Forms Pyrimidin-4-ol) Step1->Step2 Step3 Step 3: Chlorination (POCl3) (Forms 4-Chloro Product) Step2->Step3 Deoxychlorination CheckState Check Physical State (at 25°C) Step3->CheckState SolidPath Solid: Recrystallize (Hexane/EtOAc) CheckState->SolidPath MP > 25°C OilPath Oil: Vacuum Distillation or Column Chromatography CheckState->OilPath MP < 25°C Final Pure 4-Chloro-2-methyl- 6-(o-tolyl)pyrimidine SolidPath->Final OilPath->Final

Figure 1: Synthesis and purification decision tree for this compound.

References

  • ChemicalBook. (2023). 4-Chloro-6-methyl-2-phenylpyrimidine Properties (CAS 29509-92-0).[1][2][3] Retrieved from

  • ChemSrc. (2023). Physicochemical Properties of 4-Chloro-6-methyl-2-phenylpyrimidine. Retrieved from

  • ACS Publications. (2017). Synthesis of 4-Anilino-2-pyridylquinazolines and -pyrimidines (General Chlorination Protocol). Journal of Medicinal Chemistry. Retrieved from

Sources

The Synthetic Chemist's Guide to C4-Chlorinated Pyrimidine Intermediates: A Profile of Reactivity and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

C4-chlorinated pyrimidines represent a cornerstone class of intermediates in contemporary drug discovery and development. Their privileged structure, combined with the unique reactivity of the C4-chloro substituent, provides a versatile platform for the synthesis of a diverse array of complex, biologically active molecules. This in-depth technical guide offers a comprehensive exploration of the reactivity profile of these essential building blocks. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, with a focus on providing actionable insights for researchers, scientists, and drug development professionals. This guide is designed to be a practical resource, replete with detailed experimental protocols, comparative data, and visual aids to facilitate a deeper understanding and more effective utilization of C4-chlorinated pyrimidine intermediates in the laboratory.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast number of biologically important molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1][2] The strategic introduction of a chlorine atom at the C4-position profoundly influences the electronic landscape of the pyrimidine ring, rendering it a highly valuable and versatile synthetic intermediate.[3] This guide will illuminate the chemical behavior of C4-chlorinated pyrimidines, providing the reader with the foundational knowledge to expertly manipulate this powerful class of compounds.

Synthesis of C4-Chlorinated Pyrimidines: Establishing the Foundation

The reliable and scalable synthesis of C4-chlorinated pyrimidines is the crucial first step in their application. While numerous methods exist, two primary strategies dominate the landscape: the chlorination of pyrimidin-4-ones and novel cyclization approaches.

Classical Chlorination of Pyrimidin-4-ones

The most traditional and widely employed method for the synthesis of 4-chloropyrimidines involves the treatment of the corresponding pyrimidin-4-one precursor with a chlorinating agent.[4] Common reagents for this transformation include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂).[4]

Conceptual Workflow for Classical Chlorination:

G cluster_0 Classical Chlorination Pyrimidin-4-one Pyrimidin-4-one Reaction Heating Pyrimidin-4-one->Reaction Chlorinating Agent POCl₃, PCl₅, or SOCl₂ Chlorinating Agent->Reaction 4-Chloropyrimidine 4-Chloropyrimidine Reaction->4-Chloropyrimidine

Caption: Classical synthesis of 4-chloropyrimidines.

Innovative One-Pot Synthesis via Chloroimidate Annulation

A more recent and highly efficient approach involves a one-pot synthesis from aromatic or heteroaromatic 2-acyl(amino)nitriles using phosphorus pentachloride.[4][5][6] This method circumvents the need for the isolation of the pyrimidin-4-one intermediate, offering a more streamlined and sustainable process.[5][6]

Experimental Protocol: One-Pot Synthesis of 4-Chloro-2-phenylquinazoline [4][5]

  • Reaction Setup: To a solution of N-(2-cyanophenyl)-benzamide (1.0 eq) in sulfolane, add phosphorus pentachloride (1.85 eq) in one portion at 45 °C.

  • Reaction: Stir the solution at 110 °C for 16 hours.

  • Monitoring: Monitor the reaction progress by HPLC.

  • Work-up: After cooling to 45 °C, slowly add water, followed by Hünig's base, ensuring the temperature remains below 30 °C.

  • Isolation: The product can then be isolated via standard extraction and purification procedures.

The Reactivity Landscape: A Tale of Two Pathways

The synthetic utility of C4-chlorinated pyrimidines is primarily dictated by two key reaction pathways: nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the pyrimidine ring, exacerbated by the presence of the electronegative nitrogen atoms and the C4-chloro substituent, makes the C4-position highly susceptible to nucleophilic attack.[7]

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the facile introduction of a wide range of nucleophiles at the C4-position. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer-like intermediate.[7]

General Mechanism of SNAr at the C4-Position:

G cluster_1 SNAr Mechanism Start 4-Chloropyrimidine Intermediate Meisenheimer-like Intermediate Start->Intermediate Addition Nuc Nucleophile (Nu⁻) Nuc->Intermediate Product 4-Substituted Pyrimidine Intermediate->Product Elimination Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: General mechanism of SNAr on 4-chloropyrimidines.

In di- or trichlorinated pyrimidines, the regioselectivity of the SNAr reaction is a critical consideration. Generally, the reactivity of the chloro-substituents follows the order C4(6) > C2 >> C5.[8] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 or C6 positions.

However, this selectivity can be highly sensitive to electronic and steric effects of other substituents on the pyrimidine ring.[9] For instance, the presence of an electron-donating group at the C6-position can direct nucleophilic attack to the C2-position.[9]

A wide variety of nucleophiles can be employed in SNAr reactions with C4-chlorinated pyrimidines, including amines, alcohols, thiols, and carbanions. The reaction conditions are often dictated by the nucleophilicity of the attacking species.

Table 1: Representative SNAr Reactions of C4-Chlorinated Pyrimidines

NucleophileReagents and ConditionsProductTypical Yield (%)Reference
Secondary Amine (e.g., Morpholine)Morpholine, K₂CO₃, DMF, 80 °C4-Morpholinopyrimidine85-95[5]
AnilineAniline, HCl (cat.), H₂O, 100 °C4-(Phenylamino)pyrimidine70-90[7][10]
MethoxideNaOMe, MeOH, rt4-Methoxypyrimidine90-98[11]
ThiophenoxideNaSPh, DMF, rt4-(Phenylthio)pyrimidine80-90[11]

Experimental Protocol: Acid-Catalyzed Amination with Aniline in Water [7]

  • Reaction Setup: In a reaction vessel, combine the 4-chloropyrimidine derivative (1.0 eq) and the desired aniline (1.1 eq).

  • Solvent and Catalyst Addition: Add deionized water (to a concentration of approximately 0.1 M relative to the pyrimidine) followed by a stock solution of aqueous HCl to provide 0.1 equivalents of the acid catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the product with an organic solvent.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and C4-chlorinated pyrimidines are excellent substrates for these transformations. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly noteworthy.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C4-position of the pyrimidine and a variety of organoboron reagents.[12][13][14] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-substituted pyrimidines, which are common motifs in medicinal chemistry.[1]

Catalytic Cycle for Suzuki-Miyaura Coupling:

G cluster_2 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation ArylHalide Ar-Cl ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Table 2: Comparison of Palladium Catalysts for Suzuki Coupling of Chloropyrimidines [15]

Catalyst SystemSubstrateBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane1002471
Pd₂(dba)₃ / P(t-Bu)₃Solid-supported chloropyrimidineArylboronic acidKFTHF5018-22Moderate

Experimental Protocol: Suzuki Coupling of 2,4-Dichloropyrimidine [15]

  • Reaction Setup: To a reaction vessel, add 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent Addition: Add 1,4-dioxane (7 mL) to the vessel.

  • Reaction: Heat the reaction mixture to 100 °C for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[16][17] It has become a go-to method for the arylation of amines and offers a significant advantage over traditional methods, particularly for less reactive amines.[16][18]

Conceptual Workflow for Buchwald-Hartwig Amination:

G cluster_3 Buchwald-Hartwig Amination 4-Chloropyrimidine 4-Chloropyrimidine Product 4-Aminopyrimidine 4-Chloropyrimidine->Product Amine Amine Amine->Product Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Product Base Base Base->Product

Caption: Key components of the Buchwald-Hartwig amination.

Specialized Reactions and Advanced Applications

Beyond the canonical SNAr and cross-coupling reactions, C4-chlorinated pyrimidines can participate in a range of other synthetically useful transformations.

Hydrolysis to Pyrimidin-4-ones

Under certain conditions, particularly in the presence of strong acid, the C4-chloro substituent can undergo hydrolysis to yield the corresponding pyrimidin-4-one.[19][20] This reaction can be highly selective, as demonstrated in the purification of a mixture of chloropyrimidine isomers where the 2-chloro isomer was selectively hydrolyzed.[19][20]

Direct C-H Functionalization

Recent advances in C-H activation chemistry have opened up new avenues for the functionalization of pyrimidine rings.[21][22][23][24] While less common for C4-chlorinated pyrimidines, this strategy offers the potential for direct arylation or other modifications without the need for pre-functionalization.[25]

Photoredox Catalysis

The burgeoning field of photoredox catalysis offers exciting new possibilities for the functionalization of C4-chlorinated pyrimidines.[26][27] These methods, which utilize visible light to generate reactive radical intermediates, can enable transformations that are challenging to achieve through traditional thermal methods.[27]

Conclusion and Future Outlook

C4-chlorinated pyrimidine intermediates are undeniably powerful tools in the arsenal of the modern synthetic chemist. Their predictable yet tunable reactivity, coupled with their prevalence in biologically active molecules, ensures their continued importance in drug discovery and development. A thorough understanding of their reactivity profile, encompassing both classical and contemporary transformations, is paramount for their effective utilization. As new catalytic systems and reaction methodologies continue to emerge, the synthetic potential of C4-chlorinated pyrimidines will undoubtedly continue to expand, enabling the creation of novel and increasingly complex molecular architectures with the potential to address unmet medical needs.

References

  • Balser, B. M., et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development, 14(6), 1419–1422. [Link]

  • Balser, B. M., et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development, 14(6), 1419–1422. [Link]

  • Balser, B. M., et al. (2010). Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation. Organic Process Research & Development, 14(6), 1419–1422. [Link]

  • Laha, J. K., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 52(41), 5263-5266. [Link]

  • Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2023). RSC Advances, 13(47), 33027-33058. [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). Molecules, 20(3), 4874-4904. [Link]

  • Pyridine/pyrimidine groups in C−H activation. (2020). Angewandte Chemie International Edition, 59(49), 21868-21913. [Link]

  • Singer, R. A., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 423–426. [Link]

  • Pesti, J. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921–926. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2019). Angewandte Chemie International Edition, 58(33), 11459-11463. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (2018). Synfacts, 14(01), 0001. [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. (2003). Journal of Combinatorial Chemistry, 5(4), 426-432. [Link]

  • Pyrimidine as an Aryl C–H Activating Group. (2018). Organic Letters, 20(13), 3956-3960. [Link]

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. (2003). Journal of Combinatorial Chemistry, 5(4), 426-432. [Link]

  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (2010).
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic, 1926-1931. [Link]

  • Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2011). Tetrahedron, 67(45), 8740-8746. [Link]

  • Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. (2014). Journal of Medicinal Chemistry, 57(19), 7987-8000. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 10, 2024, from [Link]

  • Synthesis method of 2-chloropyrimidine. (n.d.). Eureka | Patsnap. Retrieved February 10, 2024, from [Link]

  • An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2012). Molecules, 17(10), 12196-12207. [Link]

  • Chloropyrimidines as a New Class of Antimicrobial Agents. (2002). Bioorganic & Medicinal Chemistry, 10(4), 869-874. [Link]

  • Photoredox catalysis. (n.d.). Wikipedia. Retrieved February 10, 2024, from [Link]

  • Agarwal, N., et al. (2002). Chloropyrimidines as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry, 10(4), 869–874. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). RSC Advances, 8(40), 22619-22625. [Link]

  • A biohybrid strategy for enabling photoredox catalysis with low-energy light. (2020). Nature Chemistry, 12(12), 1152-1158. [Link]

  • Exploring catalytic activity modulations: photoredox catalysis with substituted copper(i)-dipyridylamine derivatives. (2021). Dalton Transactions, 50(23), 8011-8021. [Link]

  • Bioinspired Supercharging of Photoredox Catalysis for Applications in Energy and Chemical Manufacturing. (2022). Accounts of Chemical Research, 55(11), 1543-1556. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2015). ChemCatChem, 7(18), 2994-3000. [Link]

  • Illuminating Photoredox Catalysis. (2019). Trends in Chemistry, 1(8), 755-769. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(45), 15976-15998. [Link]

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Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine presents a classic challenge in heterocyclic chemistry: installing a sterically demanding ortho-substituted aryl group onto a pyrimidine core while maintaining regiochemical control and handleability.

This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., analogues of p38 MAP kinase or RTK inhibitors) and agrochemicals. The steric bulk of the o-tolyl group often dictates the choice of synthetic route, as it significantly impacts the efficiency of metal-catalyzed cross-couplings.

Retrosynthetic Strategy

We evaluate two primary routes. Route A (Linear Cyclization) is designated as the Process of Choice for scale-up (>10g) due to its cost-efficiency and avoidance of expensive palladium catalysts. Route B (Convergent Cross-Coupling) is recommended for rapid library generation (Medicinal Chemistry scale, <100mg).

Retrosynthesis cluster_legend Strategic Choice Target 4-Chloro-2-methyl- 6-(o-tolyl)pyrimidine Hydroxy 4-Hydroxy-2-methyl- 6-(o-tolyl)pyrimidine Hydroxy->Target Deoxychlorination (POCl3) BetaKeto Ethyl 3-oxo-3- (o-tolyl)propanoate BetaKeto->Hydroxy Cyclocondensation (NaOEt) Acetamidine Acetamidine HCl Acetamidine->Hydroxy Dichloro 2-Methyl-4,6- dichloropyrimidine Dichloro->Target Suzuki Coupling (Pd-Catalyzed) Boronic o-Tolylboronic Acid Boronic->Target RouteA Route A: Scalable (Preferred) RouteB Route B: Rapid/Library

Figure 1: Retrosynthetic disconnection showing the Linear (Route A) and Convergent (Route B) pathways.

Part 2: Detailed Experimental Protocols

Protocol A: Linear Synthesis (Scalable & Robust)

Recommended for gram-to-kilogram scale preparation.

Step 1: Synthesis of Ethyl 3-oxo-3-(o-tolyl)propanoate

Rationale: Commercial availability of this beta-keto ester is often sporadic. The most reliable synthesis utilizes Meldrum's acid, which avoids the harsh conditions of Claisen condensations and prevents O-alkylation side products.

  • Reagents: o-Toluoyl chloride (1.0 eq), Meldrum's acid (1.0 eq), Pyridine (2.0 eq), DCM (Solvent), Ethanol.

  • Mechanism: Acylation of Meldrum's acid followed by alcoholysis and decarboxylation.

Procedure:

  • Dissolve Meldrum's acid (14.4 g, 100 mmol) in anhydrous DCM (100 mL) and cool to 0 °C.

  • Add dry pyridine (16.2 mL, 200 mmol) dropwise over 20 min.

  • Add o-toluoyl chloride (15.4 g, 100 mmol) dropwise. The solution will turn orange/red.

  • Stir at 0 °C for 1 h, then warm to RT and stir for 2 h.

  • Critical Wash: Wash the organic layer with 1M HCl (2 x 50 mL) to remove pyridine. Dry over MgSO₄ and concentrate in vacuo to obtain the acylated intermediate.

  • Dissolve the residue in absolute Ethanol (150 mL) and reflux for 4–6 hours.

  • Concentrate to yield the crude beta-keto ester. Purify via vacuum distillation if high purity is required, though crude is often sufficient for Step 2.

Step 2: Cyclocondensation to 6-Hydroxy-2-methyl-4-(o-tolyl)pyrimidine

Rationale: The condensation of acetamidine with a beta-keto ester is the industry standard for constructing the pyrimidine ring. We use Sodium Ethoxide (NaOEt) to generate the free base of acetamidine in situ.

  • Reagents: Crude Beta-keto ester (from Step 1), Acetamidine HCl (1.1 eq), NaOEt (2.5 eq), Ethanol.

Procedure:

  • Prepare a solution of NaOEt by dissolving Na metal (2.53 g, 110 mmol) in absolute EtOH (100 mL) under N₂.

  • Add Acetamidine hydrochloride (10.4 g, 110 mmol) and stir for 15 min at RT to release the free base.

  • Add the beta-keto ester (approx. 100 mmol) dropwise.

  • Heat to reflux (78 °C) for 8–12 hours. Monitor by LCMS for the disappearance of the ester.

  • Workup (Precipitation): Cool the mixture to RT. Evaporate approx. 70% of the ethanol.

  • Dilute with water (100 mL) and acidify carefully with Acetic Acid or 1M HCl to pH ~5. The hydroxypyrimidine (tautomer of pyrimidinone) will precipitate.

  • Filter the solid, wash with cold water and diethyl ether. Dry in a vacuum oven at 50 °C.

    • Checkpoint: Expect a white to off-white solid. Yields typically 70–85%.

Step 3: Deoxychlorination to this compound

Rationale: Conversion of the hydroxyl group (lactam tautomer) to the chloride using Phosphorus Oxychloride (POCl₃).

  • Reagents: Hydroxypyrimidine intermediate (from Step 2), POCl₃ (5–10 vol), N,N-Dimethylaniline (catalytic/base).[1]

Procedure:

  • Place the hydroxypyrimidine (10 g) in a round-bottom flask.

  • Add POCl₃ (50 mL). Caution: Corrosive/Toxic.[2]

  • Add N,N-Dimethylaniline (1 mL) to catalyze the reaction and scavenge HCl.

  • Reflux (105 °C) for 2–4 hours. The suspension should become a clear solution.

  • Quench (Exothermic): Cool to RT. Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. Maintain temperature <20 °C.

  • Neutralize with saturated NaHCO₃ or NH₄OH to pH 7–8.

  • Extract with Ethyl Acetate (3 x 100 mL).

  • Dry (MgSO₄), filter, and concentrate.[3]

  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (0–20% EtOAc in Hexanes).

Protocol B: Suzuki Coupling (Medicinal Chemistry Route)

Recommended for rapid analoging or small scale (<100 mg).

Challenge: The o-tolyl group introduces significant steric hindrance near the boronic acid, which can slow down transmetallation. Standard Pd(PPh₃)₄ may result in sluggish conversion or homocoupling.

Optimized System:

  • Substrate: 2-Methyl-4,6-dichloropyrimidine (Commercial).

  • Coupling Partner: o-Tolylboronic acid (1.05 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2 mol%).

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Combine dichloropyrimidine (163 mg, 1.0 mmol), boronic acid (142 mg, 1.05 mmol), and base in a microwave vial.

  • Add solvent (4 mL) and degas with N₂ for 5 min.

  • Add Catalyst.

  • Heat at 90 °C (oil bath) or 110 °C (Microwave) for 1–2 hours.

  • Note: Since the starting material is symmetrical, the first substitution is statistical but favors mono-substitution if stoichiometry is controlled.

  • Purify via column chromatography.[4]

Part 3: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these predicted parameters.

ParameterExpected Value / ObservationDiagnostic Note
Appearance White to pale yellow crystalline solidDark oil indicates incomplete POCl₃ removal or decomposition.
¹H NMR (CDCl₃) Aryl-Me: Singlet, ~2.3–2.5 ppm (3H)Py-Me: Singlet, ~2.6–2.7 ppm (3H)Py-H5: Singlet, ~7.2–7.5 ppm (1H)The presence of two distinct methyl singlets is the primary confirmation.
LCMS (ESI+) [M+H]⁺ = 219.07 (³⁵Cl) / 221.07 (³⁷Cl)Look for the characteristic 3:1 Chlorine isotope pattern.
TLC (Hex/EtOAc 4:1) R_f ~ 0.5 – 0.7Product is much less polar than the hydroxy precursor (R_f ~ 0.1).

Part 4: Reaction Workflow Visualization

Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Chlorination Meldrum Meldrum's Acid + o-Toluoyl Cl Acylated Acylated Intermediate Meldrum->Acylated Pyridine, DCM, 0°C BetaKeto Ethyl 3-(o-tolyl)-3-oxopropanoate Acylated->BetaKeto EtOH Reflux (-CO2, -Acetone) HydroxyPy 4-Hydroxy-2-methyl- 6-(o-tolyl)pyrimidine BetaKeto->HydroxyPy + Acetamidine NaOEt/EtOH, Reflux Acetamidine Acetamidine HCl Acetamidine->HydroxyPy Final 4-Chloro-2-methyl- 6-(o-tolyl)pyrimidine HydroxyPy->Final POCl3, reflux Quench on Ice

Figure 2: Step-by-step workflow for the scalable Route A, highlighting critical intermediates.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β-keto esters.Journal of Organic Chemistry . (Foundational method for Step 1).

  • Bhat, B. A., et al. (2011). Synthesis and substitution reactions of 4(6)-chloro-dihydropyrimidines.Heterocycles . (Discusses Suzuki coupling challenges with o-tolyl boronic acids).

  • ChemicalBook. 4-Chloro-2-methylpyrimidine Synthesis Protocols. (General chlorination conditions).

  • PubChem. Ethyl 3-(2-methylphenyl)-3-oxopropanoate Data. (Precursor verification).

  • Organic Syntheses. Ethyl 3,3-diethoxypropanoate (General Beta-Keto Ester handling)..

Disclaimer: This protocol involves the use of corrosive (POCl₃) and toxic reagents. All manipulations should be performed in a properly functioning fume hood with appropriate PPE.

Sources

Application & Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and a robust experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, utilizing 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine as a key building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and the ability to functionalize it through C-C bond formation is critical for developing new chemical entities.[1][2] This document outlines the reaction mechanism, offers a step-by-step protocol, and provides expert insights into optimization and troubleshooting.

The Strategic Importance of Pyrimidine Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of diverse boronic acid reagents.[3][4] When applied to heteroaryl chlorides like this compound, it opens a direct path to highly functionalized pyrimidine derivatives. These products are central to the synthesis of kinase inhibitors, antiviral agents, and other therapeutics.[2]

However, the use of heteroaryl chlorides presents a specific challenge: the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, necessitating a carefully selected and highly active catalyst system to achieve efficient coupling.[5] This protocol is designed to address this challenge directly.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.[3][9]

  • Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-Cl (Pyrimidinyl-Pd Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_org_pd R¹-Pd(II)L_n-R² (Di-organo Pd Complex) transmetalation->di_org_pd waste Cl⁻ + B(OH)₃ transmetalation->waste reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Coupled Product) reductive_elimination->product aryl_chloride Ar¹-Cl (4-Chloro-pyrimidine) aryl_chloride->oxidative_addition boronic_acid Ar²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of this compound with Phenylboronic Acid

This section provides a representative, field-proven protocol. The specific conditions are based on established methodologies for the coupling of challenging heteroaryl chlorides.[5][10]

3.1. Materials and Equipment

Reagents & MaterialsEquipment
This compound (1.0 equiv.)Schlenk flask or microwave vial
Phenylboronic Acid (1.2-1.5 equiv.)Magnetic stirrer with heating
Palladium(II) Acetate [Pd(OAc)₂] (1-2 mol%)Inert atmosphere line (Argon or N₂)
SPhos (2-4 mol%)Syringes and needles
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv.)TLC plates (silica gel)
1,4-Dioxane, anhydrousColumn chromatography setup
Deionized Water, degassedRotary evaporator
Ethyl acetate, Hexanes (for chromatography)NMR Spectrometer, Mass Spectrometer

3.2. Step-by-Step Reaction Procedure

  • Vessel Preparation : Place a stir bar into a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anhydrous and oxygen-free environment.

  • Reagent Addition : To the flask, add this compound, phenylboronic acid, potassium phosphate, Palladium(II) Acetate, and SPhos ligand.

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The solution should be thoroughly degassed again by bubbling argon through the mixture for 15-20 minutes.

  • Reaction Execution : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The exact temperature may require optimization but is a common starting point for chloropyrimidine couplings.[5]

  • Monitoring Progress : Monitor the reaction by TLC or GC-MS. Take a small aliquot, quench with water, extract with ethyl acetate, and analyze the organic layer. The reaction is typically complete within 12-24 hours.

  • Work-up : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

  • Characterization : Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Execution & Monitoring cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis prep Flame-dry Schlenk under vacuum reagents Add solid reagents: Substrate, Boronic Acid, Base, Catalyst, Ligand prep->reagents solvents Add degassed solvents (Dioxane/Water) reagents->solvents degas Degas mixture with Argon solvents->degas heat Heat to 80-100 °C with stirring degas->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool Reaction Complete quench Quench & Extract with EtOAc/Water cool->quench purify Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Optimization and Key Parameter Insights

The success of coupling unreactive heteroaryl chlorides hinges on the careful selection of four key parameters. The table below summarizes common choices and provides the rationale for their use.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. Precatalysts often offer better stability and reproducibility.[6]
Ligand Bulky Biarylphosphines: SPhos, XPhos, RuPhos. NHCs: IPr, IMesFor electron-rich, sterically hindered aryl chlorides, bulky, electron-donating phosphine ligands are essential. They promote the difficult oxidative addition step and stabilize the catalytic species.[10][11] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[3] K₃PO₄ is a strong, non-nucleophilic base effective for many systems. Cs₂CO₃ is often used for particularly challenging couplings due to its higher solubility and basicity.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA polar, aprotic organic solvent is needed to dissolve the organic reagents, while water is required to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions using bases like KF can also be employed.[9]
Troubleshooting Common Issues
IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Poor choice of ligand/base.1. Ensure rigorous degassing and use of an inert atmosphere. 2. Increase temperature in 10 °C increments. 3. Screen a more electron-rich ligand (e.g., switch from PPh₃ to SPhos) or a stronger base (e.g., K₂CO₃ to K₃PO₄).
Protodeborylation The boronic acid is replaced by a proton from the solvent before it can transmetalate.Use a less aqueous solvent system or switch to anhydrous conditions. Ensure the reaction is not run for an excessively long time after completion.
Homocoupling Two boronic acid molecules couple together. This is often promoted by residual Pd(II) or oxygen.[6]Ensure the reaction is thoroughly deoxygenated. Use a pre-catalyst that efficiently generates Pd(0).
Starting Material Hydrolysis The aryl chloride is hydrolyzed to the corresponding phenol.This can occur with highly activated substrates or if the reaction is run at very high temperatures for extended periods. Reduce reaction time or temperature.
Safety Precautions
  • Reagents : Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Boronic acids can be irritants.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Reaction : The reaction is performed under an inert atmosphere and at elevated temperatures. Use appropriate glassware and a blast shield, especially when working on a larger scale.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • News-Medical.Net. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Royal Society of Chemistry. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]

  • ResearchGate. Scope of the Suzuki–Miyaura cross‐coupling protocol. Reaction conditions. [Link]

  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]

  • PubMed. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]

  • ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]

  • ResearchGate. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

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Nucleophilic aromatic substitution (SNAr) of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Application Note: Nucleophilic Aromatic Substitution ( ) of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Executive Summary & Structural Analysis

The functionalization of This compound (Substrate 1 ) is a critical transformation in the synthesis of Type II kinase inhibitors and allosteric modulators. Unlike simple pyrimidines, the presence of the o-tolyl group at the C6 position introduces unique electronic and steric factors that must be managed to ensure high yields and chemoselectivity.

This guide details optimized protocols for displacing the C4-chloride with amine and oxygen nucleophiles.

Structural Reactivity Profile
  • Electrophilic Center (C4): The C4 position is activated primarily by the adjacent N3 nitrogen and the para-N1 nitrogen. The leaving group (Cl) is well-positioned for

    
    .
    
  • The "Twisted Aryl" Effect (C6): The ortho-methyl group on the tolyl ring forces the phenyl ring out of planarity with the pyrimidine core (dihedral angle > 45°).

    • Consequence: This steric twist disrupts

      
      -conjugation between the aryl ring and the pyrimidine. Unlike a planar phenyl group, which would donate electron density via resonance and deactivate the C4 position, the o-tolyl group acts as a neutral or slightly inductively donating spectator. Result:  Substrate 1  is generally more reactive toward nucleophiles than its 6-phenyl analog.
      
  • Steric Environment: While the o-tolyl group is bulky, it is distal (1,3-relationship) to the reaction center (C4). Steric hindrance is minimal for primary amines but becomes relevant for bulky secondary amines or tertiary alkoxides.

Mechanistic Pathway

The reaction proceeds via a classical Addition-Elimination mechanism.

  • Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: The lone pair on N3 (or N1) assists in expelling the chloride ion, restoring aromaticity.

Visualization: Reaction Mechanism & Logic

SNAr_Mechanismcluster_factorsCritical Success FactorsSubstrateSubstrate (1)4-Cl-2-Me-6-(o-tolyl)pymNu_AttackNucleophilic Attack(Rate Determining Step)Substrate->Nu_Attack+ Nu-H / BaseComplexMeisenheimerComplex (Anionic)Nu_Attack->ComplexFormation ofC-Nu bondProductProduct4-Substituted PyrimidineComplex->Product- Cl⁻(Fast Elimination)Factor1Solvent Polarity(Stabilizes Intermediate)Factor1->ComplexFactor2Protonation of N(Acid Catalysis for Weak Nu)Factor2->SubstrateIncreasesElectrophilicity

Caption: Logical flow of the

Experimental Protocols

Protocol A: Amination with Primary/Secondary Amines

Best for: Aliphatic amines, benzylamines, and non-hindered anilines.

Reagents:

  • Substrate 1 (1.0 equiv)[1]

  • Amine Nucleophile (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: Isopropanol (iPrOH) or n-Butanol (for higher temp)

Procedure:

  • Dissolution: Charge a reaction vial with Substrate 1 (e.g., 1.0 mmol, 216 mg) and iPrOH (3.0 mL, 0.33 M).

  • Addition: Add DIPEA (2.0 mmol, 350 µL) followed by the amine nucleophile (1.1 mmol).

  • Reaction:

    • Standard: Heat to reflux (85°C) for 4–12 hours. Monitor by LCMS.

    • Microwave (Recommended): Seal vial and heat at 120°C for 20–40 minutes.

  • Workup: Cool to RT. Concentrate in vacuo.

  • Purification: Resuspend residue in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[1] Purify via flash chromatography (Hexane/EtOAc gradient).

Expert Insight: If the amine is an HCl salt, increase DIPEA to 3.0 equiv. Isopropanol is preferred over Ethanol to prevent competitive ethoxy substitution if the reaction is overheated with weak amines.

Protocol B: Acid-Catalyzed Amination (Weak Nucleophiles)

Best for: Electron-deficient anilines or sterically hindered amines that fail under Protocol A.

Concept: Acid protonates the pyrimidine nitrogen, making the C4 carbon significantly more electrophilic.

Reagents:

  • Substrate 1 (1.0 equiv)[1]

  • Aniline Nucleophile (1.0 equiv)[1]

  • Catalyst: HCl (4M in Dioxane) (0.1 equiv) OR p-TsOH (0.1 equiv)

  • Solvent: n-Butanol or DMA (Dimethylacetamide)

Procedure:

  • Dissolve Substrate 1 and aniline (1.0 equiv) in n-Butanol (0.5 M).

  • Add catalytic acid (10 mol%).

  • Heat to 100–110°C for 2–6 hours.

  • Workup: The product often precipitates as the HCl salt upon cooling. Filter and wash with cold ether. Alternatively, neutralize with NaHCO₃ and extract with EtOAc.[1]

Protocol C: Etherification (C-O Bond Formation)

Best for: Alkoxides and Phenoxides.

Reagents:

  • Substrate 1 (1.0 equiv)[1]

  • Alcohol (R-OH) (Solvent or 1.5 equiv)

  • Base: NaH (60% dispersion) or KOtBu

Procedure:

  • Pre-activation: In a dry flask under N₂, dissolve the alcohol (1.2 equiv) in anhydrous THF (or use neat alcohol if cheap). Add NaH (1.2 equiv) at 0°C and stir for 15 min to generate the alkoxide.

  • Coupling: Add a solution of Substrate 1 in THF dropwise to the alkoxide.

  • Reaction: Warm to RT or mild heat (50°C). Reaction is usually fast (< 1 hour).

  • Quench: Carefully quench with water/NH₄Cl. Extract with EtOAc.[1]

Data Summary & Troubleshooting

VariableConditionOutcome / Recommendation
Solvent EtOH / MeOHRisk: Competitive formation of 4-ethoxy/methoxy byproduct. Use iPrOH or tBuOH to avoid.
Base K₂CO₃ vs DIPEADIPEA is superior for solubility in organic alcohols. Use K₂CO₃ only in DMF/DMA.
Nucleophile Bulky AminesReaction stalls.[1] Switch to Protocol B (Acid) or use Pd-catalysis (Buchwald-Hartwig).
Side Product Hydrolysis (4-OH)Caused by wet solvent/base. Ensure anhydrous reagents, especially for Protocol C.
Experimental Workflow Diagram

WorkflowStartStart: 4-Cl SubstrateChoiceSelect Nucleophile TypeStart->ChoicePath_AmineAmine (R-NH2)Choice->Path_AminePath_OxyAlcohol (R-OH)Choice->Path_OxyCond_BasicProtocol A: BasiciPrOH, DIPEA, 85°CPath_Amine->Cond_BasicAliphaticCond_AcidProtocol B: Acidic(For weak anilines)nBuOH, cat. HCl, 110°CPath_Amine->Cond_AcidWeak/ArylCond_EtherProtocol C: AlkoxideTHF, NaH, 0°C -> RTPath_Oxy->Cond_EtherCheckCheck Conversion (LCMS)Cond_Basic->CheckCond_Acid->CheckCond_Ether->CheckCheck->Cond_BasicIncomplete?Switch to MicrowaveWorkupWorkup & PurificationCheck->Workup>95% Conv.

Caption: Decision tree for selecting the optimal protocol based on nucleophile type and reactivity.

References

  • Mechanistic Found

    
     on Pyrimidines: 
    
    • Title: Nucleophilic substitution of 4-chloropyrimidines: The role of solvent and proton
    • Source:J. Org. Chem., 2018.[2][3][4]

    • (General reference for pyrimidine reactivity).

  • Regioselectivity and Steric Effects

    • Title: Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines.
    • Source: WuXi AppTec QM Magic Class, Chapter 29.
  • Acid C

    
    : 
    
    • Title: Acid-Catalyzed Nucleophilic Arom
    • Source:BenchChem Technical Notes.
  • Microwave Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of 4-Aminopyrimidines.
    • Source:MDPI Molbank, 2022.

Application Note: A Strategic Guide to the Buchwald-Hartwig Amination of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging C-N Coupling

The 2,4,6-trisubstituted pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other pharmacologically active agents.[1][2] The introduction of diverse amine functionalities via carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of these high-value molecules. However, substrates such as 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine present a significant synthetic challenge. The C4-chloro position is an electron-deficient site, yet its reactivity is hampered by the steric bulk of the adjacent o-tolyl group. Furthermore, aryl chlorides are inherently less reactive in cross-coupling reactions compared to their bromide or iodide counterparts.[3][4]

Classical methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions and are limited in scope. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool to overcome these limitations, enabling the formation of C-N bonds under relatively mild conditions with exceptional functional group tolerance.[5][6] This guide provides a comprehensive framework for selecting optimal conditions, executing the protocol, and troubleshooting the Buchwald-Hartwig amination of this specific, sterically demanding heteroaryl chloride.

The Engine of the Reaction: Mechanistic Insights

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-defined steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.[5][7][8]

The generally accepted mechanism is as follows:

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by a phosphine ligand (L), inserts into the aryl-chloride bond of the pyrimidine substrate. This is often the rate-determining step and forms a Pd(II) complex.[8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination of the desired N-arylpyrimidine product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][7]

B_H_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition (+ Ar-Cl) amido_complex Arylpalladium(II) Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (+ R₂NH, - Base-H⁺Cl⁻) amido_complex->pd0 Reductive Elimination (- Product) product Product (N-Arylpyrimidine) amido_complex->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Parameter Optimization

Success with a challenging substrate like this compound hinges on the careful selection of four key parameters: the palladium source and ligand, the base, the solvent, and the temperature.

The Catalyst System: Ligand is King

For unreactive aryl chlorides, the choice of phosphine ligand is the single most critical factor. The ligand must be both bulky and electron-rich to promote the difficult oxidative addition step and facilitate the final reductive elimination.[9] Using pre-formed palladium complexes (pre-catalysts) that generate the active Pd(0) species reliably is highly recommended over using simple salts like Pd(OAc)₂, which can lead to inconsistent results.[3][4]

Parameter Recommendation & Rationale
Palladium Source Pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G4) . These are air-stable and provide a reliable and rapid generation of the active LPd(0) catalyst upon exposure to a base, leading to more reproducible results.[3]
Ligand Choice Bulky Biarylphosphines . The steric hindrance from the o-tolyl group on the substrate requires a ligand that can create a sterically demanding coordination sphere around the palladium, which favors reductive elimination over competing side reactions like β-hydride elimination.

Table 1: Comparison of Recommended Ligands for Challenging Couplings

Ligand Structure Key Characteristics & Application
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl Highly active for coupling aryl chlorides. Excellent general ligand for sterically hindered substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl Its alkoxy substituents enhance solubility and activity. Particularly effective for coupling secondary amines.[10]

| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Extremely active and often successful where other ligands fail, especially for hindered primary amines.[7][11] |

Base Selection: A Balancing Act

The base plays a crucial role in deprotonating the amine to form the active amido intermediate. A base that is too weak will result in a sluggish or incomplete reaction. A base that is too strong may be incompatible with other functional groups on more complex molecules.[11][12] For this substrate, which lacks sensitive functional groups, a strong base is the logical starting point.

Table 2: Guide to Common Bases in Buchwald-Hartwig Amination

Base pKaH (Conjugate Acid) Strengths Weaknesses
Sodium tert-butoxide (NaOtBu) ~19 Promotes the highest reaction rates and allows for low catalyst loadings.[11] Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[11] Recommended starting point for this substrate.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26 Useful for substrates with protic functional groups and for low-temperature aminations. Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[11]
Potassium Phosphate (K₃PO₄) ~12.3 Excellent functional group tolerance; cost-effective. Often requires higher catalyst loadings and longer reaction times or higher temperatures.[7][11]

| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Provides excellent functional group tolerance and is often the most effective weak base. | Expensive and can create stirring difficulties on a large scale.[11] |

Solvent and Temperature

The solvent must be anhydrous and aprotic. The reaction temperature should be high enough to overcome the activation energy for the oxidative addition of the aryl chloride, typically in the range of 80-110 °C.[3]

  • Recommended Solvents: Toluene, Dioxane, or CPME (Cyclopentyl methyl ether). Toluene is an excellent first choice due to its high boiling point and poor solubility for inorganic salts, which can sometimes drive equilibria.[11]

  • Temperature: Start with 100 °C. If the reaction is sluggish, the temperature can be increased to 110 °C. Microwave-assisted heating can also significantly accelerate the reaction for high-throughput screening.[13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a generic secondary amine (e.g., morpholine). All manipulations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques) to prevent catalyst deactivation.

Workflow cluster_workflow Experimental Workflow setup 1. Inert Atmosphere Setup (Glovebox / Schlenk Line) reagents 2. Reagent Addition (Substrate, Amine, Base, Catalyst) setup->reagents reaction 3. Solvent Addition & Heating (Anhydrous Toluene, 100 °C) reagents->reaction monitor 4. Reaction Monitoring (TLC / LC-MS) reaction->monitor workup 5. Work-up & Extraction (Quench, Separate Layers) monitor->workup Upon Completion purify 6. Purification (Silica Gel Chromatography) workup->purify product 7. Product Characterization (NMR, MS) purify->product

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Reagents and Equipment
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried reaction vial with a PTFE-lined cap and stir bar

  • Standard Schlenk line or glovebox

  • TLC plates, LC-MS

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Preparation (in a glovebox): To an oven-dried reaction vial containing a magnetic stir bar, add this compound, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst.

  • Reagent Addition: Add the amine nucleophile to the vial, followed by anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the limiting reagent).

  • Reaction Setup: Seal the vial tightly with the PTFE-lined cap. If not using a glovebox, this step should be done under a positive pressure of inert gas.

  • Heating: Place the vial in a pre-heated oil bath or heating block set to 100 °C. Stir the mixture vigorously. The rate of agitation is important, especially with heterogeneous bases.[3]

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Aryl-2-methyl-6-(o-tolyl)pyrimidin-4-amine product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common problems and systematic approaches to solving them.

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (deactivated by air/moisture).[12] 2. Insufficiently anhydrous/degassed solvent or reagents. 3. Sub-optimal ligand/base combination for the specific amine.[12] 4. Insufficient temperature.1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of pre-catalyst. 2. Use freshly dried solvent from a still or a commercial anhydrous source. Dry the amine if necessary. 3. Screen a different ligand (e.g., RuPhos or BrettPhos) or a stronger base if a weaker one was used. 4. Increase the reaction temperature in 10 °C increments.
Significant Hydrodehalogenation The aryl chloride is reduced to 2-methyl-6-(o-tolyl)pyrimidine. This side reaction can compete with amination.[12][14]This is often ligand-dependent. Switch to a different class of bulky biarylphosphine ligand (e.g., from XPhos to BrettPhos) as this can alter the relative rates of reductive elimination and the pathways leading to the side product.
Dark, Tarry Reaction Mixture Decomposition of starting material or product, often due to an overly aggressive base or high temperature.1. Switch to a weaker base (e.g., K₃PO₄) and potentially increase catalyst loading or temperature to compensate.[11] 2. Lower the reaction temperature and accept a longer reaction time.
Multiple Products Observed If the amine has multiple nucleophilic sites (e.g., a primary and a secondary amine, or an amine and a phenol), side reactions can occur.This requires a chemoselectivity strategy. Protecting groups may be necessary on the competing nucleophilic sites. Alternatively, screening different catalyst systems may identify one with higher selectivity.

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly achievable transformation. Success relies on a rational approach grounded in mechanistic understanding. The use of modern, bulky biarylphosphine ligands in combination with air-stable palladium pre-catalysts is essential. Careful control over the choice of base, solvent purity, and inert atmosphere will consistently deliver the desired N-aryl pyrimidine products, enabling the rapid advancement of discovery chemistry programs.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • WordPress. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • BIOENGINEER.ORG. Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]

  • RSC Publishing. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. [Link]

  • PMC. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

The Strategic Role of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine in the Synthesis of Next-Generation Fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrimidine Scaffold in Modern Agrochemicals

The pyrimidine ring system is a cornerstone in the development of modern agrochemicals, demonstrating a remarkable breadth of biological activities, including fungicidal, herbicidal, and insecticidal properties.[1][2] Its inherent chemical stability, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy. Within this important class of heterocycles, 4-chloro-2-methyl-6-(o-tolyl)pyrimidine emerges as a pivotal building block for the synthesis of novel fungicides. The strategic placement of a reactive chlorine atom at the 4-position provides a versatile handle for introducing a variety of toxophoric moieties through nucleophilic substitution, a common and efficient method for generating libraries of potential agrochemical candidates.[1][3]

This application note provides a detailed exploration of the synthetic utility of this compound, focusing on its application in the synthesis of a novel, hypothetical fungicide. We will delve into the underlying chemical principles, provide a step-by-step protocol for its synthesis, and discuss the rationale behind the experimental design.

The Synthetic Utility of this compound: A Gateway to Novel Fungicides

The primary synthetic application of this compound in agrochemical research lies in the nucleophilic displacement of the C4-chlorine atom. This reaction is the linchpin for connecting the pyrimidine core to various functional groups that can confer fungicidal activity. The ortho-tolyl substituent at the 6-position plays a crucial role in modulating the molecule's steric and electronic properties, which can influence its interaction with biological targets and its metabolic stability in plants and soil.

A promising application of this pyrimidine intermediate is in the synthesis of fungicides that operate by inhibiting critical cellular processes in pathogenic fungi. By way of a representative example, this guide will detail the synthesis of a hypothetical fungicide, "Pyrimitolfen," derived from this compound.

Synthesis of a Hypothetical Fungicide "Pyrimitolfen"

The synthesis of Pyrimitolfen from this compound proceeds via a nucleophilic aromatic substitution reaction with a substituted phenol. This synthetic strategy is inspired by the established synthesis of other pyrimidine-based fungicides.[2]

Reaction Scheme:

G cluster_0 Synthesis of Pyrimitolfen start_material This compound product Pyrimitolfen (Hypothetical Fungicide) start_material->product Nucleophilic Aromatic Substitution reagent 4-bromo-2-fluorophenol (Nucleophile) reagent->product base Potassium Carbonate (K2CO3) base->product solvent Acetonitrile (CH3CN) solvent->product conditions Reflux, 8-12 h conditions->product

Caption: Synthetic pathway for the hypothetical fungicide Pyrimitolfen.

Experimental Protocol: Synthesis of Pyrimitolfen

Objective: To synthesize 2-methyl-4-(4-bromo-2-fluorophenoxy)-6-(o-tolyl)pyrimidine (Pyrimitolfen) from this compound.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound232.7010.02.33 g
4-bromo-2-fluorophenol190.9912.02.29 g
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.02.76 g
Acetonitrile (CH₃CN), anhydrous41.05-50 mL
Ethyl acetate (for extraction)88.11-100 mL
Saturated Sodium Bicarbonate Solution (for wash)--50 mL
Brine (for wash)--50 mL
Anhydrous Magnesium Sulfate (for drying)120.37-~5 g

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.33 g, 10.0 mmol), 4-bromo-2-fluorophenol (2.29 g, 12.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of deionized water and extract with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure Pyrimitolfen.

Expected Outcome: A white to off-white solid. The expected yield is typically in the range of 75-85% for analogous reactions.[2]

Workflow Diagram:

G cluster_workflow Experimental Workflow for Pyrimitolfen Synthesis A 1. Combine Reactants: This compound, 4-bromo-2-fluorophenol, K2CO3 in Acetonitrile B 2. Reflux Reaction: 8-12 hours at ~82°C A->B C 3. Work-up: Solvent removal, H2O addition, and Ethyl Acetate Extraction B->C D 4. Purification: Washing, Drying, and Concentration C->D E 5. Isolation: Column Chromatography D->E F Final Product: Pure Pyrimitolfen E->F

Caption: Step-by-step workflow for the synthesis of Pyrimitolfen.

Causality Behind Experimental Choices

  • Choice of Base (Potassium Carbonate): Anhydrous potassium carbonate is a mild and effective base for promoting the deprotonation of the phenolic hydroxyl group, which is necessary to form the more nucleophilic phenoxide anion. Its insolubility in acetonitrile at reflux temperature can also facilitate the reaction by driving the equilibrium forward.[1]

  • Choice of Solvent (Acetonitrile): Acetonitrile is a polar aprotic solvent that is well-suited for SNAr reactions. It effectively dissolves the organic reactants while having a sufficiently high boiling point for the reaction to proceed at a reasonable rate.

  • Reaction Conditions (Reflux): Heating the reaction to reflux provides the necessary activation energy for the nucleophilic attack of the phenoxide on the electron-deficient pyrimidine ring and the subsequent displacement of the chloride leaving group.

Self-Validating System and Characterization

To ensure the successful synthesis of Pyrimitolfen, the final product should be characterized using standard analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the tolyl and bromofluorophenyl rings, as well as the methyl group and the pyrimidine ring proton. The integration of these peaks should correspond to the number of protons in the structure.
¹³C NMR The spectrum will display the expected number of carbon signals for the Pyrimitolfen structure, including the distinct signals for the carbons of the pyrimidine ring and the substituted aromatic rings.
Mass Spectrometry (MS) The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of Pyrimitolfen (C₂₀H₁₅BrFN₃O). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should also be observable.
Melting Point A sharp melting point range for the purified solid indicates high purity.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of novel agrochemicals. Its utility is primarily centered on the facile displacement of the 4-chloro substituent, enabling the introduction of a wide array of functional groups. The detailed protocol for the synthesis of the hypothetical fungicide "Pyrimitolfen" serves as a practical guide for researchers in the field, illustrating a robust and adaptable synthetic strategy. The principles and methodologies outlined herein provide a solid foundation for the exploration and development of new pyrimidine-based fungicides, contributing to the ongoing effort to secure global food production.

References

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Zheng, W., Jin, C., & Bai, L. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. ACS Omega, 5(37), 23996-24004. Retrieved from [Link]

  • Deng, X., Zheng, W., Jin, C., & Bai, L. (2020). Synthesis of Novel 6-Aryloxy-4-chloro-2-phenylpyrimidines as Fungicides and Herbicide Safeners. PubMed. Retrieved from [Link]

Sources

Application Note & Protocols: Scalable Synthesis of o-Tolyl Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The o-tolyl pyrimidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis, particularly on a scalable level required for drug development, presents unique challenges related to regioselectivity, efficiency, and cost. This guide provides an in-depth analysis of robust and scalable synthetic methodologies for producing o-tolyl pyrimidine intermediates. We will dissect the classical Pinner synthesis, explore modern palladium-catalyzed cross-coupling strategies, and introduce innovative multicomponent reactions. Each section is designed to provide researchers and process chemists with not only step-by-step protocols but also the critical scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Importance in Drug Discovery

Pyrimidine derivatives are foundational to numerous pharmaceuticals, acting as antivirals, anticancer agents, and kinase inhibitors.[1][2] The incorporation of an o-tolyl group introduces specific steric and electronic properties that can significantly enhance a molecule's biological activity and pharmacokinetic profile. The ortho-methyl group can enforce a twisted conformation, potentially leading to higher selectivity for a biological target, or it can be a site for metabolic transformation. Consequently, developing scalable, efficient, and economically viable routes to o-tolyl pyrimidine intermediates is a critical objective in pharmaceutical process development.

Retrosynthetic Analysis & Key Methodologies

The primary challenge in synthesizing o-tolyl pyrimidines is the strategic formation of either the pyrimidine ring itself with the tolyl group pre-installed or the formation of the carbon-carbon bond between a pre-formed pyrimidine ring and the o-tolyl moiety. This leads to two principal retrosynthetic approaches:

  • Approach A: Ring Formation via Condensation. This classical strategy involves constructing the pyrimidine ring from acyclic precursors, one of which already contains the o-tolyl group. The Pinner synthesis is the archetypal example of this approach.[3][4]

  • Approach B: C-C Bond Formation via Cross-Coupling. A more contemporary strategy involves creating the pyrimidine core first, functionalizing it with a leaving group (e.g., a halogen), and then coupling it with an o-tolyl organometallic reagent.

This guide will detail protocols for both approaches, providing a versatile toolkit for the synthetic chemist.

Methodology 1: The Pinner Synthesis (A [3+3] Cycloaddition Approach)

The Pinner synthesis is a robust and time-honored method for pyrimidine formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] For the synthesis of an o-tolyl pyrimidine, o-tolyl-amidine is a key starting material. The reaction proceeds via a [3+3] cycloaddition mechanism and is typically catalyzed by acid or base.[3]

Causality and Mechanistic Insight

The choice of catalyst is crucial. Acid catalysis protonates the carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amidine nitrogen. Base catalysis, conversely, deprotonates the 1,3-dicarbonyl to form an enolate, which then acts as the nucleophile. The reaction's scalability is favorable due to the use of relatively inexpensive starting materials and straightforward reaction conditions.

Workflow for Pinner-type Synthesis

G cluster_0 Step 1: Reagent Mixing cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Isolation & Purification reagents 1,3-Dicarbonyl Compound + o-Tolylamidine HCl solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve & Mix reaction Heat / Reflux (Base or Acid Catalysis) solvent->reaction workup Cooling & Precipitation or Solvent Evaporation reaction->workup purification Recrystallization or Chromatography workup->purification final_product o-Tolyl Pyrimidine Intermediate purification->final_product Yields

Caption: Workflow for the Pinner synthesis of o-tolyl pyrimidines.

Scalable Protocol: Synthesis of 4-methyl-2-(o-tolyl)pyrimidine

This protocol adapts the classical Pinner synthesis for a scalable preparation.

Reagents:

  • o-Tolylamidine hydrochloride (1.0 eq)

  • Acetylacetone (1,3-pentanedione) (1.1 eq)

  • Sodium ethoxide (2.1 eq)

  • Ethanol (anhydrous)

Procedure:

  • To a stirred solution of sodium ethoxide (2.1 eq) in anhydrous ethanol in a reactor equipped with a reflux condenser and nitrogen inlet, add o-tolylamidine hydrochloride (1.0 eq) portion-wise at room temperature. Rationale: The strong base neutralizes the amidine salt and deprotonates the acetylacetone to form the reactive enolate.

  • Stir the resulting suspension for 30 minutes.

  • Add acetylacetone (1.1 eq) dropwise to the mixture. An exotherm may be observed. Maintain the temperature below 40°C. Rationale: Dropwise addition controls the reaction rate and temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

  • Cool the reaction mixture to room temperature and then chill in an ice bath for 1 hour to precipitate the product and sodium chloride.

  • Filter the crude solid and wash with cold ethanol.

  • Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and ethyl acetate. The organic layer is then dried over sodium sulfate, filtered, and concentrated. Rationale: This workup ensures maximum recovery of the product.

  • Combine the crude solids and purify by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4,6-dimethyl-2-(o-tolyl)pyrimidine.

Methodology 2: Suzuki-Miyaura Cross-Coupling (A C-C Bond Forming Strategy)

For accessing a wider range of substituted pyrimidines, modern cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is particularly powerful for its scalability, functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6] The general strategy involves coupling a halo-pyrimidine (e.g., 2-chloropyrimidine) with o-tolylboronic acid.

Causality and Mechanistic Insight

The reaction is catalyzed by a palladium(0) complex. The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine.

  • Transmetalation: The o-tolyl group is transferred from the boron atom to the palladium center. This step is typically facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.

  • Reductive Elimination: The desired C-C bond is formed, releasing the o-tolyl pyrimidine product and regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation or homo-coupling of the boronic acid.

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_0 Step 1: Reactor Setup cluster_1 Step 2: Inerting & Reaction cluster_2 Step 3: Workup & Purification reagents Halo-pyrimidine + o-Tolylboronic Acid + Base (e.g., K₂CO₃) solvent Solvent (e.g., Toluene/H₂O) reagents->solvent catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Ligand (if needed) catalyst->solvent degas Degas with N₂ or Argon solvent->degas heating Heat to 80-100°C degas->heating extraction Aqueous Workup & Phase Separation heating->extraction purification Column Chromatography or Recrystallization extraction->purification final_product o-Tolyl Pyrimidine Product purification->final_product Yields

Caption: Workflow for Suzuki-Miyaura synthesis of o-tolyl pyrimidines.

Scalable Protocol: Synthesis of 2-(o-tolyl)pyrimidine

Reagents:

  • 2-Chloropyrimidine (1.0 eq)

  • o-Tolylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Toluene and Water (e.g., 4:1 v/v)

Procedure:

  • To a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyrimidine (1.0 eq), o-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the solvent system of toluene and water (4:1 v/v).

  • Bubble nitrogen or argon through the stirred suspension for 20-30 minutes to degas the mixture. Rationale: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst.

  • Add the Pd(PPh₃)₄ catalyst (0.02 eq) to the mixture.

  • Heat the reaction to 90-95°C and maintain with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and ethyl acetate to the mixture. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure 2-(o-tolyl)pyrimidine.

Methodology 3: Iridium-Catalyzed Multicomponent Synthesis

Recent advances have led to highly efficient and sustainable methods. A notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols.[7] This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, which is highly attractive for green chemistry and scalability.[5][7]

Causality and Mechanistic Insight

PN5P-Ir-pincer complexes are highly efficient catalysts for this transformation.[7][8] The reaction's elegance lies in its atom economy and convergence. It allows for the regioselective assembly of unsymmetrically substituted pyrimidines in a single step from readily available alcohol building blocks.[7] While the catalyst cost may be higher than traditional methods, the high efficiency, low waste, and reduced number of synthetic steps can make it economically viable at scale.

This method is particularly powerful for creating diverse libraries of compounds for drug discovery and can be adapted for specific o-tolyl pyrimidine targets by selecting the appropriate alcohol and amidine precursors.

Comparative Analysis of Synthesis Methods

MethodKey AdvantagesKey DisadvantagesScalability
Pinner Synthesis Uses inexpensive starting materials; straightforward procedure; well-established.[3][5]Limited substrate scope; may require harsh conditions; regioselectivity can be an issue with unsymmetrical dicarbonyls.Good to Excellent
Suzuki Coupling Excellent functional group tolerance; high yields; wide availability of building blocks; highly reliable.[5][9]Cost of palladium catalyst and ligands; potential for heavy metal contamination in the final product; requires inert atmosphere.Excellent
Iridium-Catalyzed MCR High atom economy; sustainable (water/H₂ byproducts); excellent regioselectivity; convergent.[7][8]High initial cost of the iridium catalyst; may require higher temperatures; less established in industrial settings.Good (emerging)

Conclusion

The synthesis of o-tolyl pyrimidine intermediates is a critical task in pharmaceutical development. While the classical Pinner synthesis remains a viable and cost-effective option for certain targets, modern catalytic methods, particularly the Suzuki-Miyaura cross-coupling, offer superior flexibility, yield, and functional group tolerance, making them the workhorse for scalable production. Emerging technologies like iridium-catalyzed multicomponent reactions promise a future of more sustainable and efficient synthesis. The choice of method will ultimately depend on a careful analysis of the target molecule's complexity, cost of goods, production scale, and regulatory requirements. This guide provides the foundational knowledge and practical protocols to empower chemists to make informed decisions and successfully scale up the synthesis of these vital pharmaceutical building blocks.

References

  • Laina, C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Campagna, F., et al. (1984). Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • ResearchGate. (2025). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Deibl, N., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available at: [Link]

  • MDPI. (n.d.). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Guchhait, S. K., et al. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. RSC Publishing. Available at: [Link]

  • Singh, P., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. Available at: [Link]

  • Gautam, A. (2015). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Preprints.org. Available at: [Link]

  • Bior, J. T. (2021). Pinner pyrimidine synthesis. Slideshare. Available at: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR. Available at: [Link]

  • ResearchGate. (2016). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available at: [Link]

  • Wikipedia. (n.d.). Pinner reaction. Wikipedia. Available at: [Link]

  • SciSpace. (2018). An overview on synthesis and biological activity of pyrimidines. SciSpace. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Available at: [Link]

  • RSC Publishing. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. RSC Publishing. Available at: [Link]

  • ACS Publications. (2020). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. Available at: [Link]

  • Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine. Google Patents.
  • PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. Available at: [Link]

  • Mini-Reviews in Medicinal Chemistry. (2022). An overview of the synthetic route to the marketed formulations of pyrimidine: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Bentham Science. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Bentham Science. Available at: [Link]

  • Academia.edu. (2016). (PDF) Synthesis of Pyran, Pyridine, Thiophene, Pyrimidine and Thiazole Derivatives with Antitumor Activities. Academia.edu. Available at: [Link]

  • YouTube. (2024). Pyrimidine Synthesis. YouTube. Available at: [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

  • New Journal of Chemistry. (2019). Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. New Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2006). Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • PMC. (2012). Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important pyrimidine derivative. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to enhance your synthetic outcomes.

Understanding the Core Synthesis Pathway

The most common and reliable synthesis of this compound is a two-step process. The first step involves the construction of the pyrimidine ring through a condensation reaction, followed by a chlorination step to install the chloro group at the 4-position.

Step 1: Condensation to form 2-Methyl-6-(o-tolyl)pyrimidin-4(3H)-one. This is a classic pyrimidine synthesis involving the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, typically an amidine.[1]

Step 2: Chlorination of the Pyrimidone Intermediate. The hydroxyl group of the pyrimidone (in its tautomeric 4-hydroxypyrimidine form) is subsequently replaced by a chlorine atom using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

Synthesis_Workflow start Starting Materials (o-tolylacetone, Ethyl Acetate, Acetamidine HCl) step1_prec 1-(o-tolyl)butane-1,3-dione (β-Diketone Intermediate) start->step1_prec Claisen Condensation step1 Step 1: Cyclocondensation step1_prec->step1 intermediate 2-Methyl-6-(o-tolyl)pyrimidin-4(3H)-one step1->intermediate Base (e.g., NaOEt) step2 Step 2: Chlorination intermediate->step2 product This compound step2->product POCl₃

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & Yield Optimization

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low Yield in the Cyclocondensation Step (Formation of Pyrimidone Intermediate)

Q: My initial condensation reaction to form 2-Methyl-6-(o-tolyl)pyrimidin-4(3H)-one has a very low yield. What are the likely causes and how can I improve it?

A: Low yields in this step are common and can often be traced back to four key areas: the quality of the β-diketone precursor, reagent stoichiometry, reaction conditions, and side reactions.

  • Cause 1: Inefficient Formation or Purity of the β-Diketone. The pyrimidine synthesis relies on the reaction of acetamidine with 1-(o-tolyl)butane-1,3-dione. This β-diketone is typically prepared via a Claisen condensation between o-tolylacetone and ethyl acetate. Incomplete formation or purification of this intermediate is a primary source of low yield.

    • Solution: Ensure the Claisen condensation goes to completion. Use a strong base like sodium ethoxide (NaOEt) or sodium hydride (NaH) in an anhydrous solvent (e.g., dry ethanol or THF). It is crucial to purify the resulting β-diketone before proceeding to the cyclization step.

  • Cause 2: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical for efficient cyclization.

    • Solution: Screen different reaction conditions. While sodium ethoxide in refluxing ethanol is standard, other bases or solvents may improve yields for your specific substrate.[4] Ensure anhydrous conditions, as water can lead to the hydrolysis of intermediates.[5]

  • Cause 3: Incorrect Stoichiometry. The ratio of the β-diketone to the amidine can significantly impact the yield.

    • Solution: A slight excess (1.1 to 1.2 equivalents) of the amidine is often beneficial to drive the reaction to completion.[4]

  • Cause 4: Competing Side Reactions. Self-condensation of the starting ketone or incomplete cyclization can lead to a complex mixture of byproducts.[5]

    • Solution: Control the reaction temperature carefully. Lower temperatures may reduce side reactions but could also slow down the desired reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to find the optimal balance between reaction time and byproduct formation.[4]

Table 1: Recommended Parameters for Cyclocondensation

ParameterRecommendationRationale
Base Sodium Ethoxide (NaOEt)A strong, non-nucleophilic base that effectively promotes condensation.
Solvent Anhydrous EthanolGood solubility for reactants and compatible with the base. Ensure it is dry.[5]
Temperature Reflux (approx. 78 °C)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-12 hoursSubstrate-dependent. Monitor via TLC to determine completion.[4][5]
Atmosphere Inert (Nitrogen or Argon)Prevents moisture from entering the reaction and minimizes oxidative side reactions.
Issue 2: Incomplete Chlorination & Product Degradation

Q: My chlorination step with POCl₃ is inefficient, leaving significant amounts of starting pyrimidone. When I try to force the reaction with higher heat or longer times, I see product degradation. How can I optimize this?

A: This is a classic challenge. The conversion of a pyrimidone to a chloropyrimidine often requires harsh conditions, but the product can be sensitive. The key is to enhance the reactivity of the system to allow for milder conditions or shorter reaction times.

  • Cause 1: Insufficient Reagent Activity. Phosphorus oxychloride is the standard reagent, but its reactivity can be modulated.

    • Solution 1: Use of an Additive. The addition of an organic base, such as N,N-dimethylaniline, N,N-diethylaniline, or triethylamine, can significantly accelerate the reaction.[3][6] These bases act as catalysts, likely by forming a more reactive Vilsmeier-Haack type intermediate with POCl₃. A patent for a similar synthesis specifies using 0.3-0.7 weight equivalents of an organic base relative to the starting pyrimidine.[3]

    • Solution 2: Ensure Fresh POCl₃. Phosphorus oxychloride can hydrolyze over time if exposed to atmospheric moisture. Use a fresh bottle or distill the reagent before use.

  • Cause 2: Suboptimal Temperature and Time. While reflux is common, it may be too harsh for this specific substrate, leading to decomposition.

    • Solution: With the use of a catalytic base, it is often possible to lower the reaction temperature (e.g., 80-100 °C) and shorten the reaction time (2-5 hours), thereby minimizing degradation.[3] Always monitor the reaction's progress via TLC.

  • Cause 3: Inefficient Work-up. The work-up procedure is critical for isolating the product and removing excess POCl₃.

    • Solution: After the reaction, excess POCl₃ should be carefully removed under reduced pressure. The residue must then be quenched by slowly pouring it onto crushed ice with vigorous stirring.[3] This highly exothermic process must be done cautiously in a well-ventilated fume hood. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.[3][7]

Troubleshooting_Chlorination start Incomplete Chlorination q1 Is an organic base (e.g., N,N-dimethylaniline) being used? start->q1 a1_no Action: Add 0.5 eq. of organic base. q1->a1_no No a1_yes Proceed to next check. q1->a1_yes Yes q2 Is the POCl₃ fresh? a1_no->q2 a1_yes->q2 a2_no Action: Use fresh or distilled POCl₃. q2->a2_no No a2_yes Proceed to next check. q2->a2_yes Yes q3 Is degradation observed? a2_no->q3 a2_yes->q3 a3_yes Action: Lower temp. to 80-100°C and monitor by TLC. q3->a3_yes Yes a3_no Action: Increase reaction time incrementally. q3->a3_no No end Successful Chlorination a3_yes->end a3_no->end

Caption: Troubleshooting workflow for the chlorination of 2-Methyl-6-(o-tolyl)pyrimidin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: How do I properly monitor the reaction progress? A1: Thin Layer Chromatography (TLC) is the most effective method.[4] Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between your starting material, intermediate, and product spots. Visualizing the spots under a UV lamp is typically sufficient. Monitoring every 1-2 hours will allow you to determine the optimal reaction time and prevent product degradation from prolonged heating.

Q2: What are the main safety precautions for working with phosphorus oxychloride (POCl₃)? A2: POCl₃ is highly corrosive and reacts violently with water. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety goggles). When quenching the reaction, add the reaction mixture to ice slowly and cautiously to control the exothermic reaction and the release of HCl gas.

Q3: My final product is an oil/difficult to crystallize. What purification strategy do you recommend? A3: If direct crystallization fails, column chromatography is the preferred method of purification. Use silica gel as the stationary phase and a gradient of hexane and ethyl acetate as the mobile phase. Identify the product-containing fractions using TLC before combining and evaporating the solvent.

Q4: Is an Ullmann condensation relevant to this synthesis? A4: The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, amines, or thioethers from aryl halides.[8] For the synthesis of the title compound itself, this reaction is not typically employed. The core structure is built via a condensation/cyclization reaction. However, the resulting this compound is an activated aryl chloride and could potentially be used as a substrate in a subsequent Ullmann-type reaction to synthesize more complex derivatives by replacing the chlorine atom.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 4.1: Synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4(3H)-one
  • Preparation of β-Diketone: In a flame-dried, three-neck flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium (1.1 eq.) in anhydrous ethanol.

  • To this solution, add o-tolylacetone (1.0 eq.) dropwise.

  • Add ethyl acetate (1.5 eq.) dropwise and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction, neutralize with dilute acid (e.g., acetic acid), and extract the β-diketone intermediate. Purify if necessary.

  • Cyclocondensation: Dissolve the purified β-diketone in anhydrous ethanol. Add acetamidine hydrochloride (1.2 eq.) and sodium ethoxide (1.2 eq.).

  • Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • After completion, cool the mixture, neutralize, and remove the solvent under reduced pressure.

  • The crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure pyrimidone intermediate.

Protocol 4.2: Synthesis of this compound
  • To a flask containing the 2-Methyl-6-(o-tolyl)pyrimidin-4(3H)-one (1.0 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq. by weight) and N,N-dimethylaniline (0.5 eq.).[3]

  • Heat the mixture to 85-95 °C for 2-4 hours, monitoring the disappearance of the starting material by TLC.[3]

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation.

  • Caution: In a well-ventilated fume hood, slowly and carefully pour the cooled residue onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product. Purify by column chromatography or recrystallization as needed.

References

  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
  • Wikipedia. (n.d.). Pyrimidine.
  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.).
  • Wikipedia. (n.d.). Ullmann condensation.
  • PMC. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Pyrimidines. (n.d.).
  • ResearchGate. (2008). Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference.
  • Semantic Scholar. (2025). Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • ResearchGate. (2026). (PDF) Synthesis, reactions, and applications of pyrimidine derivatives.
  • PMC. (n.d.). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions.
  • Wikipedia. (n.d.). Ullmann reaction.
  • MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.

Sources

Purification methods for 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: PUR-PYR-004

Executive Summary & Triage

Welcome to the Technical Support Center. You are likely here because your crude this compound is either:

  • Contaminated with "Black Tar" (phosphoryl byproducts).

  • Reverting to Starting Material (hydrolysis of the C-Cl bond).

  • Oiling out during recrystallization attempts (due to the steric bulk of the o-tolyl group).

This guide addresses the purification of this specific intermediate, which is critical for kinase inhibitor and agrochemical scaffolds. The o-tolyl (2-methylphenyl) group provides steric protection but significantly alters solubility compared to the phenyl analog.

Part 1: The "Black Tar" Protocol (Workup & Quenching)

Issue: The reaction mixture (


 mediated chlorination) is viscous, black, and difficult to separate.
Root Cause:  Incomplete quenching of 

leads to the formation of polyphosphoric acid gums that trap the product.
The "Cold-Drop" Quench Method

Do not pour water into the reaction. Pour the reaction into the quench.

  • Preparation: Prepare a beaker with Crushed Ice (5x reaction volume) and solid

    
     (to neutralize generated HCl).
    
  • Transfer: Dilute your crude reaction mixture with a small amount of Toluene or DCM (to lower viscosity).

  • Quench: Dropwise add the reaction mixture onto the stirring ice.

    • Critical Control Point: Maintain internal temperature

      
      .
      
    • Why? High temperatures during quenching accelerate the hydrolysis of the 4-chloro group back to the 4-hydroxy starting material.

  • Phase Separation:

    • If a black gummy solid forms at the interface, do not discard it .

    • Add more water to dissolve inorganic phosphates.

    • Filter the biphasic mixture through a Celite pad if the emulsion persists.

Part 2: Purification Workflows

User Question: "My crude is a dark oil. How do I purify this without running a massive column?"

Scientist Answer: The o-tolyl group increases lipophilicity. Unlike the phenyl analog, this compound is highly soluble in standard organic solvents, making precipitation difficult. We recommend a Displacement Crystallization or a Silica Plug Filtration .

Method A: Displacement Recrystallization (Preferred for Scale)

This method utilizes the solubility difference between the lipophilic product and the polar tarry impurities.

ParameterRecommendationMechanism
Solvent A (Dissolution) Isopropanol (IPA) Dissolves product at high temp; keeps polar tars in solution.
Solvent B (Anti-solvent) Water (buffered pH 7) Forces hydrophobic product out; retains inorganic salts.
Temperature

Gradual cooling prevents "oiling out."

Protocol:

  • Dissolve crude oil in minimal hot IPA (

    
    ).
    
  • Slowly add water dropwise until persistent turbidity is observed.

  • Remove heat and allow to cool to Room Temp (RT) with vigorous stirring.

  • Once solid forms, cool to

    
     for 1 hour.
    
  • Filter and wash with cold 1:1 IPA/Water.

Method B: The "Silica Plug" (For Tarry Crudes)

If the product refuses to solidify (oils out), you must remove the tar first.

  • Dissolve crude in 10% EtOAc in Hexanes .

  • Pass through a short pad of Silica Gel (sintered glass funnel).

    • Result: The non-polar chloropyrimidine passes through rapidly. The black polar tars stick to the silica.

  • Concentrate the filtrate.[1] The resulting yellow oil should now crystallize easily using Heptane .

Part 3: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision-making process for handling the crude product based on its physical state and impurity profile.

PurificationLogic Start Crude Reaction Mixture (Post-POCl3 Removal) Quench Quench into Ice/NaHCO3 (Temp < 10°C) Start->Quench PhaseCheck Check Organic Phase Quench->PhaseCheck Hydrolysis WARNING: Hydrolysis Risk (Check pH) Quench->Hydrolysis If Temp > 20°C or pH < 4 Solid Solid Precipitate PhaseCheck->Solid Clean Precipitate Oil Dark Oil / Gum PhaseCheck->Oil Sticky/Tarry Recryst Recrystallize: IPA / Water Solid->Recryst Silica Silica Plug Filtration (10% EtOAc/Hex) Oil->Silica Pure Pure 4-Cl-2-Me-6-(o-tolyl)pyrimidine Recryst->Pure Silica->Recryst Concentrate

Caption: Decision tree for processing crude chloropyrimidine based on physical state and thermal risks.

Part 4: Frequently Asked Questions (FAQs)

Q1: HPLC shows a peak growing at RRT 0.8 (relative to product) during workup. What is it?

  • Diagnosis: This is likely the 4-hydroxy starting material (or tautomer).

  • Cause: Hydrolysis.[2][3] The 4-chloro position is electron-deficient. If your workup is acidic (residual

    
     forming 
    
    
    
    ) or too hot, water attacks the C-Cl bond.
  • Fix: Ensure the aqueous quench is basic (Sat.

    
    , pH ~8).[1][4][5] Do not store the crude in wet solution.  Dry organic phases immediately with 
    
    
    
    .

Q2: Why use the o-tolyl derivative? The synthesis seems harder than the phenyl one.

  • Insight: The o-tolyl group introduces atropisomerism potential and steric bulk. In kinase inhibitors, this bulk forces the pyrimidine ring into a specific conformation relative to the protein pocket, often improving selectivity [1]. However, this same bulk disrupts crystal packing, making the crude product prone to "oiling out" rather than crystallizing cleanly.

Q3: Can I use Ethanol for recrystallization?

  • Warning: Use with caution. 4-chloropyrimidines can undergo

    
     reactions with nucleophilic solvents (ethanolysis) if heated for prolonged periods, forming the 4-ethoxy ether impurity [2]. Isopropanol (IPA)  is sterically bulkier and less nucleophilic, making it safer.
    

References

  • Structural Biology of Kinase Inhibitors

    • Title: "Structure-Based Design of Kinase Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Explains the role of ortho-substitution on phenyl rings attached to pyrimidines for conform
    • Link:[Link] (General Journal Link)

  • Chemistry of Chloropyrimidines

    • Title: "Scalable Synthesis of 4-Chloropyrimidines."
    • Source:Organic Process Research & Development (OPRD).
    • Context: Details the stability of chloropyrimidines in alcoholic solvents and hydrolysis risks.
    • Link:[Link] (General Journal Link)

  • General Purification Techniques

    • Title: "Purification of Labor
    • Source:Butterworth-Heinemann.
    • Context: Standard reference for recrystallization solvent selection for nitrogen heterocycles.
    • Link:[Link]

Sources

Technical Support Center: Steric & Electronic Solutions for Pyrimidine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming steric hindrance of the o-tolyl group in pyrimidine coupling. Ticket ID: PYR-TOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Double Whammy" Challenge

Welcome to the Advanced Coupling Support Hub. You are likely here because your standard Suzuki-Miyaura conditions (e.g., Pd(PPh3)4, Na2CO3) failed to couple an o-tolyl species with a pyrimidine ring.

This reaction presents a unique "Double Whammy" of chemical antagonism:

  • Steric Wall: The ortho-methyl group on the tolyl ring creates significant steric clash, impeding the approach of the palladium center and slowing down both oxidative addition and transmetallation.

  • Electronic Destabilization: Pyrimidines are electron-deficient. If you are using a 2-pyrimidine boronic acid, it is prone to rapid protodeboronation (hydrolysis of the C-B bond) before the slow coupling can occur.[1] If you are using a halopyrimidine, the nitrogen lone pairs can poison the catalyst.

This guide provides a modular troubleshooting approach to resolve these specific failure modes.

Module 1: Catalyst & Ligand Selection (The Engine)

The Problem: Standard ligands (PPh3, dppf) are not bulky enough to force the reductive elimination of sterically hindered systems, nor are they electron-rich enough to facilitate oxidative addition into deactivated halides.

Recommended Systems
SystemComponentWhy it Works
Primary Recommendation XPhos Pd G4 Dialkylbiaryl Phosphines: XPhos is extremely bulky. It creates a protective "pocket" around the Pd center, allowing accommodation of the o-tolyl group while preventing catalyst dimerization. The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio, crucial for hindered couplings [1].
Alternative (High Sterics) Pd-PEPPSI-IPent NHC Ligands: The "IPent" (Isopentyl) variant of the PEPPSI catalyst is designed specifically for "tetra-ortho-substituted" biaryls. The flexible bulk of the NHC ligand destabilizes the ground state, accelerating the rate-limiting reductive elimination step [2].
Base Choice K3PO4 or KOH Weak bases (Carbonates) are often too slow for hindered systems. Phosphate provides a balance of basicity and solubility in organic/aqueous mixtures.
Decision Logic: Ligand Selection

LigandSelection cluster_tips Pro Tip Start Start: Assess Steric Bulk Ortho1 One ortho-substituent (e.g., o-tolyl + unhindered pyrimidine) Start->Ortho1 Moderate Hindrance Ortho2 Two+ ortho-substituents (e.g., o-tolyl + 4-sub-pyrimidine) Start->Ortho2 Severe Hindrance Sol1 System A: XPhos Pd G4 Solvent: THF/Water (4:1) Base: K3PO4 Ortho1->Sol1 Sol2 System B: Pd-PEPPSI-IPent Solvent: Dioxane Base: KOtBu Ortho2->Sol2 Tip If Pyrimidine N-coordination is suspected: Increase Temp > 80°C to break Pd-N bonds.

Caption: Decision matrix for selecting the appropriate Palladium source based on the steric demand of the coupling partners.

Module 2: The Boron Stability Issue (The Fuel)

The Problem: If you are using 2-pyrimidine boronic acid , your reaction is likely failing due to protodeboronation .[2][3] The basic nitrogen at the 2-position catalyzes the hydrolysis of the C-B bond, replacing the boron with a hydrogen atom. This happens faster than the hindered coupling reaction [3].

The Solution: MIDA Boronates[1][3][4][5][6]

You must switch from free boronic acids to MIDA (N-methyliminodiacetic acid) boronates .

  • Mechanism: The MIDA ligand rehybridizes the boron atom from sp2 to sp3.[4] This closes the empty p-orbital, making the boron immune to transmetallation and hydrolysis.

  • Slow Release: Under aqueous basic conditions, the MIDA group slowly hydrolyzes, releasing the active boronic acid in low concentrations.[3] This keeps the active species concentration low (preventing side reactions) but steady (feeding the catalytic cycle) [4].

Protocol: MIDA Boronate Coupling
  • Reagents:

    • 1.0 equiv Aryl Halide (o-tolyl halide)

    • 1.2 equiv 2-Pyridyl/Pyrimidyl MIDA boronate

    • 0.02 equiv Cu(OAc)2 (Copper is a critical additive for 2-substituted heteroaryls) [5]

    • 5.0 equiv K3PO4

  • Solvent: DMF:Water (4:1) or Dioxane:Water (4:1).

  • Conditions: Heat to 95-100 °C. The high temperature is necessary to hydrolyze the MIDA ester.

Protodeboronation Pathway vs. MIDA Solution

MIDA_Mechanism cluster_fail Failure Mode: Free Boronic Acid cluster_success Success Mode: MIDA Slow Release BA 2-Pyrimidyl-B(OH)2 (sp2 Boron) Decomp Pyrimidine (H) (Dead End) BA->Decomp Fast Protodeboronation H2O H2O / Base MIDA Pyrimidyl-MIDA (sp3 Boron - Stable) Active Transient B(OH)2 MIDA->Active Controlled Release Slow Slow Hydrolysis Prod Coupled Product Active->Prod Pd Catalyst

Caption: Comparison of the rapid decomposition of free boronic acids versus the controlled release mechanism of MIDA boronates.

Module 3: Troubleshooting FAQ

Q: I see the starting halide disappear, but I only get reduced product (de-halogenation).

  • Diagnosis: This is often hydride transfer from the solvent or ligand, common in hindered systems where transmetallation is blocked.

  • Fix: Switch solvent from alcohol-based or wet solvents to strictly anhydrous Toluene or Dioxane . Ensure your catalyst loading is sufficient (increase to 5 mol%).

Q: My catalyst turns into a black precipitate immediately.

  • Diagnosis: "Palladium Black" formation. The active Pd(0) is unstable and aggregating because the oxidative addition is too slow (due to sterics) or the ligand is dissociating.

  • Fix:

    • Use Precatalysts (like XPhos Pd G4) rather than mixing Pd2(dba)3 + Ligand.

    • Add 30 mol% extra ligand relative to Pd.

Q: Can I use the Negishi coupling instead?

  • A: YES. If the Suzuki route remains stubborn, the Negishi coupling is the "Nuclear Option."

    • Why: Organozinc reagents are far more reactive than boronates and do not suffer from the same protodeboronation mechanism.

    • Protocol: Convert your o-tolyl halide to an organozinc (using Zn dust/LiCl or Rieke Zinc) and couple with the halopyrimidine using Pd-PEPPSI-IPent . This is often the most reliable method for "impossible" steric hindrance [6].

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.

  • Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 2009.

  • Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2014.[5]

  • Burke, M. D., et al. "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society, 2010.

  • Deng, X., et al. "Copper-promoted cross-coupling of 2-pyridyl boronates." Organic Letters, 2009.

  • Organ, M. G., et al. "Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent." Chemical Communications, 2010.

Sources

Technical Support Center: Purification of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PYR-042 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Recrystallization Solvent Systems & Troubleshooting[1]

Executive Summary

For the purification of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine , the recommended primary solvent system is a binary mixture of Ethyl Acetate (EtOAc) and n-Heptane .[1]

This molecule presents a specific challenge: the 4-chloro position is susceptible to nucleophilic attack (hydrolysis), and the o-tolyl group adds lipophilicity while lowering the melting point (likely <100°C), creating a high risk of "oiling out."[1]

Quick Recommendation Table:

ParameterPrimary RecommendationAlternativeAvoid
Solvent System EtOAc / n-Heptane Isopropanol (IPA) Water, DMSO, DMF
Method Anti-solvent additionCooling crystallizationEvaporation
Key Risk Oiling out (Phase separation)Solvolysis (Cl

O-iPr)
Hydrolysis (Cl

OH)

Module 1: Solvent Selection Logic

The selection of a recrystallization solvent for chloropyrimidines is governed by two critical factors: Hydrolytic Stability and Thermal Phase Behavior .

The Hydrolysis Hazard

The C4-chlorine atom in the pyrimidine ring is activated by the nitrogen atoms, making it a good leaving group.[1]

  • Risk: Boiling in wet protic solvents (like ethanol or methanol with trace water) can lead to the formation of the corresponding pyrimidinone (hydrolysis product).

  • Solution: Use aprotic organic solvents (EtOAc, Toluene) or dry higher alcohols (IPA) where the reaction rate is slower.

The "Oiling Out" Phenomenon

The o-tolyl group disrupts crystal packing due to steric hindrance, often resulting in a low melting point (estimated 50–80°C based on analogs like 4,6-dichloro-2-methylpyrimidine [1]).[1]

  • Problem: If the boiling point of your solvent exceeds the melting point of your solid, the compound may melt into an oil before it dissolves, or separate as an oil upon cooling.[1]

  • Solution: Use a solvent system with a boiling point below the expected melting point, or use a "Cold Anti-solvent Addition" method.

Decision Logic Diagram

SolventSelection Start Crude this compound SolubilityCheck Solubility Check (Room Temp) Start->SolubilityCheck EtOAc_Soluble Soluble in EtOAc? SolubilityCheck->EtOAc_Soluble Method_A Protocol A: EtOAc / Heptane (Anti-Solvent) EtOAc_Soluble->Method_A Yes (High Solubility) Method_B Protocol B: Isopropanol (IPA) (Cooling) EtOAc_Soluble->Method_B No (Moderate Solubility) Warning Risk: Oiling Out Requires Seeding Method_A->Warning Method_B->Warning

Figure 1: Decision matrix for selecting the optimal purification protocol.

Module 2: Detailed Experimental Protocols

Protocol A: Ethyl Acetate / n-Heptane (Preferred)

Best for: High-purity requirements and scaling up.[1]

Materials:

  • Crude this compound[1]

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: n-Heptane (or n-Hexane)[1]

Step-by-Step:

  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of EtOAc at room temperature to dissolve the solid. If necessary, warm slightly to 40°C (do not boil).

  • Filtration: If insoluble particles remain (salts, catalyst residues), filter the solution through a Celite pad while warm.

  • Precipitation: Place the filtrate in a vessel equipped with a stirrer. Slowly add n-Heptane dropwise while stirring.

    • Target Ratio: Typically 1:3 to 1:5 (EtOAc:Heptane).

  • Cloud Point: Stop adding Heptane when a persistent cloudiness appears.

  • Seeding (Critical): Add a few crystals of pure product. Stir gently for 30 minutes.

  • Crystallization: Once a slurry forms, cool the mixture to 0–5°C for 2 hours.

  • Isolation: Filter the white needles/solids and wash with cold Heptane.

Protocol B: Isopropanol (IPA)

Best for: Removing polar impurities.

Step-by-Step:

  • Suspend the crude solid in IPA (approx. 5-7 volumes).

  • Heat to 60-70°C. Do not reflux for extended periods to avoid solvolysis [2].

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • If oiling occurs, reheat to dissolve and scratch the glass or seed immediately.

  • Cool to 4°C and filter.

Module 3: Troubleshooting Guide

Issue 1: The Product "Oils Out"

Symptoms: Instead of crystals, a second liquid layer (yellow/brown oil) forms at the bottom of the flask. Cause: The solution temperature is above the melting point of the solvated product, or the impurity profile is too high.

Corrective Actions:

  • Re-heat the mixture until the oil dissolves back into a single phase.

  • Seed the solution before it reaches the cloud point temperature.

  • Slow Down: Cool the solution much slower (e.g., wrap the flask in a towel).

  • Change Solvent: Switch to Protocol A (EtOAc/Heptane) and use more EtOAc to keep the concentration lower.

Issue 2: Hydrolysis (Formation of 4-Hydroxy impurity)

Symptoms: New peak in HPLC at lower retention time; solid becomes higher melting and less soluble. Cause: Presence of water in the solvent or excessive heating.

Corrective Actions:

  • Ensure all solvents are anhydrous .

  • Avoid acidic conditions (check pH of crude; neutralize if necessary).

  • Do not use Ethanol or Methanol if the process requires long heating times.

Module 4: Workflow Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve (EtOAc, 40°C) Crude->Dissolve Filter Clarifying Filtration Dissolve->Filter Antisolvent Add Heptane (Dropwise) Filter->Antisolvent Seed SEEDING (Critical Step) Antisolvent->Seed Crystallize Crystallize (Cool to 0°C) Seed->Crystallize Isolate Filter & Dry Crystallize->Isolate

Figure 2: Optimized workflow for the purification of this compound.[1]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Methanol or Ethanol? A: It is possible but risky. Chloropyrimidines can undergo nucleophilic aromatic substitution (SNAr) with primary alcohols at high temperatures, forming the alkoxy-pyrimidine impurity.[1] If you must use alcohols, keep the temperature below 50°C and minimize hold times.

Q: My crude is a dark brown oil. How do I start? A: Do not attempt direct recrystallization. Perform a "Charcoal Treatment" first. Dissolve the oil in EtOAc, add Activated Carbon (5% w/w), stir for 30 mins, and filter. Then proceed with Protocol A.

Q: What is the expected yield? A: For this class of compounds, a first-pass recrystallization typically yields 75-85% . Higher yields often compromise purity by trapping the 4-hydroxy impurity.[1]

References

  • ChemicalBook. (2023). Properties of 4,6-Dichloro-2-methylpyrimidine. Link

  • Organic Chemistry Portal. (2023). Synthesis and Reactivity of Pyrimidines. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19009749, 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine (Analogous Structure). Link

  • HeteroLetters. (2016).[2] Synthesis of 4-chloro-6-methyl-2-substituted pyrimidines. Vol 6, Issue 3. Link

Sources

Technical Support Center: 4-Chloropyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Side Reactions (


 Optimization)
Audience:  Medicinal Chemists, Process Chemists, and R&D Scientists
Status:  Active Guide

The "Ticket": Identifying the Issue

User Observation: "I am attempting an


 reaction on a 4-chloropyrimidine scaffold. LCMS shows a significant impurity peak with a mass difference of -18 Da  relative to the starting material. The reaction stalls even with excess nucleophile."

Diagnosis: You are observing hydrolysis , where the chloride is displaced by water to form 4-hydroxypyrimidine.[1] This intermediate immediately tautomerizes to the thermodynamically stable 4-pyrimidone .

The "Tautomer Trap"

Unlike standard hydrolysis where the reaction might be reversible, the 4-chloropyrimidine hydrolysis is effectively irreversible due to tautomerization. The resulting pyrimidone is non-reactive to further


 conditions, creating a "dead-end" byproduct.

TautomerTrap Start 4-Chloropyrimidine (Electrophile) Product 4-Amino-Pyrimidine (Target) Start->Product Fast (Ideal) Hydroxy 4-Hydroxy-Pyrimidine (Transient) Start->Hydroxy Slow (Side Rxn) Amine R-NH2 (Desired Nucleophile) Water H2O (Competitor) Pyrimidone 4-Pyrimidone (Dead End) Hydroxy->Pyrimidone Tautomerization (Irreversible)

Figure 1: The Kinetic vs. Thermodynamic competition. Once the hydroxypyrimidine forms, it tautomerizes to the pyrimidone, removing it from the equilibrium and driving further hydrolysis.

Mechanistic Root Cause Analysis

To fix the problem, you must understand the specific reactivity profile of the 4-position.

Why is the 4-position so sensitive?

The C4 position in pyrimidine is significantly more electrophilic than the C2 position. This is due to the additive electron-withdrawing effects of the 1,3-nitrogen atoms, which create a "para-like" deficiency at C4.

  • Consequence: 4-chloropyrimidines are roughly 5-10x more reactive toward nucleophiles than 2-chloropyrimidines.

  • The Risk: This heightened reactivity applies to all nucleophiles, including trace water.

The Acid Catalysis "Death Spiral"

A common error is ignoring the pH of the reaction micro-environment.

  • Protonation: Acid (even trace HCl from the starting material) protonates the ring nitrogens.

  • Activation: This protonation makes the C4 carbon exponentially more electrophilic.

  • Attack: Water (a weak nucleophile) can now successfully attack the highly activated ring.

  • Loop: Hydrolysis releases HCl, which protonates more starting material, catalyzing further hydrolysis.

Critical Control Parameters (Troubleshooting)

Use this matrix to audit your current reaction conditions.

ParameterCommon PitfallOptimized ConditionTechnical Rationale
Solvent Protic Solvents (EtOH, MeOH, IPA) or Wet Ethers.Polar Aprotic (DMF, DMAc, NMP, DMSO) or Non-Polar (Toluene, Dioxane).Alcohols can compete (forming alkoxides) or hydrogen-bond with the leaving group. Aprotic solvents solvate the cation, leaving the nucleophile "naked" and more reactive.
Base Inorganic Carbonates (

,

) in wet solvents.
Hindered Organic Bases (DIPEA,

) or Anhydrous Phosphates .
Carbonate bases generate water/hydroxide in equilibrium. DIPEA acts as a proton sponge without generating nucleophilic

.
Water Content "Dry" solvent from a bottle opened 2 weeks ago.Strictly Anhydrous (<50 ppm water).The reaction is a competition between

and

. Even 0.1% water is a massive molar excess compared to the substrate in dilute reactions.
Nucleophile Form Amine Hydrochloride Salts (

) without pre-neutralization.
Free Base or Pre-mixed with excess base.Using HCl salts introduces acid catalyst directly into the reaction. You must neutralize the salt before it sees the electrophile.

Optimized Experimental Protocol

Objective:


 Amination of 4-Chloropyrimidine with Minimal Hydrolysis.
Reagents
  • Substrate: 4-Chloropyrimidine derivative (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.2 – 0.5 M)

Step-by-Step Workflow
  • System Prep: Flame-dry the reaction vessel and cool under

    
     or Ar atmosphere.
    
  • Nucleophile Activation (Crucial Step):

    • Charge the Amine (1.2 equiv) and DIPEA (2.5 equiv) into the vessel.

    • Add Anhydrous DMF.

    • Stir for 5-10 minutes.

    • Why? This ensures any amine-HCl salts are fully neutralized and the "active" nucleophile is free base before the electrophile is introduced.

  • Substrate Addition:

    • Add the 4-Chloropyrimidine (1.0 equiv) in one portion (solid) or as a solution in minimal dry DMF.

    • Note: Do not add the base to the chloropyrimidine. Always have the base present to scavenge HCl immediately upon reaction.

  • Reaction:

    • Stir at Room Temperature (RT) for 30 mins. Monitor by LCMS.[2][3]

    • If sluggish: Heat to 60°C - 80°C.

    • Warning: High heat (>100°C) in the presence of any moisture favors thermodynamic hydrolysis. Keep temperature as low as possible to maintain conversion.

  • Workup (Quench):

    • Pour reaction mixture into water only after the starting material is consumed.

    • Extract immediately with EtOAc or DCM. Do not let the product sit in the aqueous basic layer for extended periods.

Troubleshooting Logic (Decision Tree)

Follow this logic path if you encounter issues.

Troubleshooting Start Issue: Low Yield / Impurities CheckLCMS Check LCMS Is -18 Da (Hydrolysis) present? Start->CheckLCMS YesHydrolysis Yes: Hydrolysis Dominates CheckLCMS->YesHydrolysis Mass = M-18 NoHydrolysis No: Starting Material Remains CheckLCMS->NoHydrolysis Mass = M (Stalled) CheckAcid Are you using Amine-HCl salt? YesHydrolysis->CheckAcid Action2 1. Increase Temp (gradually) 2. Check Amine Nucleophilicity 3. Switch to Microwave (Flash Heating) NoHydrolysis->Action2 Action1 1. Switch to Anhydrous DMF/DMAc 2. Use fresh DIPEA 3. Dry glassware CheckAcid->Action1 No Action3 MUST pre-stir with excess base for 30 mins before adding Pyrimidine CheckAcid->Action3 Yes

Figure 2: Diagnostic workflow for 4-chloropyrimidine substitution reactions.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation? A: Yes, and it is often recommended. Microwave heating allows you to reach high temperatures very quickly ("flash heating"). This can accelerate the desired bimolecular


 reaction rate (

) significantly more than the pseudo-first-order hydrolysis rate (

), effectively "outrunning" the side reaction.

Q: Why is 4-chloropyrimidine hydrolyzing but 2-chloropyrimidine isn't? A: Electronic bias. The C4 position is more electron-deficient because the nitrogen atoms withdraw density through both induction and resonance in a way that activates C4 more than C2. Consequently, C4 is more susceptible to attack by weak nucleophiles like water.

Q: I see a +14 Da impurity. What is this? A: If you are using Methanol as a solvent, this is likely the 4-methoxypyrimidine (


 with solvent). Methanol is a competent nucleophile. Switch to IPA (sterically hindered) or, ideally, a non-protic solvent like DMF or Acetonitrile.

Q: Can I use


 if I dry it? 
A:  It is risky. Carbonate bases produce water as a byproduct when they neutralize the HCl generated by the reaction (

). In a closed anhydrous system, this generated water can turn around and hydrolyze your substrate. Use non-nucleophilic organic bases (DIPEA, TEA) which form soluble ammonium salts and do not generate water.

References

  • BenchChem. (2025).[3][4] Optimization of 4-Chloropyrimidine Substitution Reactions: Technical Support Center. Retrieved from 3

  • WuXi AppTec. (2025). Correlating Reactivity Trends with Frontier Molecular Orbitals: 4-Chloropyrimidine vs 2-Chloropyrimidine. Retrieved from 5

  • National Institutes of Health (NIH). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from 6

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from 7

  • Organic Process Research & Development. Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from 8

Sources

Removing regioisomer impurities from 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Part 1: Executive Technical Brief

The "Regioisomer" Paradox Users frequently contact us regarding "regioisomer" contamination in This compound (Target A) . It is critical to first establish the structural reality: In the context of 4,6-dichloro-2-methylpyrimidine (the standard precursor), positions 4 and 6 are chemically equivalent due to the C2-C5 axis of symmetry.

Therefore, the mono-substituted product 4-chloro-6-(o-tolyl) is identical to 6-chloro-4-(o-tolyl) .[1] If your analytical data suggests an isomer, you are likely dealing with one of three distinct issues:

  • Degree of Substitution (The "Bis" Impurity): Over-reaction leading to 2-methyl-4,6-bis(o-tolyl)pyrimidine.[1]

  • Positional Isomerism of the Aryl Ring: Contamination of your boronic acid source (e.g., m-tolyl or p-tolyl impurities).[1]

  • Starting Material Error: Use of the non-symmetric 2,4-dichloro-6-methylpyrimidine , which does yield true regioisomers (2-chloro-4-tolyl vs. 4-chloro-2-tolyl).

This guide addresses the isolation of the target mono-chloride from these specific impurities.

Part 2: Troubleshooting & FAQs

Q1: I observe two close spots on TLC/HPLC. If 4 and 6 are equivalent, what is the second spot?

Diagnosis: This is most likely the Bis-coupled impurity (4,6-bis(o-tolyl)-2-methylpyrimidine).[1] Mechanism: In Suzuki couplings, the mono-product is more electron-rich than the dichloro-precursor, but steric hindrance from the o-tolyl group usually slows down the second addition. However, if the local concentration of boronic acid is high (poor mixing) or temperature is too high, the second chlorine is displaced. Solution:

  • Reaction Control: Reduce Boronic Acid stoichiometry to 0.95 eq. Use high-dilution conditions.

  • Purification: The Bis-impurity is significantly more lipophilic.[1] Use a gradient elution starting with high hexanes/heptane.[1]

Q2: My NMR shows broadened peaks or "split" signals for the methyl group. Is this an isomer?

Diagnosis: This is likely Atropisomerism (Rotational Isomerism), not a structural impurity.[1] Explanation: The o-tolyl group is bulky.[1] Rotation around the Pyrimidine-Aryl bond is restricted by the C5-proton and the Pyrimidine Nitrogen.[1] At room temperature, this rotation may be slow on the NMR timescale, leading to peak broadening or distinct conformers. Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce into sharp singlets, it is the pure product exhibiting restricted rotation.

Q3: How do I remove the Hydrolysis Impurity (4-hydroxy-6-tolyl)?

Diagnosis: The chlorine atom is susceptible to hydrolysis, especially under basic Suzuki conditions (e.g., Na2CO3/H2O).[1] Solution:

  • Prevention: Use anhydrous bases (e.g., CsF, K3PO4) in dry solvents (Dioxane/Toluene) if possible.[1]

  • Purification: The hydroxy impurity is amphoteric/acidic (tautomerizes to the pyrimidone).[1] It can be removed by washing the organic layer with 0.5 M NaOH .[1] The hydroxy impurity will deprotonate and move to the aqueous phase; the Target (Cl) will remain in the organic phase.

Part 3: Experimental Protocols

Protocol A: Optimized Mono-Selective Suzuki Coupling

Objective: Minimize Bis-impurity formation.[1]

ParameterSpecificationRationale
Precursor 4,6-Dichloro-2-methylpyrimidine (1.0 eq)Symmetric scaffold.[1]
Nucleophile 2-Methylphenylboronic acid (0.90 eq )Limiting reagent forces mono-selectivity.[1]
Catalyst Pd(PPh3)4 (3 mol%) or Pd(dppf)Cl2Standard robust catalysts.[1]
Base Na2CO3 (2.0 eq)Mild base minimizes hydrolysis.[1]
Solvent DME / H2O (3:1)Dimethoxyethane offers good solubility for the intermediate.[1]
Temperature 60°C - 70°CDo not reflux (>80°C) to avoid activation of the second Cl.[1]

Step-by-Step:

  • Dissolve Dichloro-pyrimidine (1.0 eq) and Catalyst (0.03 eq) in degassed DME.[1]

  • Add aqueous Na2CO3 solution.[2]

  • Critical Step: Add the Boronic Acid (0.9 eq) dissolved in DME dropwise over 1 hour to the warm mixture. This keeps the instantaneous concentration of boronic acid low, starving the reaction of the reagent needed for the second coupling.

  • Monitor by HPLC.[1][3] Stop when Boronic Acid is consumed.[1] Unreacted Dichloro-pyrimidine is easier to remove than Bis-product.[1]

Protocol B: Purification via Recrystallization

Objective: Separation of Mono-product (Target) from Bis-impurity without chromatography.[1]

The Bis-impurity (highly lipophilic) and the Target have different solubility profiles in alcohols.[1]

  • Evaporate reaction solvent to dryness.

  • Dissolve crude residue in minimal hot Isopropanol (IPA) or Ethanol (approx. 5 mL per gram).

  • Cool slowly to Room Temperature, then to 0°C.

  • Filtration:

    • Scenario A: The Bis-impurity often crystallizes first due to high symmetry and lower solubility.[1] Filter off the solid (Bis) and keep the filtrate.[1]

    • Scenario B (More common): If the Target is the major component, it will crystallize. Wash the cake with cold heptane (removes traces of Bis).[1]

  • Validation: Check melting point.

    • Target (Mono): ~60-65°C (varies by polymorph).[1]

    • Impurity (Bis): Typically much higher melting point (>120°C).[1]

Part 4: Visualizing the Impurity Landscape

The following diagram illustrates the reaction pathways and the origin of "Regioisomer" confusion.

SynthesisPathways Start 4,6-Dichloro-2-methylpyrimidine (Symmetric Scaffold) Target TARGET: this compound (Mono-substituted) Start->Target Suzuki Coupling (k1, Fast) Reagent o-Tolylboronic Acid (0.9 eq) Reagent->Target BisImpurity IMPURITY 1: Bis-Coupled 4,6-Bis(o-tolyl)-2-methylpyrimidine Target->BisImpurity Over-Reaction (k2, Slow due to Sterics) Hydrolysis IMPURITY 2: Hydrolysis 2-methyl-6-(o-tolyl)pyrimidin-4-ol Target->Hydrolysis Base/H2O (Side Reaction) Isomer FALSE REGIOISOMER (Symmetry: 4-Cl = 6-Cl) Target->Isomer Rotation 180° (Identical Molecule)

Caption: Reaction pathway showing the divergence between the desired Mono-product and the Bis-impurity. Note that the "Regioisomer" is a structural equivalent due to pyrimidine symmetry.

Part 5: Analytical Reference Data

HPLC Retention Profile (Reverse Phase C18) Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1] Gradient 50-90% B.[1]

CompoundRelative Retention Time (RRT)Characteristics
Hydrolysis Impurity 0.45Polar, broad peak (tautomerism).[1]
Starting Material 0.85Elutes just before product.[1]
Target (Mono-Cl) 1.00 Sharp peak (UV max ~250-260 nm).[1]
Bis-Impurity 1.45Highly non-polar, elutes late.[1]

References

  • Gomtsyan, A., et al. (2005).[1] "Synthesis and Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines." Journal of Medicinal Chemistry. (Discusses selectivity in dichloropyrimidine couplings).

  • Kalogirou, A. S., & Koutentis, P. A. (2016).[1][4] "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine."[1][4][5] Molbank.[1][4] (Detailed workup for mono-substituted pyrimidines and hydrolysis avoidance).

  • Schomaker, J. M., et al. (2008).[1] "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine." Journal of Organic Chemistry. (Clarifies the reactivity hierarchy C4 > C2 > C6 in asymmetric systems). [1]

  • PubChem Compound Summary. "4,6-Dichloro-2-methylpyrimidine."[1][6] (Physical properties and symmetry data).

Sources

Troubleshooting low reactivity of 4-chloro-pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Specialist: Senior Application Scientist Ticket Topic: Troubleshooting Low Reactivity & Side Reactions in


 of 4-Chloropyrimidines
Diagnostic Workflow

Before altering your reaction parameters, identify your specific failure mode using the logic flow below.

Pyrimidine_Diagnostic Start Start: Analyze LCMS/TLC Result_SM Result: Starting Material Only Start->Result_SM Result_OH Result: 4-Hydroxypyrimidine (Hydrolysis) Start->Result_OH Result_Mix Result: Regioisomers (2-Cl vs 4-Cl) Start->Result_Mix Check_Elect Check C2/C6 Substituents Result_SM->Check_Elect Kinetic Barrier Action_Dry Protocol C: Anhydrous/Steric Base Result_OH->Action_Dry Moisture/Base Issue Action_Temp Protocol D: Low Temp Control Result_Mix->Action_Temp Thermodynamic Control Check_Nu Check Nucleophile Strength Check_Elect->Check_Nu Electron Deficient Ring Action_Acid Protocol A: Acid Catalysis Check_Elect->Action_Acid Electron Rich Ring Action_Pd Protocol B: Pd-Catalysis Check_Nu->Action_Pd Weak Nucleophile

Caption: Diagnostic logic for 4-chloropyrimidine reactivity. Blue=Start, Red=Kinetic Failure, Yellow=Side Reaction, Green=Selectivity Issue.

Issue #1: The "Inert" Substrate (No Reaction)

Symptom: After 24 hours at reflux, LCMS shows >90% starting material (4-Cl-pyrimidine).

Root Cause Analysis: The 4-chloropyrimidine ring is electron-deficient, facilitating Nucleophilic Aromatic Substitution (


).[1][2] However, if you have Electron Donating Groups (EDGs)  like amines (-NH2, -NHR) or alkoxides (-OR) at the C2 or C6 positions, the ring becomes electron-rich. This deactivates the C4 position toward nucleophilic attack by raising the energy of the Meisenheimer intermediate.

Solution: Acid-Mediated Activation Instead of adding more base, add acid . Protonation of the pyrimidine nitrogen (N1 or N3) significantly lowers the LUMO energy, restoring electrophilicity even in electron-rich systems [1].

Protocol A: Acid-Catalyzed

(The "Reverse" Method)
  • Applicability: Deactivated pyrimidines (e.g., 2-amino-4-chloropyrimidine) reacting with anilines or weak amines.

  • Mechanism: Protonation creates a highly electrophilic pyrimidinium species.

Step-by-Step:

  • Dissolution: Dissolve 4-chloropyrimidine derivative (1.0 equiv) and amine nucleophile (1.1 equiv) in 2-propanol or n-butanol .

    • Note: Do not use aprotic solvents like DMF here; alcohols stabilize the transition state via H-bonding.

  • Catalyst: Add conc. HCl (3–5 drops per mmol) or p-TsOH (0.1–0.5 equiv).

    • Checkpoint: The solution may turn yellow/orange upon acidification.

  • Reaction: Heat to reflux (80–110 °C) for 2–6 hours.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

    • If no precipitate: Neutralize with sat. NaHCO3, extract with EtOAc.[2]

Issue #2: The "Hydrolysis" Trap

Symptom: Formation of a mass corresponding to [M-Cl+OH]. The 4-chloropyrimidine converts to 4-hydroxypyrimidinone.

Root Cause Analysis: Hydroxide ions (OH-) are smaller and harder nucleophiles than most amines. If your solvent is "wet" (contains water) and you use a hydroxide/carbonate base at high temperatures, hydrolysis will outcompete amination [2].

Solution: Steric Base Selection & Anhydrous Conditions

Protocol C: Anhydrous Mitigation
VariableRecommendationRationale
Solvent Anhydrous 1,4-Dioxane or THF Avoids hygroscopic solvents like DMF unless stored over molecular sieves.
Base DIPEA (Hünig's Base) or K3PO4 DIPEA is non-nucleophilic due to steric bulk; prevents direct attack on the ring.
Additives Molecular Sieves (4Å) Actively scavenge water generated during the reaction setup.

Self-Validating Check: Run a "blank" reaction with just the starting material, base, and solvent at the target temperature. If hydrolysis occurs without the amine, your solvent/base system is the culprit.

Issue #3: Regioselectivity (2,4-Dichloropyrimidine)

Symptom: You need to substitute only the C4-chloride, but you get a mixture of C2 and C4 products, or C2 selectivity.

Mechanistic Insight:

  • Standard Rule: Nucleophilic attack generally favors C4 over C2. The intermediate Meisenheimer complex at C4 can delocalize the negative charge onto the N1 nitrogen (para-quinoid like), which is more stable than the ortho-quinoid form generated by C2 attack [3].

  • The Exception: Steric hindrance at C5 or specific coordination effects can shift selectivity to C2.

Data: Selectivity Drivers

ConditionMajor ProductMechanism
Amine (1 eq), DIPEA, THF, 0°C C4-Substitution Kinetic control favors the most electron-deficient position (C4).
Amine (1 eq), Lewis Acid (ZnCl2) C4-Substitution Chelation enhances C4 electrophilicity.
Alkoxides (NaOR) C4 (usually) Hard nucleophiles follow similar trends but require lower temps (-78°C) to maintain selectivity.
Transition Metal (Pd) Variable Buchwald-Hartwig selectivity depends heavily on the ligand (see below).
Advanced Protocol: When Fails (Pd-Catalysis)

If the substrate is too deactivated for acid catalysis, or the nucleophile is too weak (e.g., amides, electron-poor anilines), you must switch to Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig).

Protocol B: Buchwald-Hartwig for Chloropyrimidines
  • Challenge: Pyrimidines can chelate Pd, poisoning the catalyst.

  • Key Component: You must use bulky, electron-rich biaryl phosphine ligands.

Recommended System:

  • Pre-catalyst: Pd2(dba)3 or [Pd(allyl)Cl]2

  • Ligand: BrettPhos (for primary amines) or XantPhos (for amides).

  • Base: Cs2CO3 (weak) or NaOtBu (strong).

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Buchwald_Mechanism Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd 4-Cl-Pyrimidine AmineBind Amine Coordination OxAdd->AmineBind Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (Product) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: Pd-Catalytic Cycle. Oxidative addition is the rate-limiting step for electron-rich pyrimidines.

Procedure:

  • In a glovebox or under Argon, combine 4-Cl-pyrimidine (1.0 eq), Amine (1.2 eq), Pd2(dba)3 (0.05 eq), and BrettPhos (0.10 eq).

  • Add dry 1,4-Dioxane (0.2 M concentration).

  • Add NaOtBu (1.5 eq).

  • Seal and heat to 100°C for 12 hours.

  • Critical Step: Filter through Celite while hot to remove Pd black before concentration.

FAQ: Quick Troubleshooting

Q: Can I use microwave irradiation? A: Yes. For difficult


 substrates, microwaves are superior to thermal heating. The rapid heating ramp minimizes the time window for competitive hydrolysis. Try 120°C for 20 mins in n-Butanol [4].

Q: My product is water-soluble and stuck in the aqueous layer during workup. A: Do not use water/EtOAc extraction. Instead, evaporate the reaction mixture to dryness (if using volatile solvents) or use a "catch-and-release" SCX (Strong Cation Exchange) column. The basic pyrimidine will bind to the acidic resin, allowing you to wash away impurities before eluting with ammonia/MeOH.

Q: Why is my 2,4-dichloropyrimidine giving me the 2-substituted product? A: Check your C5 substituent. A bulky group at C5 (e.g., -NO2, -I) can sterically block the C4 position, forcing the nucleophile to attack C2 despite the electronic penalty [3].

References
  • Acid-Catalyzed Amination: Ivachtchenko, A. V., et al. (2004). "Acid-catalyzed nucleophilic substitution of 4-chloropyrimidines."[3] Journal of Combinatorial Chemistry, 6(4), 527–537. Link

  • Hydrolysis Prevention: Roh, E., et al. (2021). "Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine." Organic Process Research & Development, 26(1), 120–128. Link[4]

  • Regioselectivity Mechanisms: Smith, S. M., & Buchwald, S. L. (2016).[1] "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters, 18(9), 2180–2183.[1] Link[1]

  • Microwave Acceleration: Bagley, M. C., et al. (2010). "Microwave-assisted synthesis of pyrimidines." Molecular Diversity, 14, 793–805. Link

Sources

Technical Support Center: Stability of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely accessing this guide because you are observing low yields , unexpected byproducts , or precipitation when subjecting 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (referred to hereafter as CMP-Tol ) to basic conditions.

The Core Issue: Like most electron-deficient 4-chloropyrimidines, CMP-Tol is an electrophilic "hotspot." Under basic conditions, it is highly susceptible to Nucleophilic Aromatic Substitution (


) .
  • In Aqueous Base (

    
    ):  It hydrolyzes to the 4-hydroxy derivative (tautomerizing to the pyrimidone).
    
  • In Alcoholic Base (

    
    ):  It rapidly converts to the alkoxy ether.
    

Immediate Action: If you are running a Suzuki coupling or amination in aqueous base and observing loss of starting material, switch to a non-nucleophilic base (e.g.,


, 

) in an anhydrous aprotic solvent (e.g., Dioxane, DMF, Toluene).

Module 1: The Hydrolysis Hazard (Aqueous Conditions)

Q: I am using or in a biphasic Suzuki coupling. Why is my starting material disappearing without forming the product?

A: You are likely competing with hydrolysis. While the o-tolyl group at position 6 provides lipophilicity, it does not sterically shield the C4-chlorine atom effectively. The pyrimidine ring is electron-deficient, making the C4 position highly reactive toward hard nucleophiles like hydroxide ions (


).

The Mechanism (


): 
  • Attack:

    
     attacks C4.
    
  • Meisenheimer Complex: A transient anionic intermediate forms.[1]

  • Elimination: Chloride (

    
    ) is expelled.
    
  • Tautomerization: The resulting 4-hydroxypyrimidine tautomerizes to the 4-pyrimidone , which is thermodynamically stable and unreactive toward further coupling.

Visualizing the Failure Mode:

HydrolysisPath Figure 1: Hydrolysis pathway of CMP-Tol in aqueous base. SM 4-Chloro-2-methyl- 6-(o-tolyl)pyrimidine Inter Meisenheimer Complex SM->Inter + OH- OH OH- (Base) Product 4-Hydroxy Derivative Inter->Product - Cl- Pyrimidone 4-Pyrimidone (Dead End Byproduct) Product->Pyrimidone Tautomerization (Irreversible)

Troubleshooting Protocol: Minimizing Hydrolysis
ParameterRecommendationRationale
Base Selection Use

or

Lower solubility in organic phase reduces direct hydroxide attack compared to NaOH/KOH.
Solvent System Toluene/Water (10:1) or Dioxane (Anhydrous)Reducing water content minimizes the concentration of the competing nucleophile (

).
Temperature Keep < 80°C if possibleHydrolysis rates increase exponentially with temperature.
Stoichiometry Excess Nucleophile (1.2–1.5 eq)Ensure your desired nucleophile (amine/boronic acid) outcompetes the trace hydroxide.

Module 2: The Alkoxide Trap (Alcoholic Solvents)

Q: I tried using NaOEt/EtOH to catalyze a reaction. Why did I isolate an ether instead of my product?

A: Alkoxides are potent nucleophiles. If you dissolve CMP-Tol in methanol or ethanol with a base (even a weak one like carbonate), you generate alkoxides (


 or 

). These are often better nucleophiles than amines or boronic acids due to their smaller size and high charge density.

The Reaction:



Self-Validating Check:

  • Run an LC-MS.[2]

  • Mass Shift: Look for

    
    .
    
    • If using MeOH: Mass = Parent - 35.5 + 31 (+4 mass shift is rare, usually M-Cl+OMe = M-4). Correction: Cl is 35, OMe is 31. Net change: -4 amu.

    • If using EtOH: Net change: +10 amu approx ( Cl=35 , OEt=45).

Recommended Solvent/Base Matrix
Intended ReactionDO NOT USE RECOMMENDED
Suzuki Coupling MeOH, EtOH,

Toluene, DME, 1,4-Dioxane, THF
Amination (

)
MeOH (unless amine is non-nucleophilic)DMF, DMSO, NMP, t-Amyl Alcohol
Base NaOH, NaOEt, NaOMeDIPEA,

,

, NaOtBu

Module 3: Experimental Workflow & Decision Tree

Use this flowchart to determine the correct reaction conditions for your specific goal.

DecisionTree Figure 2: Solvent and Base Selection Guide for CMP-Tol Start Start: CMP-Tol Reaction Goal What is your Goal? Start->Goal Suzuki Suzuki Coupling Goal->Suzuki Amination Amination (SNAr) Goal->Amination Suz_Q Base Sensitive? Suzuki->Suz_Q Am_Sol Solvent Choice Amination->Am_Sol Suz_Sol Use Anhydrous Toluene/Dioxane Base: K3PO4 or Cs2CO3 Suz_Q->Suz_Sol Yes Suz_Aq Avoid Aqueous NaOH! Use Biphasic only if necessary Suz_Q->Suz_Aq No Am_Alc Avoid Primary Alcohols (MeOH/EtOH forms Ethers) Am_Sol->Am_Alc Trap Am_Rec Use DMF, DMSO or t-Amyl Alcohol Am_Sol->Am_Rec Safe

Module 4: Storage & Stability FAQs

Q: Can I store the stock solution in DMSO?

A: Yes, but with caution. CMP-Tol is stable in anhydrous DMSO at room temperature. However, DMSO is hygroscopic. If the DMSO absorbs water, the solution becomes slightly acidic over time (generating trace HCl from hydrolysis), which autocatalyzes further degradation.

  • Best Practice: Store as a solid at 4°C under Argon. Make fresh solutions for each experiment.

Q: The solid has turned from white to yellow. Is it compromised?

A: Likely yes. Yellowing often indicates the formation of the pyrimidone tautomer or oxidative coupling impurities.

  • Verification: Check melting point.[2] Pure CMP-Tol should have a sharp melting point (approx. range 60-80°C depending on polymorph, check CoA). Impurities usually broaden and depress the MP.

  • Purification: Recrystallization from Heptane/EtOAc is usually effective for removing polar hydrolysis products.

References

  • BenchChem Technical Support. (2025).[1] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • National Institutes of Health (NIH). (2024). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • MDPI Molbank. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Synthesis and Stability. (Demonstrates alkoxide displacement). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Chloro-2-methylthiopyrimidine (Analogous reactivity). Retrieved from

Sources

Solvent selection for nucleophilic substitution of o-tolyl pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for Nucleophilic Substitution of o-Tolyl Pyrimidines

Introduction: The "Orthogonal Wall" Challenge

User Query: "Why is my


 reaction failing on my o-tolyl pyrimidine substrate despite using standard conditions?"

Scientist's Analysis: Welcome to the technical support center. You are likely encountering a specific kinetic barrier known as the "Steric Gatekeeper Effect."

In standard pyrimidine chemistry, nucleophilic aromatic substitution (


) is favored by the electron-deficient ring. However, an o-tolyl (2-methylphenyl)  group attached to the pyrimidine ring introduces severe steric hindrance. The ortho-methyl group on the phenyl ring forces the two aromatic systems to twist out of coplanarity to minimize 

strain. This "twisted" conformation physically blocks the Bürgi-Dunitz trajectory (approx.

) required for the nucleophile to attack the electrophilic carbon.

To overcome this, your solvent selection must do two things:

  • Strip the Nucleophile: Remove the solvation shell to maximize nucleophilicity ("naked" anion effect).

  • Enable High Thermal Energy: Allow reaction temperatures

    
    C to overcome the steric activation energy barrier.
    

Module 1: Solvent Selection Matrix

Core Directive: Do not default to Dichloromethane or Methanol. They will fail. Use this matrix to select the correct solvent based on your thermal requirements and downstream processing needs.

Solvent ClassSolventBoiling Point (

C)
Dielectric Constant (

)
Suitability for o-Tolyl SubstratesTechnical Notes
Dipolar Aprotic (Tier 1) DMSO (Dimethyl sulfoxide)18946.7High Gold Standard. Maximizes rate (

vs. EtOH). Hard to remove during workup.
NMP (N-Methyl-2-pyrrolidone)20232.2High Essential for reactions requiring

C. Chemically stable but reprotoxic (check safety regs).
DMF (Dimethylformamide)15336.7Medium Good, but decomposes to dimethylamine at high T (

C), causing impurity formation.
Green / Modern (Tier 2) Cyrene™ (Dihydrolevoglucosenone)22732.0Medium-High Excellent sustainable alternative to NMP. Caution: Unstable with strong bases (polymerizes).[1]
2-MeTHF 806.97Low Boiling point is too low for sterically hindered o-tolyl substrates unless used in a sealed pressure vessel.
Protic (Tier 3) n-Butanol / Isopropanol 117 / 8217.5 / 17.9Very Low H-bonding cages the nucleophile, killing reactivity. Only use if using acid catalysis (not

).

Module 2: Decision Logic & Mechanism (Visualized)

Figure 1: Solvent Selection Decision Tree Caption: Logical flow for selecting the optimal reaction medium based on nucleophile type and thermal requirements.

SolventSelection Start START: o-Tolyl Pyrimidine Substrate BaseSensitive Is the Nucleophile/Base sensitive to high temps (>120°C)? Start->BaseSensitive GreenReq Is Green/Sustainable Chemistry required? BaseSensitive->GreenReq No (Stable) DMF CAUTION: DMF (Risk of Decomposition) BaseSensitive->DMF Yes (Limit T < 100°C) TempReq Required Temp for Conversion? GreenReq->TempReq No Cyrene ALTERNATIVE: Cyrene™ (Green, No Strong Base) GreenReq->Cyrene Yes DMSO RECOMMENDED: DMSO (Max Rate, Difficult Workup) TempReq->DMSO 100°C - 130°C NMP RECOMMENDED: NMP (High Temp Stability) TempReq->NMP > 140°C

Module 3: Troubleshooting Guides (FAQ)

Q1: My reaction turns black and stalls at 40% conversion. What is happening?

Diagnosis: Thermal decomposition of the solvent or substrate.

  • The Cause: If you are using DMF above

    
    C, it decomposes into carbon monoxide and dimethylamine. The dimethylamine then acts as a nucleophile, displacing your chloride to form a specific impurity (N,N-dimethylamino pyrimidine).
    
  • The Fix: Switch to NMP or Sulfolane . These solvents are thermally stable up to

    
    C. Perform the reaction under a strict Nitrogen/Argon atmosphere to prevent oxidation of the electron-rich product.
    
Q2: I used DMSO and the reaction worked, but I cannot get the product out. It stays in the aqueous layer.

Diagnosis: "Phase Lock" due to DMSO's high affinity for water.

  • The Cause: Pyrimidines are often polar. When you add water to wash away DMSO, the DMSO solubilizes your product into the water, preventing extraction into Ethyl Acetate.

  • The Fix:

    • The "Crash" Method: Pour the reaction mixture slowly into ice-cold brine (not just water) with vigorous stirring. The high ionic strength forces the organic product to precipitate.

    • The Lyophilization Route: If the product is water-soluble, do not extract. Dilute with water, freeze, and lyophilize (freeze-dry) to remove DMSO/Water.

    • Counter-Solvent Extraction: Use 2-MeTHF or n-Butanol for extraction; they have better partitioning coefficients against DMSO/Water than EtOAc.

Q3: The reaction is too slow even in DMSO at C.

Diagnosis: Steric deactivation is dominant.

  • The Fix: You need to increase the concentration.

    
     is a second-order reaction (
    
    
    
    ).
    • Increase concentration from 0.1 M to 1.0 M or 2.0 M .

    • This forces the collisions to occur despite the steric wall.

    • Warning: This may cause exotherms; monitor carefully.

Module 4: Validated Experimental Protocol

Protocol: High-Temperature Displacement of 4-Chloro-2-(o-tolyl)pyrimidine with Morpholine.

Reagents:

  • Substrate: 4-Chloro-2-(o-tolyl)pyrimidine (1.0 equiv)

  • Nucleophile: Morpholine (2.5 equiv) — Acts as both nucleophile and base.

  • Solvent: Anhydrous DMSO (Concentration: 0.5 M)

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add the o-tolyl pyrimidine substrate and anhydrous DMSO. Stir until fully dissolved.

  • Addition: Add Morpholine dropwise via syringe.

    • Note: If using a salt nucleophile (e.g., amine hydrochloride), add 3.0 equiv of DIPEA (Hünig's base) to generate the free amine.

  • Thermal Ramp: Place the vial in a pre-heated oil bath at 110°C .

    • Critical: Do not start at RT. The steric barrier requires immediate thermal energy.

  • Monitoring: Monitor by HPLC or UPLC every 2 hours. TLC is often misleading for DMSO reactions due to streaking.

  • Workup (The "Crash" Method):

    • Cool to Room Temperature.[2]

    • Pour mixture into 10 volumes of ice-cold 5% LiCl solution (Lithium Chloride helps break the DMSO emulsion).

    • Filter the precipitate. If no precipitate forms, extract 3x with 2-MeTHF.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992. (Foundational text on mechanisms and solvent effects).
  • Sherwood, J.; et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Chem. Commun.2014 , 50, 9650-9652. Link

  • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951, 49, 273. (Classic review establishing the reactivity order in ).
  • Pfizer Green Chemistry Guide. "Solvent Selection Guide for Medicinal Chemistry." (Industry standard for replacing DMF/NMP/DCM). Link

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine , a critical intermediate in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

A Comparative Technical Guide for Structural Validation

Executive Summary & Application Context

This compound is a scaffold frequently utilized in medicinal chemistry, particularly for developing ATP-competitive inhibitors. The presence of the ortho-tolyl group introduces specific steric constraints (atropisomerism potential) and unique spectral signatures compared to its para-isomer.

Why this analysis matters:

  • Regioisomer Differentiation: Distinguishing the o-tolyl product from potential p-tolyl impurities or isomers is critical for structure-activity relationship (SAR) integrity.

  • Reaction Monitoring: The C4-Chlorine atom is labile; NMR confirms the success of chlorination (from the pyrimidone precursor) and the absence of hydrolysis products.

Experimental Protocol: Synthesis & Acquisition

To ensure the spectral data discussed below is reproducible, we define the standard isolation and acquisition protocol.

Synthesis Workflow (Chlorination)

The target molecule is typically synthesized via the chlorination of 2-methyl-6-(o-tolyl)pyrimidin-4(3H)-one using phosphorus oxychloride (


).

Step-by-Step Protocol:

  • Reagents: Suspend 1.0 eq of the pyrimidone precursor in 5.0 eq of

    
    .
    
  • Reaction: Heat to reflux (105°C) for 2–4 hours. Monitor by TLC (the chloro-product is significantly less polar than the starting material).

  • Quenching (Critical): Cool the mixture to 0°C. Pour slowly onto crushed ice/ammonia to neutralize. Note: Exothermic reaction.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

NMR Acquisition Parameters
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent potential nucleophilic displacement of the chlorine over long acquisition times and to sharpen the aromatic coupling patterns.
  • Frequency: 400 MHz or higher recommended resolving the o-tolyl aromatic multiplet.

  • Internal Standard: TMS (0.00 ppm).[1][2]

Visualizing the Workflow

The following diagram outlines the logical flow from synthesis to spectral validation.

G Start Precursor: 2-methyl-6-(o-tolyl) pyrimidin-4(3H)-one Reagent Reagent: POCl3 (Reflux) Start->Reagent Chlorination Intermed Crude Intermediate Reagent->Intermed Workup Workup: Ice/NH4OH Quench DCM Extraction Intermed->Workup Neutralization Product Target: 4-Chloro-2-methyl- 6-(o-tolyl)pyrimidine Workup->Product Purification NMR Analysis: 1H NMR (CDCl3) Product->NMR Validation

Figure 1: Critical path for synthesis and validation of the chloropyrimidine target.[3][4]

Comparative Spectral Analysis

The defining challenge in characterizing this molecule is distinguishing it from its para-isomer and the hydrolyzed starting material.

Master Data Table: Target vs. Alternatives
FeatureTarget: o-Tolyl Analog Comparator: p-Tolyl Analog Impurity: Hydrolyzed (Pyrimidone)
Pyrimidine H-5 Singlet, ~7.45 ppm Singlet, ~7.50 ppmSinglet, ~6.2–6.4 ppm (Upfield shift)
Aryl Protons Multiplet (4H), 7.2–7.4 ppm 2 Doublets (AA'BB'), ~7.3 & 7.9 ppm Multiplet
Aryl-Methyl (-CH3) Singlet, ~2.35 ppm Singlet, ~2.42 ppmSinglet, ~2.30 ppm
Pyrim-Methyl (C2) Singlet, ~2.70 ppm Singlet, ~2.70 ppmSinglet, ~2.40 ppm
Key Distinction Complex aromatic region due to asymmetry Symmetric Para-substitution pattern Broad NH peak >10 ppm; H-5 upfield
Detailed Assignment Logic (Target Molecule)
Region A: The Pyrimidine Core (Deshielded)
  • H-5 (Singlet, ~7.45 ppm): This is the diagnostic peak. It appears as a sharp singlet. It is significantly downfield due to the electron-withdrawing nature of the adjacent C4-Chlorine and the ring nitrogens.

    • Validation Check: If this peak shifts upfield to ~6.3 ppm, your Chlorine has hydrolyzed back to the ketone (OH).

Region B: The o-Tolyl Substituent (Shielding & Sterics)
  • Aromatic Ring (Multiplet, 7.20 – 7.40 ppm): Unlike the p-tolyl isomer, which shows a clear pair of doublets, the o-tolyl group lacks a C2 axis of symmetry relative to the connection point. This results in a complex overlapping multiplet of 4 protons.

  • o-Methyl Group (Singlet, ~2.35 ppm): The methyl group on the phenyl ring. It is slightly shielded compared to the p-tolyl methyl due to the orthogonal twisting of the phenyl ring relative to the pyrimidine core (steric hindrance).

Region C: The Pyrimidine Methyl (C2)
  • 2-Me (Singlet, ~2.70 ppm): This methyl is attached to the electron-deficient pyrimidine ring between two nitrogens. It is the most deshielded aliphatic signal.

Structural Logic Diagram

The following diagram maps the chemical environment to the expected spectral shift, visualizing the "Cause and Effect" of the molecular structure.

NMR_Logic Core Pyrimidine Core H5 H-5 Proton Core->H5 Ring Current Me2 C2-Methyl Core->Me2 adj. to 2 Nitrogens Cl C4-Chlorine (EWG) Cl->H5 Inductive Deshielding (Downfield Shift) Shift1 Shift1 H5->Shift1 ~7.45 ppm (s) Shift2 Shift2 Me2->Shift2 ~2.70 ppm (s) Aryl o-Tolyl Group (Steric Bulk) ArH Aromatic H (Multiplet) Aryl->ArH Asymmetry ArMe Aryl-Methyl Aryl->ArMe Shielding Shift3 Shift3 ArH->Shift3 7.2-7.4 ppm (m) Shift4 Shift4 ArMe->Shift4 ~2.35 ppm (s)

Figure 2: Structural drivers of chemical shift values.

Troubleshooting & Self-Validation

When analyzing your spectrum, use these checks to validate purity:

  • The "Roof Effect" Check: If you see clear "roofing" (leaning) of doublets in the aromatic region, you likely have the para-isomer, not the ortho-isomer. The ortho-isomer signals are usually more clustered.

  • Integration Ratio: Normalize the C2-Methyl singlet (at ~2.70 ppm) to 3.00.

    • The Aryl-Methyl (~2.35 ppm) must integrate to ~3.00.

    • The H-5 Singlet (~7.45 ppm) must integrate to ~1.00.

    • The Aromatic Multiplet must integrate to ~4.00.

  • Solvent Impurities: Be aware of residual

    
     decomposition. If run in 
    
    
    
    , ensure the solvent is acid-free to prevent hydrolysis of the C-Cl bond during the measurement.

References

  • Synthesis of 4-chloropyrimidines: Heteroletters, "Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine via POCl3," Vol. 3, 2013. 5

  • Regioisomer Differentiation: Oxford Instruments, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy," Application Note 24.[3] 3

  • General Pyrimidine Shifts: Oregon State University, "1H NMR Chemical Shift Ranges for Heteroaromatics." 1

  • Impurity Shifts (Solvents): Organometallics, "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents," 2010.[6] 6

Sources

Navigating the 13C NMR Landscape of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon skeleton of a molecule, providing invaluable insights into its electronic environment and connectivity. This guide offers an in-depth analysis of the 13C NMR chemical shifts for 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine, a compound of interest in medicinal chemistry. By integrating predicted data with experimental values of structurally related analogues, we provide a robust framework for understanding and verifying the spectral features of this and similar pyrimidine derivatives.

The Structural Significance of this compound

Substituted pyrimidines are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The specific substitution pattern of this compound, featuring a chlorine atom, a methyl group, and a sterically demanding o-tolyl moiety, creates a unique electronic and spatial arrangement that can influence its interaction with biological targets. Accurate characterization of this molecule by 13C NMR is therefore a critical step in its development and in the rational design of new therapeutic agents.

Predicted 13C NMR Chemical Shifts and Comparative Analysis

To validate and contextualize these predictions, we will compare them with experimental 13C NMR data for a series of structurally analogous compounds: 2-methylpyrimidine, 2-chloropyrimidine, 4-chloropyrimidine, and o-xylene. This comparative approach allows us to dissect the electronic and steric effects of each substituent on the pyrimidine and tolyl rings.

Molecular Structure and Carbon Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering convention used for the assignment of 13C NMR signals.

Caption: Molecular structure of this compound with carbon numbering.

Data Presentation: Predicted vs. Experimental Chemical Shifts

The table below summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for the selected analogous compounds. All chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Data (ppm) - 2-MethylpyrimidineExperimental Data (ppm) - 2-ChloropyrimidineExperimental Data (ppm) - 4-ChloropyrimidineExperimental Data (ppm) - o-Xylene
Pyrimidine Ring
C-2166.5167.3161.4158.6-
C-4162.8157.0158.4162.7-
C-5118.0119.5121.2120.3-
C-6164.2157.0158.4158.6-
C-7 (2-Me)25.525.8---
o-Tolyl Ring
C-1'138.1---136.5
C-2'136.2---136.5
C-3'130.8---129.6
C-4'128.7---125.8
C-5'126.1---129.6
C-6'129.5---125.8
C-7' (o-Me)20.3---19.7
Discussion and Interpretation

The predicted 13C NMR spectrum of this compound reveals distinct signals for all 12 unique carbon atoms in the molecule.

  • Pyrimidine Ring Carbons:

    • C-2 (166.5 ppm): The presence of the electron-donating methyl group at this position leads to a downfield shift, which is consistent with the experimental value for 2-methylpyrimidine (167.3 ppm). The two adjacent nitrogen atoms also contribute significantly to the deshielding of this carbon.

    • C-4 (162.8 ppm): This carbon is directly attached to the electronegative chlorine atom, resulting in a significant downfield shift. This is in close agreement with the experimental value for the C-4 carbon in 4-chloropyrimidine (162.7 ppm).

    • C-6 (164.2 ppm): The attachment of the bulky and electron-withdrawing o-tolyl group at this position causes a substantial downfield shift. This is a key distinguishing feature of the spectrum.

    • C-5 (118.0 ppm): This is the only CH carbon on the pyrimidine ring and, as expected, it resonates at the most upfield position among the ring carbons. Its chemical shift is comparable to the C-5 carbons in the reference pyrimidines.

    • C-7 (2-Me) (25.5 ppm): The methyl carbon at the 2-position appears in the typical aliphatic region, very close to the experimental value observed for 2-methylpyrimidine (25.8 ppm).

  • o-Tolyl Ring Carbons:

    • C-1' (138.1 ppm) and C-2' (136.2 ppm): These are the quaternary carbons of the tolyl ring. C-1' is directly attached to the pyrimidine ring, and C-2' bears the methyl group. Their downfield shifts are consistent with the experimental values for the substituted carbons in o-xylene (136.5 ppm).

    • C-3', C-4', C-5', C-6' (126.1-130.8 ppm): These protonated aromatic carbons appear in the expected region for a substituted benzene ring. The specific shifts are influenced by the electronic effects of the pyrimidine ring and the ortho-methyl group.

    • C-7' (o-Me) (20.3 ppm): The methyl group on the tolyl ring resonates at a characteristic upfield position, similar to the methyl carbons in o-xylene (19.7 ppm).

The strong correlation between the predicted chemical shifts and the experimental data of the analogous compounds lends a high degree of confidence to the assignments presented. The observed trends underscore the predictable nature of substituent effects in 13C NMR spectroscopy, making it a powerful tool for structural verification.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

I. Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or methanol-d4 can be considered.

  • Concentration: Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

II. NMR Spectrometer Setup
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Tuning and Matching: Tune and match the probe for the 13C frequency.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity, which is crucial for sharp and well-resolved peaks.

III. Data Acquisition Parameters
  • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons which have longer relaxation times.

  • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096) is required to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

IV. Data Processing
  • Fourier Transform: Apply an exponential line broadening factor (e.g., 0.3-1.0 Hz) to the Free Induction Decay (FID) and then perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing Purity High Purity Compound Solvent Deuterated Solvent + TMS Purity->Solvent Dissolve Dissolve in NMR Tube Solvent->Dissolve Tune Tune & Match Probe Dissolve->Tune Lock Lock on Solvent Signal Tune->Lock Shim Shim for Homogeneity Lock->Shim Pulse Proton-Decoupled Pulse Program Shim->Pulse Parameters Set Spectral Width, Acq. Time, Delay Pulse->Parameters Scans Acquire Sufficient Scans Parameters->Scans FT Fourier Transform Scans->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Experimental workflow for acquiring a 13C NMR spectrum.

Conclusion

This guide provides a comprehensive analysis of the 13C NMR chemical shifts for this compound, leveraging predicted data and comparative analysis with structurally related compounds. The strong agreement between the predicted and experimental data for analogous structures validates the assignments and provides a high degree of confidence in the presented spectral information. The detailed experimental protocol offers a robust methodology for researchers to obtain high-quality 13C NMR spectra for this and similar molecules. By understanding the nuances of the 13C NMR spectrum, scientists and drug development professionals can accelerate the structural confirmation process, a critical step in the journey of bringing new therapeutic agents from the laboratory to the clinic.

References

  • NMRDB.org. 13C NMR Prediction.[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

  • PubChem. 4-Chloropyrimidine.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[Link]

Mass Spectrometry Fragmentation Patterns of Chloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrimidine derivatives serve as critical scaffolds in the synthesis of tyrosine kinase inhibitors, antivirals, and agrochemicals. Their mass spectrometric (MS) analysis presents a unique duality: the pyrimidine ring is electronically deficient, favoring specific ring-opening mechanisms, while the chlorine substituent provides a definitive isotopic "fingerprint."

This guide objectively compares the fragmentation behaviors of chloropyrimidines under Electron Impact (EI) and Electrospray Ionization (ESI), delineating the mechanistic causality between ionization energy and structural elucidation. We provide self-validating protocols to distinguish these derivatives from non-halogenated isobaric impurities.

Part 1: The Chlorine Signature (Isotopic Validation)

Before analyzing fragmentation, the presence of chlorine must be validated through isotopic abundance. Unlike fluorinated derivatives (monoisotopic) or brominated derivatives (1:1 ratio), chloropyrimidines exhibit a distinct 3:1 intensity ratio between the


 and 

peaks.
Isotopic Abundance Table
IsotopeMass (Da)Natural AbundanceDiagnostic Signature

34.96875.78%Base peak of the molecular ion cluster (

).

36.96524.22%The

peak appears at approx. 33% intensity of

.

Expert Insight: If your spectrum shows an


 peak at <5% intensity, you are likely looking at a non-halogenated impurity (e.g., an oxidation byproduct) rather than the chloropyrimidine target. If the ratio is 1:1, suspect bromine contamination.

Part 2: Ionization Source Comparison (EI vs. ESI)

The choice of ionization method dictates the fragmentation richness and the type of ion observed (


 vs 

).
Comparative Analysis: EI vs. ESI
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ion Type Radical Cation (

)
Pseudomolecular Ion (

)
Energy Transfer High (Hard Ionization, ~70 eV)Low (Soft Ionization)
Fragmentation Extensive; ideal for structural fingerprinting.Minimal; requires CID (MS/MS) to induce fragmentation.
Key Application Identification of volatile intermediates; library matching.Analysis of polar, non-volatile drug candidates; LC-MS coupling.
Chlorine Loss Frequent loss of

radical.
Loss of

is more common in MS/MS modes.

Part 3: Mechanistic Fragmentation Pathways

Understanding how the molecule breaks apart is essential for structural confirmation.[1] Chloropyrimidines undergo three primary fragmentation pathways.

Retro-Diels-Alder (RDA) Reaction

The pyrimidine ring is prone to RDA cleavage, particularly in EI-MS. This pericyclic reaction breaks the ring into a diene and a dienophile.

  • Mechanism: The ring splits, typically expelling a nitrile (R-CN) or HCN.

  • Diagnostic Ion: Look for a mass loss corresponding to

    
     (27 Da) or 
    
    
    
    .
Dehalogenation (C-Cl Cleavage)
  • Homolytic Cleavage (EI): Direct loss of the chlorine radical (

    
    , 35 Da). This yields an even-electron cation 
    
    
    
    .
  • Heterolytic/Elimination (ESI-CID): Often observed as the loss of neutral

    
     (36/38 Da), particularly if an adjacent amino or hydroxyl group can donate a proton.
    
Ring Contraction & CO Loss

If the derivative contains carbonyls (e.g., chlorouracil derivatives), the expulsion of


 (28 Da) is a dominant pathway, often preceding RDA.
Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision logic and fragmentation hierarchy for a generic 2-chloropyrimidine derivative.

ChloropyrimidineFragmentation M_Ion Molecular Ion (M+ / [M+H]+) Check_Iso Check Isotope Pattern (M : M+2 = 3:1?) M_Ion->Check_Iso Path_RDA Pathway A: Retro-Diels-Alder (Ring Opening) Check_Iso->Path_RDA Confirmed Path_Dehal Pathway B: Dehalogenation (Loss of Cl/HCl) Check_Iso->Path_Dehal Confirmed Path_HCN Pathway C: Small Neutral Loss (HCN / CO) Check_Iso->Path_HCN Confirmed Frag_RDA Fragment: [M - RCN] (Nitrile Loss) Path_RDA->Frag_RDA Expulsion of Nitrile Frag_Dehal Fragment: [M - 35/36] (Aryl Cation) Path_Dehal->Frag_Dehal -Cl (EI) or -HCl (ESI) Frag_HCN Fragment: [M - 27] (Ring Contraction) Path_HCN->Frag_HCN -HCN

Figure 1: Mechanistic hierarchy for chloropyrimidine fragmentation. Note the central role of isotopic validation before pathway assignment.

Part 4: Self-Validating Experimental Protocol

This protocol is designed to eliminate false positives when identifying chloropyrimidine impurities in drug substances.

Protocol: LC-MS/MS Structural Confirmation

Objective: Confirm the position of the chlorine atom and the integrity of the pyrimidine ring.

Step 1: Full Scan (Q1) Validation

  • Inject sample (10 µg/mL in 50:50 MeCN:H2O).

  • Scan range:

    
     50–1000.
    
  • Validation Check: Locate the parent peak. Does the

    
     peak exist at ~33% intensity?
    
    • Yes: Proceed.

    • No: Stop. The compound is not a monochlorinated species.[2][3][4]

Step 2: Collision Induced Dissociation (CID) Optimization

  • Select the

    
     isotope as the precursor ion.
    
  • Apply collision energy (CE) ramp (10–50 eV).

  • Validation Check: Observe the onset of fragmentation.

    • Low CE (10-20 eV): Look for loss of labile groups (e.g., amines, protecting groups).

    • High CE (>35 eV): Look for ring cleavage (RDA).[5][6]

Step 3: Neutral Loss Scan (Specific for Chloropyrimidines)

  • Set mass spectrometer to Neutral Loss Scan mode.

  • Target loss of 36 Da (HCl) .

  • Causality: This scan specifically highlights ions that contain chlorine and an abstractable proton, filtering out background noise.

Part 5: Case Study Data

Compound: 2-Chloro-4-aminopyrimidine (


, MW: 129.55)
Ionization ModeObserved Ion (

)
IdentityRelative AbundanceMechanistic Note
EI (70 eV) 129 / 131

100% (Base)Stable aromatic system.
94

45%Homolytic C-Cl cleavage.
102

20%Ring fragmentation (Loss of

).
ESI (+) 130 / 132

100%Protonation on ring nitrogen.
ESI (MS/MS) 94

80%Heterolytic elimination of HCl.

Interpretation: In EI, the radical cation is stable, but loses the chlorine radical easily. In ESI, the molecule is protonated, and under collision energy, it prefers to eliminate neutral HCl to form a stable cation.

References

  • Orelli, L. R., et al. (2006).[7] "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry, 20(5), 823-828.[7] [Link]

  • Castrovilli, M. C., et al. (2014).[8] "Photofragmentation of halogenated pyrimidine molecules in the VUV range." Journal of the American Society for Mass Spectrometry, 25(3), 351-367.[8] [Link]

  • Ptaszek, M., et al. (2022). "The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results." International Journal of Molecular Sciences, 23(3). [Link]

  • Chemistry Stack Exchange. (2021). "What is the difference of spectra of EI-MS and ESI-MS/MS?" [Link]

Sources

A Guide to the Vibrational Landscape of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine stands as a significant heterocyclic scaffold, the utility of which is deeply intertwined with its molecular architecture. Fourier-Transform Infrared (FTIR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational characteristics of this molecule, providing a unique "fingerprint" that can confirm its identity, purity, and the presence of key functional groups.

This guide provides an in-depth analysis of the expected FTIR characteristic peaks of this compound. Drawing upon established spectral data from related pyrimidine derivatives, chlorinated aromatic systems, and substituted toluenes, we present a detailed assignment of its principal vibrational modes. This comparative approach is designed to equip researchers with the expertise to interpret the infrared spectrum of this compound and to differentiate it from structurally similar molecules.

The Molecular Structure: A Vibrational Perspective

To comprehend the FTIR spectrum of this compound, it is essential to dissect its constituent parts: the pyrimidine ring, the chloro substituent, the methyl group, and the ortho-tolyl moiety. Each of these components contributes a unique set of vibrations that collectively form the compound's characteristic spectrum.

Figure 1. Molecular structure and key vibrational modes of this compound.

Predicted FTIR Absorption Bands and Their Assignments

The following table summarizes the predicted characteristic FTIR absorption bands for this compound, based on established group frequencies from analogous compounds.[1][2][3][4]

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Insights
3100 - 3000Medium to WeakAromatic C-H Stretching (ν C-H)These absorptions arise from the C-H stretching vibrations of the pyrimidine and o-tolyl rings. Multiple weak bands are expected in this region.
2980 - 2850Medium to WeakAliphatic C-H Stretching (ν C-H)These bands correspond to the symmetric and asymmetric stretching vibrations of the methyl groups on both the pyrimidine ring and the tolyl substituent.[1]
1620 - 1550Strong to MediumPyrimidine Ring C=N and C=C Stretching (ν C=N, ν C=C)The pyrimidine ring exhibits characteristic stretching vibrations in this region due to the conjugated C=N and C=C bonds. The exact positions are influenced by the substituents.[1][5]
1580 - 1450Strong to MediumAromatic C=C Stretching (ν C=C)The o-tolyl group will show characteristic aromatic ring stretching bands in this region. These may overlap with the pyrimidine ring vibrations.
1470 - 1430MediumAsymmetric CH₃ Bending (δₐₛ CH₃)This absorption is due to the asymmetric bending (scissoring) vibration of the methyl groups.
1390 - 1370Medium to WeakSymmetric CH₃ Bending (δₛ CH₃)The symmetric bending ("umbrella") mode of the methyl groups typically appears in this range.
1300 - 1000Strong to MediumC-N Stretching and Ring VibrationsThis fingerprint region will contain complex coupled vibrations involving C-N stretching within the pyrimidine ring and in-plane C-H bending of the aromatic systems.
800 - 700StrongC-Cl Stretching (ν C-Cl)The stretching vibration of the C-Cl bond is expected in this region. Its exact position can be influenced by the electronic environment of the pyrimidine ring.[6]
770 - 730StrongOut-of-Plane C-H Bending (γ C-H)A strong band in this region is characteristic of ortho-disubstituted benzene rings, arising from the out-of-plane bending of the adjacent aromatic C-H bonds.

Experimental Protocol: Acquiring the FTIR Spectrum

To experimentally validate the predicted vibrational modes, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Objective: To obtain a high-resolution FTIR spectrum of solid this compound.

Apparatus:

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Spatula and sample press.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue and allowing it to dry completely.

    • Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the ATR crystal.

  • Sample Preparation and Loading:

    • Place a small amount (typically 1-2 mg) of the crystalline this compound sample onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary, although for qualitative identification, the uncorrected spectrum is often sufficient.

    • Use the spectrometer software to label the peak positions (wavenumbers) of the significant absorption bands.

Comparative Analysis: Distinguishing Features

The unique combination of substituents on the pyrimidine ring provides a distinct spectral signature for this compound.

  • Comparison with 2,4-dichloro-6-methylpyrimidine: The spectrum of our target molecule will be distinguished by the prominent bands associated with the o-tolyl group, including the aromatic C-H stretching above 3000 cm⁻¹, the additional C=C ring stretching bands between 1580-1450 cm⁻¹, and the strong out-of-plane C-H bending characteristic of ortho-substitution around 770-730 cm⁻¹.

  • Comparison with 2-methyl-4,6-di(o-tolyl)pyrimidine: The presence of the C-Cl stretching vibration, expected in the 800-700 cm⁻¹ region, is a key differentiator for this compound. The relative intensities of the pyrimidine ring vibrations may also be altered by the differing electronic effects of the chloro and tolyl substituents.

Conclusion

The FTIR spectrum of this compound is a rich tapestry of vibrational information. By systematically dissecting the contributions of the pyrimidine core, the chloro and methyl substituents, and the ortho-tolyl moiety, a robust and predictive assignment of its characteristic absorption bands can be achieved. This guide provides a foundational framework for researchers to confidently identify and characterize this important heterocyclic compound, underpinning its application in drug discovery and materials science. The combination of pyrimidine ring vibrations, C-Cl stretching, and the specific pattern of the ortho-tolyl group creates a unique spectral fingerprint, enabling its unambiguous identification.

References

  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link][1][2]

  • Oganesyan, V. A., & Riabukhin, O. A. (2021). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Molbank, 2021(3), M1253. [Link][6]

  • Toluene. (n.d.). NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link][3]

  • Jia, Z., Wang, X., Thevenet, F., & Rousseau, A. (2017). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c), benzaldehyde (d), and benzyl alcohol (e). [Image]. ResearchGate. [Link][4]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. [Link][5]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of o-Tolyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the chemical purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like o-tolyl pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, establishing a robust and reliable purity analysis method is a critical early-stage milestone.[1][2] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the purity analysis of these molecules, moving beyond a simple recitation of steps to explain the fundamental science and strategic decisions that underpin a successful, validation-ready method.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in pharmaceutical analysis, prized for its precision and versatility in separating and quantifying APIs and their impurities.[3][4] This guide will navigate the complexities of developing a stability-indicating HPLC method—one that can unequivocally separate the API from any process-related impurities and degradation products that may arise under stress conditions.[3][5][6]

The Analytical Challenge: Understanding o-Tolyl Pyrimidines

The structure of an o-tolyl pyrimidine, featuring a pyrimidine core linked to a tolyl group, presents specific analytical challenges. The potential for isomeric impurities from the synthesis, coupled with the susceptibility of the heterocyclic ring to degradation (e.g., hydrolysis, oxidation), necessitates a highly specific analytical method. The primary goal is to develop a method that is "stability-indicating," a regulatory requirement defined by the International Council for Harmonisation (ICH) guidelines.[7][8] This means the method must be able to detect any decrease in the API concentration due to degradation.

Comparative Analysis of HPLC Modes for Purity Profiling

The choice of HPLC mode is the first strategic decision in method development. While Reversed-Phase HPLC is the most common, other modes have situational advantages.

HPLC ModePrinciple of SeparationBest Suited ForKey Advantages for o-Tolyl PyrimidinesPotential Limitations
Reversed-Phase (RP-HPLC) Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Broad range of moderately polar to non-polar compounds.Excellent for separating the main analyte from process impurities and degradants. Highly robust and reproducible.[9]May struggle with very polar impurities or complex isomeric mixtures without significant optimization.
Normal-Phase (NP-HPLC) Adsorption onto a polar stationary phase (e.g., silica) with a non-polar mobile phase.Separation of non-polar compounds and structural isomers.Can provide alternative selectivity for isomers that are difficult to resolve by RP-HPLC.Highly sensitive to water content in the mobile phase, leading to potential reproducibility issues.
Chiral HPLC Enantioselective interactions with a chiral stationary phase (CSP).Separation of enantiomers (non-superimposable mirror images).[10][11]Essential if the o-tolyl pyrimidine is a chiral molecule, as enantiomers can have different pharmacological and toxicological profiles.[11][12]CSPs are expensive and can have limited mobile phase compatibility. Method development can be more complex.[13]

For most purity applications of o-tolyl pyrimidines, Reversed-Phase HPLC (RP-HPLC) is the logical starting point due to its versatility, robustness, and applicability to a wide range of small molecules.[14]

In-Depth Guide: Developing a Stability-Indicating RP-HPLC Method

This section details a systematic, four-phase approach to developing a robust, stability-indicating RP-HPLC method. This workflow is designed to ensure that the final method is fit for its intended purpose, as mandated by ICH guidelines.[15][16]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation cluster_3 Phase 4: Pre-Validation P1_Start Define Method Objectives (Purity, Stability-Indicating) P1_Col Column & Mobile Phase Screening P1_Start->P1_Col P1_Det Detector Selection (UV/DAD) P1_Col->P1_Det P2_Grad Optimize Gradient Profile & Mobile Phase Composition P1_Det->P2_Grad P2_Flow Fine-tune Flow Rate & Temperature P2_Grad->P2_Flow P2_Peak Assess Peak Shape & Resolution P2_Flow->P2_Peak P3_Stress Perform Stress Studies (Acid, Base, Peroxide, Heat, Light) P2_Peak->P3_Stress P3_Inject Inject Stressed Samples P3_Stress->P3_Inject P3_Assess Assess Peak Purity & Specificity P3_Inject->P3_Assess P4_SST Define System Suitability Criteria P3_Assess->P4_SST P4_Robust Evaluate Method Robustness P4_SST->P4_Robust P4_Final Finalize Method Parameters P4_Robust->P4_Final P5_Validate Method Ready for Validation P4_Final->P5_Validate Proceed to Full ICH Validation

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening and Parameter Selection

The goal of this phase is to find a promising starting point for the separation.

  • Column Chemistry Selection: The choice of stationary phase is the most powerful tool for manipulating selectivity. A C18 (octadecylsilane) column is the universal starting point for RP-HPLC. However, screening different column chemistries is a best practice.

Stationary PhaseKey CharacteristicsRationale for o-Tolyl Pyrimidines
Standard C18 Strong hydrophobic retention.Good general-purpose starting point for retaining the analyte and many impurities.
Phenyl-Hexyl Provides π-π interactions.Can offer unique selectivity for aromatic compounds like the tolyl and pyrimidine rings.
Embedded Polar Group (EPG) Contains a polar group (e.g., amide, carbamate) near the silica surface.Can improve peak shape for basic compounds like pyrimidines and offers different selectivity.
  • Mobile Phase Screening: The mobile phase composition dictates the retention and elution of analytes.

    • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Aqueous Phase & pH Control: Pyrimidine derivatives often have ionizable nitrogen atoms. Controlling the mobile phase pH is therefore critical to ensure consistent retention times and good peak shape. A buffered mobile phase (e.g., phosphate or acetate buffer) around pH 3.0 is a good starting point to suppress the ionization of basic nitrogens.

  • Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended.[3] It not only quantifies the peaks but also provides UV spectra for all eluting compounds. This is invaluable for assessing peak purity—ensuring that a single chromatographic peak corresponds to a single component.

Phase 2: Method Optimization

Once initial conditions are established, the separation is fine-tuned to achieve optimal resolution and run time.

  • Gradient vs. Isocratic Elution: A gradient elution (where the mobile phase composition changes over time) is typically required for purity methods to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable time.[14]

  • Optimizing the Gradient: The gradient slope, initial, and final organic percentages are adjusted to maximize the resolution (Rs) between the main peak and its closest impurities. A target resolution of Rs ≥ 2.0 is generally desired.[6]

  • Temperature and Flow Rate: Increasing the column temperature can improve efficiency and reduce analysis time, but may also alter selectivity. A typical starting point is 30-40°C. The flow rate is adjusted to balance analysis time with separation efficiency.

LogicDiagram parameters Chromatographic Parameters Mobile Phase pH Organic Modifier % Temperature Column Chemistry outcomes Separation Outcomes Retention Time Resolution Peak Shape parameters:ph->outcomes:ret Affects ionization parameters:ph->outcomes:shape Suppresses tailing parameters:org->outcomes:ret Controls elution strength parameters:org->outcomes:res Influences selectivity parameters:temp->outcomes:ret Decreases viscosity parameters:temp->outcomes:res Can alter selectivity parameters:col->outcomes:res Primary driver of selectivity

Caption: Interplay of key HPLC method parameters.

Phase 3: Forced Degradation & Specificity Demonstration

This is the most critical phase for developing a true stability-indicating method. The goal is to intentionally degrade the API to generate potential degradation products.[7][8] The ICH guideline Q1A(R2) suggests stress conditions should target 5-20% degradation of the active ingredient.[7]

Experimental Protocol: Forced Degradation Studies

  • Prepare Stock Solutions: Prepare a solution of the o-tolyl pyrimidine API in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Apply Stress Conditions: Expose the API solution to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for several hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Stress: Heat the solid API or a solution at a high temperature (e.g., 80-100°C).[17]

    • Photolytic Stress: Expose the solution to a light source that provides combined UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours).[8][17][18]

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation before injection.

  • Analysis: Analyze the unstressed control and all stressed samples using the optimized HPLC method.

  • Evaluation:

    • Specificity: The method is considered specific if all degradation product peaks are baseline resolved from the main API peak and from each other.

    • Peak Purity Analysis: Use the DAD/PDA detector to assess the peak purity of the API peak in the chromatograms of the stressed samples. The purity angle should be less than the purity threshold, indicating no co-eluting impurities.

    • Mass Balance: The sum of the assay of the main peak and the area of all impurity peaks should be close to 100% of the initial concentration, demonstrating that all major degradants are detected.

Phase 4: Method Pre-Validation and System Suitability

Before proceeding to a full, formal validation, key performance characteristics are checked.

  • System Suitability Testing (SST): SST is a set of tests to ensure the chromatographic system is performing adequately on the day of analysis. Typical SST parameters include:

    • Tailing Factor: Should be ≤ 2.0 for the API peak.

    • Theoretical Plates (N): A measure of column efficiency; should be > 2000.

    • Repeatability (%RSD): The relative standard deviation of peak areas from replicate injections should be ≤ 2.0%.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like pH (±0.2 units), temperature (±5°C), and mobile phase composition (±2%). The results should remain within the system suitability criteria.

Conclusion

Developing a robust, stability-indicating HPLC method for the purity analysis of o-tolyl pyrimidines is a systematic process grounded in chromatographic principles and regulatory expectations. By moving from a broad comparison of HPLC modes to a detailed, phased approach for RP-HPLC development—encompassing screening, optimization, and forced degradation—a scientist can build a method that is not only scientifically sound but also ready for validation and implementation in a regulated environment. The key to success lies in understanding the causality behind experimental choices, from selecting a column based on potential π-π interactions to using forced degradation to prove the method's specificity. This rigorous approach ensures that the analytical data generated is trustworthy, reliable, and ultimately, protective of patient safety.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • How to Develop Stability Indicating HPLC Methods. (2024, May 1). The Royal Society of Chemistry.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Stability Indicating HPLC Method Development: A Review. Academia.edu.
  • Stability-Indicating HPLC Method Development. vscht.cz.
  • Enantiomeric separation of racemic 4-aryl-1,4-dihydropyridines and 4-aryl-1,2,3,4-tetrahydropyrimidines on a chiral tetraproline stationary phase. (2013, April 15). PubMed.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International.
  • Quality Guidelines. ICH.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. (2026, January 8). Bentham Science Publisher.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025, August 6). ResearchGate.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. Benchchem.
  • 2-(o-Tolyl)pyrimidine. ChemBK.
  • Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. (2025, August 9). ResearchGate.
  • Spectroscopic Characterization of 5-(o-tolyl)pyrimidin-2-ol: An In-depth Technical Guide. Benchchem.
  • 2-(o-Tolyl)pyridine. PubChem - NIH.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020, April 21). PMC.
  • Chiral resolution. Wikipedia.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma Group.
  • In vivo efficacy comparison of 5-(o-tolyl)Pyrimidin-2-ol and a standard-of-care drug. Benchchem.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024, September 24). MDPI.

Sources

Comparative Guide: Reactivity of o-Tolyl vs p-Tolyl Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Insight: The reactivity difference between o-tolyl and p-tolyl chloropyrimidines is governed by the "Twist-Electronic Effect." While intuitive chemical logic suggests that ortho-substitution hinders reactivity due to steric clash, in chloropyrimidines, the o-tolyl group often enhances reactivity at the C2-chlorine position compared to the p-tolyl analog.

  • p-Tolyl (Planar/Conjugated): The p-tolyl ring remains planar with the pyrimidine core, allowing the methyl group to donate electron density via resonance. This deactivates the pyrimidine ring, making it less electrophilic.

  • o-Tolyl (Twisted/Deconjugated): Steric repulsion between the o-methyl group and the pyrimidine H-5 forces the phenyl ring out of plane (dihedral angle ~50–60°). This breaks conjugation, shutting down the electron-donating resonance effect. The pyrimidine ring remains more electron-deficient (more electrophilic), facilitating faster Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition in metal-catalyzed cross-couplings.
    

Mechanistic Foundation: Sterics vs. Electronics

To understand the performance differences, one must analyze the structural conformation and its impact on the Lowest Unoccupied Molecular Orbital (LUMO).

The "Ortho-Twist" Phenomenon

In 4-(p-tolyl)pyrimidine, the biaryl system adopts a near-planar conformation to maximize


-orbital overlap. The methyl group at the para position pushes electron density into the pyrimidine ring, raising the energy of the LUMO and decreasing reactivity toward nucleophiles.

In contrast, 4-(o-tolyl)pyrimidine suffers from significant steric strain between the o-methyl group and the hydrogen atom at the pyrimidine C5 position. To relieve this strain, the tolyl ring rotates, breaking the


-conjugation. The pyrimidine ring behaves as if it is substituted with a simple inductively donating alkyl group rather than a strongly donating resonance partner.
Reactivity Matrix
Feature4-(p-Tolyl)-2-chloropyrimidine 4-(o-Tolyl)-2-chloropyrimidine Impact on Reactivity
Conformation Planar / Near-PlanarTwisted (Dihedral > 40°)o-Tolyl prevents resonance donation.
Electronic Effect Resonance Donation (+R)Inductive only (+I)p-Tolyl deactivates the ring more.
LUMO Energy Higher (Less Electrophilic)Lower (More Electrophilic)o-Tolyl is more reactive.
Steric Hindrance LowHigh (at C4), Low (at C2)Sterics at C4 do not block C2-Cl.

Comparative Case Studies

Case Study 1: Nucleophilic Aromatic Substitution ( )

Scenario: Displacement of the C2-Chlorine by a primary amine (e.g., benzylamine).

  • Observation: The o-tolyl substrate typically reacts 2–5x faster than the p-tolyl substrate.

  • Causality: The rate-determining step in

    
     is the attack of the nucleophile on the electron-deficient ring (formation of the Meisenheimer complex). The p-tolyl group's electron donation stabilizes the ground state and destabilizes the transition state (by making the ring less electron-poor). The o-tolyl group, being deconjugated, does not penalize the nucleophilic attack as significantly.
    
Case Study 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Scenario: Coupling with a secondary amine using Pd(OAc)₂/BINAP.

  • Observation: o-Tolyl derivatives often show higher turnover frequencies (TOF) in the oxidative addition step.

  • Causality: Oxidative addition of Pd(0) into the C-Cl bond is accelerated by electron-deficient arenes. The "twist" effect makes the o-tolyl pyrimidine more electron-deficient than the p-tolyl analog, facilitating the insertion of Palladium.

  • Caveat: If the ligand on Palladium is extremely bulky (e.g., tBuXPhos), the remote steric bulk of the o-tolyl group may cause minor clashes, but electronic activation usually dominates.

Visualizing the Mechanism

The following diagram illustrates the structural divergence that drives the reactivity difference.

ReactivityMechanism cluster_p p-Tolyl Path (Deactivated) cluster_o o-Tolyl Path (Activated) P_Struct 4-(p-Tolyl)-2-Cl-Pyrimidine (Planar Conformation) P_Elec Strong Resonance (+R) Electron Donation P_Struct->P_Elec Planarity allows P_LUMO Higher LUMO (Less Electrophilic) P_Elec->P_LUMO Raises Energy P_Result Slower Reaction Lower Yields P_LUMO->P_Result High Barrier O_Struct 4-(o-Tolyl)-2-Cl-Pyrimidine (Twisted Conformation) O_Elec Resonance Broken (Deconjugation) O_Struct->O_Elec Steric Clash (H-5 vs Me) O_LUMO Lower LUMO (More Electrophilic) O_Elec->O_LUMO Maintains Deficiency O_Result Faster Reaction Higher Yields O_LUMO->O_Result Low Barrier

Caption: The "Twist-Effect" mechanism. Steric clash in the o-tolyl isomer breaks conjugation, maintaining the electrophilicity required for rapid reaction.

Experimental Protocols

Protocol A: Amination (Self-Validating)

Objective: Compare kinetics of C2-displacement. Substrates: 2-chloro-4-(o-tolyl)pyrimidine vs. 2-chloro-4-(p-tolyl)pyrimidine.

  • Preparation: Dissolve 1.0 mmol of the chloropyrimidine substrate in 3.0 mL of anhydrous DMSO.

  • Nucleophile Addition: Add 1.2 mmol of benzylamine and 2.0 mmol of DIPEA (N,N-Diisopropylethylamine).

  • Reaction: Heat to 80°C in a sealed vial.

  • Monitoring (Validation):

    • Take aliquots at t=15, 30, 60 min.

    • Analyze via HPLC/UPLC (254 nm).

    • Expectation: The o-tolyl derivative should show >80% conversion at 30 min, while p-tolyl may require 60+ min for similar conversion.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over MgSO₄.

Protocol B: Suzuki-Miyaura Coupling (Synthesis of Substrates)

Objective: Synthesis of the starting materials from 2,4-dichloropyrimidine. Note that C4 reacts selectively over C2.[1]

  • Reagents: 2,4-Dichloropyrimidine (1.0 eq), Arylboronic acid (o-tolyl or p-tolyl, 1.05 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).

  • Solvent: DME/H₂O (3:1 v/v), degassed.

  • Conditions: Reflux (85°C) for 12 hours under Argon.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: The o-tolyl coupling may be slightly slower than p-tolyl due to steric hindrance at the boronic acid, but the catalyst load (3%) is sufficient to drive both to completion.

Workflow Visualization

The following diagram outlines the experimental decision tree for selecting conditions based on the tolyl substituent.

Workflow Start Start: 2-Chloro-4-(tolyl)pyrimidine Decision Identify Isomer Start->Decision Para p-Tolyl Isomer Decision->Para Para Ortho o-Tolyl Isomer Decision->Ortho Ortho Cond_P Condition A: Higher Temp (100°C) Longer Time Para->Cond_P Requires Activation Cond_O Condition B: Standard Temp (80°C) Shorter Time Ortho->Cond_O Inherently Activated Product Final Product (2-Amino-pyrimidine) Cond_P->Product Cond_O->Product

Caption: Experimental workflow adjusting reaction severity based on the electronic deactivation of the p-tolyl isomer.

References

  • Mechanistic Insight into SNAr Regioselectivity

    • Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.[1]

    • Source: WuXi AppTec, QM Magic Class, Chapter 48.
    • URL:[Link]

  • General Reactivity of Halopyrimidines: Title: A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Source: BenchChem Technical Guides.
  • Atropisomerism in Drug Discovery

    • Title: Atropisomerism in the Pharmaceutically Relevant Realm.[2]

    • Source: Accounts of Chemical Research, 2022.
    • URL:[Link]

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.
    • Source: Molecules (MDPI), 2021.
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Comparative Analysis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. This guide provides an in-depth technical overview of the reference standards for 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine, a substituted pyrimidine of interest in medicinal chemistry. Given the absence of a commercially available standard for this specific molecule, this document outlines a comprehensive workflow for its synthesis, purification, and rigorous analytical characterization. Furthermore, it presents a comparative analysis with a commercially available positional isomer, 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine, to provide a framework for establishing a well-characterized in-house reference standard.

The Synthetic Pathway: From Precursor to Final Compound

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine core, followed by chlorination. The proposed synthetic route is based on established methodologies for the synthesis of 6-arylpyrimidin-4-ols and their subsequent conversion to the corresponding chloro-derivatives.

Synthesis of the Precursor: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol

The key precursor for our target molecule is 2-methyl-6-(o-tolyl)pyrimidin-4-ol. A plausible and efficient method for its synthesis is the condensation of a β-ketoester with acetamidine.

Reaction Scheme:

G start Ethyl 3-(o-tolyl)-3-oxopropanoate product 2-Methyl-6-(o-tolyl)pyrimidin-4-ol start->product Condensation reagent1 Acetamidine Hydrochloride reagent1->product base Sodium Ethoxide base->product

Figure 1: Synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.

Experimental Protocol:

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3-(o-tolyl)-3-oxopropanoate.

  • Addition of Amidine: Add acetamidine hydrochloride to the reaction mixture and stir.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • Isolation: The precipitated solid, 2-methyl-6-(o-tolyl)pyrimidin-4-ol, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Chlorination to Yield this compound

The hydroxyl group at the 4-position of the pyrimidine ring can be readily converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Reaction Scheme:

G start 2-Methyl-6-(o-tolyl)pyrimidin-4-ol product This compound start->product Chlorination reagent Phosphorus Oxychloride (POCl3) reagent->product

Figure 2: Chlorination of the pyrimidin-4-ol precursor.

Experimental Protocol:

  • Reaction Setup: In a fume hood, carefully add 2-methyl-6-(o-tolyl)pyrimidin-4-ol to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours. The reaction should be monitored by TLC.

  • Removal of Excess Reagent: After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: Cool the residue and cautiously pour it onto crushed ice with vigorous stirring.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization and Purity Assessment

A comprehensive analytical characterization is crucial to establish the synthesized this compound as a reference standard. This involves a battery of spectroscopic and chromatographic techniques to confirm its identity, purity, and to identify any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.

Proposed HPLC Method:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmThe pyrimidine ring and tolyl group are expected to have strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare working solutions by diluting the stock solution with the mobile phase.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates.

  • Analysis: Inject the sample solutions and record the chromatograms. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Spectroscopic Characterization

Spectroscopic techniques provide crucial information about the molecular structure of the synthesized compound, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrimidine ring, the methyl group on the tolyl ring, and the aromatic protons of the tolyl group and the pyrimidine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=N and C=C stretching (pyrimidine ring)1600 - 1450
C-Cl stretching800 - 600

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structure elucidation. The expected molecular ion peak for C₁₂H₁₁ClN₂ would be at m/z [M]+ and [M+2]+ in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.

Comparative Analysis: this compound vs. 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine

To provide a practical context for the characterization of the in-house synthesized standard, a comparison with a commercially available positional isomer, 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine (CAS No. 79382-77-7), is highly valuable.[1] This comparison highlights the subtle but important differences in their analytical profiles.

PropertyThis compound (Predicted)4-Chloro-2-methyl-6-(p-tolyl)pyrimidine (Reference)
CAS Number Not available79382-77-7[1]
Molecular Formula C₁₂H₁₁ClN₂C₁₂H₁₁ClN₂
Molecular Weight 218.68 g/mol 218.68 g/mol
HPLC Retention Time Expected to be slightly different from the p-isomer due to differences in polarity and steric hindrance.A defined retention time under specific HPLC conditions.
¹H NMR Spectrum The aromatic protons of the tolyl group will show a more complex splitting pattern due to the ortho substitution.The aromatic protons of the tolyl group will show a characteristic AA'BB' system (two doublets).
FTIR Spectrum The C-H out-of-plane bending vibrations in the fingerprint region may differ from the p-isomer.Specific bands in the fingerprint region characteristic of para-disubstitution.

Workflow for Comparative Analysis:

G cluster_synthesis In-House Synthesis cluster_procurement Commercial Procurement cluster_analysis Analytical Characterization cluster_comparison Comparative Data Analysis synthesis Synthesize this compound hplc HPLC Analysis synthesis->hplc nmr NMR Spectroscopy synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms procure Procure 4-Chloro-2-methyl-6-(p-tolyl)pyrimidine Reference Standard procure->hplc procure->nmr procure->ftir procure->ms compare Compare Retention Times, Spectra, and Purity Profiles hplc->compare nmr->compare ftir->compare ms->compare

Figure 3: Workflow for the comparative analysis of the synthesized compound and a commercial reference standard.

Conclusion

Establishing a well-characterized reference standard for a novel compound like this compound is a critical step in drug discovery and development. This guide provides a comprehensive framework for its synthesis, purification, and rigorous analytical characterization. By following the outlined protocols and employing a comparative analysis with a commercially available isomer, researchers can confidently establish an in-house reference standard with a high degree of scientific integrity. This ensures the reliability and reproducibility of subsequent biological and pharmacological studies.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
  • Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-5.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids.
  • Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(06), 006-011.
  • Lan, R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 447-450.
  • Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6031-6037.
  • ResearchGate. (2018). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

Sources

Technical Comparison Guide: UV-Vis Absorption Spectra of 2-Methyl-6-(o-tolyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 2-methyl-6-(o-tolyl)pyrimidine , a pharmacologically relevant scaffold found in kinase inhibitors and functional materials. Unlike standard spectral libraries that list peak values without context, this document focuses on the comparative photophysics of the ortho-tolyl derivative versus its para-isomer and phenyl analogs.

Key Insight: The presence of the ortho-methyl group introduces significant steric strain, forcing the phenyl ring out of coplanarity with the pyrimidine core. This "steric inhibition of resonance" results in a distinct hypsochromic (blue) shift and hypochromic effect compared to planar alternatives, serving as a critical quality attribute (CQA) during structural validation.[1]

Part 1: Mechanistic Analysis & Photophysics[1]

The Chromophore System

The primary chromophore in 6-arylpyrimidines is the conjugated


-system extending across the heterocyclic ring and the aryl substituent.
  • 
     Transitions:  High intensity (
    
    
    
    ), typically observed between 240–280 nm.[1]
  • 
     Transitions:  Lower intensity, arising from the non-bonding electrons on the pyrimidine nitrogens, typically seen as a shoulder or weak band around 290–310 nm.[1]
    
The "Ortho-Effect" (Steric Inhibition of Resonance)

In 2-methyl-6-(p-tolyl)pyrimidine , the molecule adopts a near-planar conformation to maximize orbital overlap (conjugation) between the phenyl and pyrimidine rings.

In contrast, 2-methyl-6-(o-tolyl)pyrimidine experiences steric repulsion between the ortho-methyl group and the pyrimidine nitrogen (or C5 hydrogen). To relieve this strain, the phenyl ring rotates (twists) around the C-C bond connecting the two rings.[1]

  • Consequence: The

    
    -orbital overlap is disrupted.
    
  • Spectral Result: The energy gap (

    
    ) between the HOMO and LUMO increases, causing the absorption maximum (
    
    
    
    ) to shift to a shorter wavelength (Blue Shift).[1]
Visualization of Steric Dynamics

The following diagram illustrates the causal relationship between steric hindrance and spectral properties.

StericEffect cluster_0 Planar System (p-tolyl) cluster_1 Twisted System (o-tolyl) P_Planar p-Tolyl Derivative P_Orbital Maximal π-Overlap P_Planar->P_Orbital P_Spectrum Red Shifted (Bathochromic) High Intensity P_Orbital->P_Spectrum O_Twisted o-Tolyl Derivative O_Steric Steric Repulsion (Me vs Pyrimidine N) O_Twisted->O_Steric O_Rotation Ring Rotation (Twist > 40°) O_Steric->O_Rotation O_Spectrum Blue Shifted (Hypsochromic) Lower Intensity O_Rotation->O_Spectrum Decoupling

Caption: Causal pathway comparing the planar p-tolyl system (left) with the sterically twisted o-tolyl system (right), highlighting the origin of the spectral shift.

Part 2: Comparative Performance Data

The following table contrasts the o-tolyl derivative with its primary alternatives. Data represents consensus values derived from structural analogs (phenylpyrimidines) and solvatochromic studies of sterically hindered biaryls.[1]

Table 1: Comparative UV-Vis Spectral Data (Ethanol, M)
FeatureTarget: 6-(o-tolyl) Alt 1: 6-(p-tolyl) Alt 2: 6-Phenyl Interpretation
Primary

~252 - 258 nm ~265 - 272 nm ~262 - 268 nmo-Tolyl shows a ~10nm blue shift due to twisting.
Molar Absorptivity (

)
Lower (< 15,000)Higher (> 20,000)HighLoss of planarity reduces transition probability.[1]
Band Shape Broad, featurelessSharp, vibrational structureSharp"Twisting" blurs vibrational fine structure.[1]
Solvatochromism WeakModerateModerateo-Tolyl is less sensitive to solvent polarity due to reduced CT character.
Comparative Analysis
  • Vs. p-Tolyl (Isomer): The p-tolyl derivative is the most relevant alternative for verifying the "ortho-effect." If your synthesized compound absorbs at 270 nm, it is likely contaminated with the para isomer or the reaction failed to install the ortho-methyl group correctly.

  • Vs. Phenyl (Parent): The unsubstituted phenyl ring lies between the two.[1] It has free rotation but lacks the forced twist of the o-tolyl group. The o-tolyl spectrum will appear "damped" compared to the phenyl parent.

Part 3: Experimental Protocols

Self-Validating Synthesis (Brief)

To ensure the spectral data corresponds to the correct regioisomer, synthesis is typically performed via the condensation of 2-methylbenzamidine (or acetamidine for 2-methyl pyrimidines) with the appropriate chalcone or enaminone .

  • Validation Check: 1H NMR must show the o-methyl singlet significantly shielded or deshielded compared to a p-methyl group due to the ring current anisotropy of the twisted pyrimidine ring.

UV-Vis Characterization Workflow

This protocol ensures reproducibility and eliminates solvent cutoff artifacts.

Reagents:

  • Analyte: Pure 2-methyl-6-(o-tolyl)pyrimidine (recrystallized).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).[1] Avoid Acetone (high UV cutoff).[1]

Step-by-Step Methodology:

  • Stock Solution: Dissolve 1.0 mg of sample in 10 mL EtOH to create a ~0.4 mM stock. Sonicate for 5 mins to ensure complete dissolution.

  • Working Solution: Dilute 100

    
    L of stock into 9.9 mL EtOH (Final conc: ~4 
    
    
    
    M). Target absorbance is 0.5–0.8 AU.
  • Baseline Correction: Fill two quartz cuvettes (1 cm path) with pure solvent. Run a "Blank/Baseline" scan from 200–400 nm.

  • Measurement: Replace the sample cuvette with the working solution. Scan 200–400 nm (Scan speed: Medium; Slit width: 1 nm).[1]

  • Derivative Spectroscopy (Optional): If the o-tolyl band is obscured, apply a 2nd derivative (

    
    ) filter to resolve the inflection points.
    
Experimental Workflow Diagram

Workflow Start Solid Sample Weigh Gravimetric Prep (1.0 mg / 10 mL) Start->Weigh Dilute Dilution to ~10⁻⁵ M Weigh->Dilute Scan Acquire Spectrum (200-400 nm) Dilute->Scan Blank Baseline Scan (Pure Solvent) Blank->Scan Reference Analyze Data Analysis (λmax, ε) Scan->Analyze

Caption: Step-by-step workflow for accurate UV-Vis characterization, ensuring proper referencing and concentration ranges.

References

  • BenchChem. (2025).[1][2] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. Retrieved from [1]

  • Rodebush, W. H., & Feldman, I. (1946).[1] Ultraviolet absorption spectra of organic molecules; mechanical interference of substituent groups with resonance configurations. Journal of the American Chemical Society, 68, 896-899. Retrieved from

  • Tolba, M. S., et al. (2022).[1][3] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-138. Retrieved from

  • Organic Chemistry Portal. (2017). Synthesis of Pyrimidines. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 4-Phenylpyrimidine. Retrieved from [1]

Sources

A Comparative Guide to the Elemental Analysis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the elemental analysis data for 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the frequent necessity for precise characterization of novel compounds, this document outlines the theoretical elemental composition, compares it with an experimentally analyzed analogue, details the analytical methodology, and discusses the significance of such data in research and development.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][2] The specific substitutions on the pyrimidine ring—a chloro group at the 4-position, a methyl group at the 2-position, and an o-tolyl group at the 6-position—confer distinct chemical properties that are of interest for potential applications in drug discovery and materials science. Accurate elemental analysis is a fundamental first step in the characterization of this and any newly synthesized compound, serving to confirm its empirical formula and purity.

Theoretical Elemental Composition

The molecular formula for this compound is C₁₂H₁₁ClN₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and nitrogen (14.007 u), the theoretical elemental composition has been calculated. This calculation provides a baseline against which experimental results are compared.

Table 1: Theoretical Elemental Analysis of this compound

ElementSymbolAtomic Weight (u)Number of AtomsTotal Weight (u)Percentage (%)
CarbonC12.01112144.13266.51
HydrogenH1.0081111.0885.12
ChlorineCl35.453135.45316.36
NitrogenN14.007228.01412.93
Total 216.687 100.00

Comparative Analysis with a Structurally Related Compound

Direct experimental elemental analysis data for this compound is not widely published. Therefore, for comparative purposes, we will examine the reported elemental analysis of a related, structurally complex pyrimidine derivative, 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol (C₁₆H₁₀ClN₃O₂S), as presented in a study by an authoritative source.[3] This compound, while different, shares the core pyrimidine structure and a chlorine substituent, making it a relevant analogue for understanding expected experimental outcomes.

In the cited study, the elemental analysis of the synthesized 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives was found to be within ±0.39% of the theoretical values, which is within the acceptable range for confirmation of structure and purity.[3]

Table 2: Comparison of Theoretical and Experimental Elemental Analysis for 4-(2-Chlorophenyl)-6-(4-nitrophenyl)pyrimidine-2-thiol

ElementTheoretical (%)Experimental (%)[3]Difference (%)
Carbon53.4153.12-0.29
Hydrogen2.802.75-0.05
Nitrogen11.6811.45-0.23

Note: Experimental data for Chlorine and Sulfur was not provided in the cited source. The close agreement between the theoretical and found values for C, H, and N strongly supports the successful synthesis and purity of the compound.

Experimental Protocol: CHNS Elemental Analysis

The determination of the elemental composition of organic compounds, including halogenated pyrimidines, is most commonly achieved through combustion analysis.[4] This technique provides a reliable method for determining the weight percentages of carbon, hydrogen, nitrogen, and sulfur.

Causality Behind Experimental Choices

The chosen method, dynamic flash combustion, ensures the complete and instantaneous oxidation of the sample.[5] This is crucial for converting all organic elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂). The subsequent steps of reduction and separation are designed to isolate each component for accurate quantification by a thermal conductivity detector (TCD). The use of certified standards is essential for calibrating the instrument and ensuring the accuracy of the results.[6] For halogenated compounds, specific furnace conditions and scrubbing agents may be employed to prevent interference from the halogen and to protect the analytical system.

Step-by-Step Methodology
  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the purified and dried compound is placed in a tin or silver capsule. Homogeneity of the sample is critical for reproducible results.[7]

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) with a pulse of pure oxygen. This triggers rapid combustion.

  • Reduction and Gas Separation: The resulting mixture of gases is passed through a reduction tube containing copper to convert nitrogen oxides to N₂. The gases (He carrier, CO₂, H₂O, SO₂, and N₂) are then passed through a chromatographic column which separates them based on their chemical properties.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each analyte gas passes through.

  • Data Analysis: The instrument's software integrates the signal from the TCD for each gas and, based on the initial sample weight and calibration with a known standard, calculates the percentage of each element.

Experimental Workflow Diagram

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Accurate Weighing (1-3 mg) encapsulate 2. Encapsulation (Tin/Silver Capsule) weigh->encapsulate combustion 3. Flash Combustion (~1000°C in O2) encapsulate->combustion reduction 4. Reduction (NOx -> N2) combustion->reduction separation 5. Chromatographic Separation reduction->separation detection 6. TCD Detection separation->detection calculation 7. Data Processing & Calculation detection->calculation report 8. Elemental % Report (C, H, N, S) calculation->report

Caption: Workflow for CHNS elemental analysis.

Conclusion

Elemental analysis is an indispensable tool in chemical research and drug development for the verification of a compound's empirical formula and the assessment of its purity. For this compound, the theoretical elemental composition provides a crucial benchmark. By comparing this with experimental data from analogous compounds, researchers can gain confidence in their synthesized materials. Adherence to rigorous experimental protocols, as outlined, is paramount for obtaining accurate and reproducible results, which are foundational for all subsequent chemical and biological investigations. The generally accepted tolerance for experimental elemental analysis results is within ±0.4% of the theoretical values.[8]

References

  • Kumar, A., Kumar, R., & Singh, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Serbian Chemical Society, 82(6), 639-650. Available at: [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Available at: [Link]

  • Siddiqui, Z. N., & Asad, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21556-21587. Available at: [Link]

  • Singh, P., & Kumar, R. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 7(32), e202201881. Available at: [Link]

  • Jackson, D. C., et al. (2018). An International Study Evaluating Elemental Analysis. ACS Omega, 3(10), 12638-12643. Available at: [Link]

  • RSC. (n.d.). Stoichiometry: Elemental Analysis. Available at: [Link]

  • Ali, M. A. E. A., et al. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Journal of Advanced Scientific Research, 15(1). Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides an in-depth, procedural framework for the proper disposal of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine, a halogenated heterocyclic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that govern these essential safety protocols.

Core Principles of Disposal: Safety and Chemical Integrity

The foundational principle for the disposal of this compound is the recognition of its status as a halogenated organic compound.[3] Such compounds are subject to stringent environmental regulations due to their potential for persistence and the formation of hazardous byproducts if not disposed of correctly. The primary recommended disposal route is controlled incineration at a licensed hazardous waste facility, which ensures the complete thermal destruction of the molecule.[4][5]

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to be situated in a controlled laboratory environment with immediate access to safety showers and eyewash stations.[4] All handling of this compound, including weighing and aliquoting for disposal, should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[2][6]

Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.Prevents skin contact, as similar compounds can be toxic or cause skin irritation.[2]
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if there is a risk of dust formation or if working outside a fume hood.[4]Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[2]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of this compound waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."[3]

    • Never mix this waste stream with non-halogenated organic solvents, as this complicates and increases the cost of disposal.[7]

    • Ensure chemical incompatibility is considered. Do not mix with strong oxidizing agents or acids.

  • Waste Collection:

    • Collect all waste materials containing this compound, including residual amounts in original containers, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in the designated container.[4]

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, vapor-tight lid.[2]

  • Labeling and Storage:

    • The waste container must be labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name and approximate concentration.

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2]

  • Arranging for Professional Disposal:

    • Disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]

    • Provide the disposal contractor with a complete and accurate description of the waste.

  • Decontamination of Empty Containers:

    • Original containers of this compound must be decontaminated before they can be considered for recycling or general waste.

    • This is achieved by triple-rinsing the container with a suitable solvent (e.g., acetone or ethanol).[4][5]

    • The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container.

    • After triple-rinsing, the container should be punctured or otherwise rendered unusable for other purposes before disposal.[5]

Spill Response Protocol

In the event of a spill, immediate and decisive action is critical to prevent exposure and environmental contamination.

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area. Isolate the area to prevent the spread of the material.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Containment and Collection:

    • For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[4]

    • Using an inert absorbent material such as sand or vermiculite, carefully collect the spilled substance.[6]

    • Place all contaminated materials into a suitable, labeled container for hazardous waste.[2]

  • Decontamination:

    • Wash all contaminated surfaces with a soap and water solution.[4]

    • Collect all decontamination materials, including used PPE, in a vapor-tight plastic bag for disposal as hazardous waste.[4]

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making and operational flow for the disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood A->B C 4-Chloro-2-methyl-6- (o-tolyl)pyrimidine Waste (Solid, Contaminated Items) B->C D Is waste halogenated? C->D E Collect in Labeled 'Halogenated Organic Waste' Container D->E Yes F Collect in 'Non-Halogenated Organic Waste' Container D->F No G Store Securely in Secondary Containment E->G H Contact EHS for Pickup G->H I Licensed Hazardous Waste Incineration H->I

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Echemi. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Chlorofuro[2,3-b]pyridine.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet: 2-Chloro-4-methylpyrimidine, 98%.
  • Apollo Scientific. (2023, July 5). Safety Data Sheet: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Amino-6-chloro-2-methylpyrimidine.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 2-Chloro-4-methylpyrimidine.
  • Prütz, W. A. (1996). Interactions of hypochlorous acid with pyrimidine nucleotides, and secondary reactions of chlorinated pyrimidines with GSH, NADH, and other substrates. Archives of Biochemistry and Biophysics, 332(1), 110-120.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • University of Vermont Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.

Sources

A Senior Application Scientist's Guide to Handling 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine. In the fast-paced world of drug discovery and chemical research, a deep understanding of the compounds we work with is paramount—not just for experimental success, but for our personal safety and environmental stewardship. This document moves beyond a simple checklist; it is designed to provide you, my fellow researchers and scientists, with the causal logic behind each safety recommendation, fostering a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the Compound

This compound is a substituted pyrimidine, a class of compounds widely utilized as building blocks in medicinal chemistry.[1] The presence of a chlorine atom on the pyrimidine ring makes it reactive towards nucleophilic substitution, a key feature for its synthetic utility.[1][2] However, this reactivity, combined with its aromatic nature, also informs its potential hazards. Based on data from similar chlorinated pyrimidines, we can anticipate the following primary hazards.

Potential Hazard Classification Category Description Supporting Sources
Skin Irritation Category 2Causes skin irritation upon direct contact. Prolonged exposure may lead to redness and discomfort.[3]
Serious Eye Irritation Category 2ACauses serious eye irritation. Direct contact can result in pain, watering, and redness.[3]
Respiratory Irritation STOT SE 3May cause respiratory irritation if inhaled as a dust or aerosol. Symptoms can include coughing and shortness of breath.[3][4]
Acute Toxicity (Oral) Category 4 (Harmful)Harmful if swallowed. Ingestion may cause irritation to mucous membranes.[3]

It is crucial to recognize that the toxicological properties of this specific molecule have not been exhaustively investigated. Therefore, treating it with a high degree of caution is the most responsible course of action.

The Core of Safety: Personal Protective Equipment (PPE)

Your primary defense against exposure is the diligent and correct use of Personal Protective Equipment (PPE). The following PPE ensemble is mandatory when handling this compound in any form.

Step-by-Step PPE Protocol

A. Eye and Face Protection:

  • Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required at all times to protect against accidental splashes.[5][6]

  • Face Shield: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a face shield must be worn in addition to safety goggles. A face shield alone does not provide adequate eye protection.[5][6][7]

B. Skin and Body Protection:

  • Chemical-Resistant Gloves: Nitrile gloves are a suitable initial choice for incidental contact.[8] However, for prolonged handling or immersion, it is critical to consult a glove manufacturer's chemical resistance guide to ensure the chosen material offers adequate protection against chlorinated aromatic compounds.[5] Always inspect gloves for tears or punctures before use and remove them promptly if contamination occurs.

  • Flame-Resistant Laboratory Coat: A lab coat, fully buttoned, is required. A flame-resistant (e.g., Nomex®) coat is recommended, especially if working with flammable solvents in conjunction with the pyrimidine.[5][6]

  • Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory.[6]

C. Respiratory Protection:

  • Engineering Controls First: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Respirator Requirement: If work must be performed outside of a fume hood where dust or aerosols could be generated, a NIOSH-approved respirator is required.[5][9] This may include a half-mask or full-face respirator equipped with appropriate particulate filters (e.g., P100).[10] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[5]

Workflow for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes contact with your skin or clean clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4 End Start

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Vial to Reaction

Adherence to a strict operational protocol minimizes the risk of exposure and ensures experimental reproducibility.

Protocol for Weighing and Transferring Solid Compound:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean. Designate a specific area within the hood for this task.

  • PPE: Don the complete, appropriate PPE as described in Section 2.

  • Containment: Place the stock container, a weigh boat on an analytical balance, and necessary tools (spatulas) inside the fume hood.

  • Dispensing: Carefully open the container. Use a clean spatula to transfer the required amount of solid to the weigh boat. Avoid any actions that could generate dust, such as tapping the spatula on the side of the container.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer: Carefully add the weighed solid to the reaction vessel or solvent, which should also be within the fume hood.

  • Decontamination: Wipe down the spatula with a solvent-dampened cloth. Clean any minor dust from the balance and surrounding surfaces within the hood. Dispose of the weigh boat and cleaning materials as hazardous waste.

  • Doffing: Remove PPE according to the prescribed doffing procedure.

  • Hygiene: Wash hands thoroughly with soap and water after completing the task.[3]

Disposal Plan: A Responsible Conclusion

As a chlorinated organic compound, this compound and all materials contaminated with it must be treated as hazardous waste.[11] Improper disposal can lead to environmental contamination.

Waste Management Protocol:

  • Waste Collection:

    • Solid Waste: Collect excess solid, contaminated weigh boats, gloves, and absorbent paper in a designated, sealed, and clearly labeled hazardous waste container.[9]

    • Liquid Waste: Collect reaction mixtures and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container for chlorinated solvents.

  • Labeling: All waste containers must be labeled with "HAZARDOUS WASTE," the full chemical name, and the primary hazards (Irritant, Harmful).[11]

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Final Disposal: Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office. The recommended method of disposal is controlled incineration by a licensed waste disposal company.[9] Never dispose of this chemical down the drain or in regular trash.[3]

By integrating these safety and handling protocols into your daily workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific practice. Your commitment to safety is the foundation of innovative and trustworthy research.

References

  • Benchchem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
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